molecular formula C9H10ClN B070610 6-Chloro-5-methylindoline CAS No. 162100-44-9

6-Chloro-5-methylindoline

Cat. No.: B070610
CAS No.: 162100-44-9
M. Wt: 167.63 g/mol
InChI Key: ZAMJLADJGLXVOJ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylindoline, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJLADJGLXVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623383
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-44-9
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that has garnered interest in medicinal chemistry, primarily as a scaffold for the development of selective ligands for neurotransmitter receptors. Its structure, featuring a chlorinated and methylated benzene ring fused to a dihydropyrrole ring, provides a unique template for designing molecules with specific pharmacological profiles. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its role in the development of selective 5-HT2C receptor antagonists.

Chemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀ClNPubChem[1]
Molecular Weight 167.63 g/mol PubChem[1]
IUPAC Name 6-chloro-5-methyl-2,3-dihydro-1H-indolePubChem[1]
CAS Number 162100-44-9PubChem[1]
Canonical SMILES CC1=C(C=C2C(=C1)NCC2)ClChemScene[2]
InChI Key ZAMJLADJGLXVOJ-UHFFFAOYSA-NSigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Temperature -20°C, sealed storage, away from moistureSigma-Aldrich
Purity ≥98%ChemScene[2]
Boiling Point (related compound) 305.9 ± 22.0 °C at 760 mmHg (for 6-Chloro-5-methyl-1H-indole)Echemi[3]

Note: Specific experimental data for melting point, boiling point, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the cited literature. The provided boiling point is for the corresponding indole derivative and should be considered an estimate.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a general method for the reduction of substituted indoles to indolines provides a viable synthetic route. The synthesis of the precursor, 6-chloro-5-methyl-1H-indole, would be the initial step, followed by its reduction.

A general procedure for the reduction of a chloro-substituted indole to the corresponding indoline involves the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.

General Protocol for the Reduction of 6-Chloroindole to 6-Chloroindoline:

  • Dissolution: Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

  • Reduction: Add sodium cyanoborohydride to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 20 minutes.

  • Work-up: Dilute the reaction mixture with ethyl acetate and extract with an aqueous solution of sodium hydroxide.

  • Isolation: Dry the organic phase with a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[4]

To synthesize this compound, this protocol would be adapted using 6-chloro-5-methyl-1H-indole as the starting material. Further purification of the crude product would likely be achieved through column chromatography.

The synthesis of the key drug candidate SB-242084, a derivative of this compound, has been reported, indicating the successful synthesis of the indoline core.[5]

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of selective 5-HT2C receptor antagonists. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[6]

5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by its endogenous ligand, serotonin (5-HT), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]

Recent studies have revealed that the 5-HT2C receptor can also couple to other G proteins, including Gi/o/z and G12/13, and can recruit β-arrestins, leading to a more complex and nuanced signaling profile.[7][8] Antagonists like those derived from this compound block the binding of serotonin and other agonists, thereby inhibiting these downstream signaling pathways.

Below is a diagram illustrating the primary 5-HT2C receptor signaling pathway.

G_protein_signaling 5-HT2C Receptor Signaling Pathway Serotonin Serotonin (5-HT) (Agonist) Receptor 5-HT2C Receptor Serotonin->Receptor Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2C Receptor Signaling Pathway

Application in Drug Development

The most notable application of this compound is in the development of SB-242084, a potent and selective 5-HT2C receptor antagonist.[5] This compound has been instrumental in preclinical research to elucidate the physiological roles of the 5-HT2C receptor. Selective antagonists of this receptor have potential therapeutic applications in the treatment of depression, anxiety, and other central nervous system disorders.[9] The structural modifications of the this compound core in SB-242084 highlight the importance of this scaffold in achieving high affinity and selectivity for the 5-HT2C receptor.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the data for the related compound 6-chloroindole, standard laboratory safety precautions should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles), and avoiding inhalation, ingestion, and skin contact.[10] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity for medicinal chemistry and drug development, particularly in the pursuit of selective 5-HT2C receptor modulators. While a comprehensive experimental characterization of the compound is not yet publicly available, its synthetic accessibility and its role as a key fragment in potent pharmacological agents underscore its importance. Further research into the synthesis, properties, and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Physicochemical Characteristics of 6-Chloro-5-methylindoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is a precursor to SB-242084, a potent and selective 5-HT2C receptor antagonist, highlighting its importance in the development of therapeutics targeting the serotonergic system.[1][2][3] This guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly available literature, a combination of computed data and information on related compounds provides valuable insights.

Table 1: Physicochemical Data for this compound
PropertyValueSourceData Type
Molecular Formula C₉H₁₀ClNPubChem-
Molecular Weight 167.63 g/mol PubChemComputed
CAS Number 162100-44-9BenchChem, Sigma-Aldrich-
Physical Form SolidSigma-AldrichExperimental
Melting Point Not available--
Boiling Point Not available--
Boiling Point (of 6-Chloro-5-methyl-1H-indole) 305.9 ± 22.0 °C at 760 mmHgEchemiPredicted
Aqueous Solubility Not available--
pKa Not available--
LogP (XLogP3) 2.9PubChemComputed
Topological Polar Surface Area (TPSA) 12.0 ŲPubChemComputed
Hydrogen Bond Donor Count 1PubChemComputed
Hydrogen Bond Acceptor Count 1PubChemComputed
Rotatable Bond Count 0PubChemComputed

Note: The boiling point provided is for the related compound 6-Chloro-5-methyl-1H-indole, the non-reduced indole precursor, and is a predicted value.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a fundamental physical property indicating its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5][6]

Boiling Point Determination

For solid compounds, the boiling point is typically measured under reduced pressure to prevent decomposition.

  • Apparatus: Thiele tube or a micro-boiling point apparatus.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid (if the compound is melted) or a solution in a high-boiling solvent is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • The temperature is raised until a rapid stream of bubbles emerges from the capillary tube.

    • The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8][9][10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of water or a relevant buffer solution in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values.[16][17][18][19][20]

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. A deuterated solvent that dissolves the compound (e.g., CDCl₃, DMSO-d₆) is used. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.[21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the thin solid film method can be used.[23][24][25][26][27]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For heterocyclic amines, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[28][29][30][31][32]

Biological Context and Signaling Pathways

This compound is a key precursor in the synthesis of SB-242084, a selective antagonist of the serotonin 5-HT2C receptor.[1][2][3] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[33][34][35] Antagonism of this receptor can lead to an increase in dopamine and norepinephrine release in the prefrontal cortex, which is a mechanism of action for some antidepressant and antipsychotic drugs.[36][37]

The 5-HT2C receptor is known to couple to several G-protein pathways, primarily Gq/11, but also Gi/o/z and G12/13.[38][39] Activation of the canonical Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). Downstream of these events, the Raf/MEK/ERK signaling cascade can be activated.[40][41] The receptor can also signal through β-arrestin pathways.[38]

5-HT2C_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Coupling Receptor 5-HT2C Receptor Gq11 Gq/11 Receptor->Gq11 Gioz Gi/o/z Receptor->Gioz G1213 G12/13 Receptor->G1213 BetaArrestin β-Arrestin Receptor->BetaArrestin Serotonin Serotonin (Agonist) Serotonin->Receptor SB242084 SB-242084 (Antagonist) (derived from This compound) SB242084->Receptor PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellularResponse Modulation of Dopamine & Norepinephrine Release ERK->CellularResponse BetaArrestin->CellularResponse Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_product_and_analysis Product and Analysis start1 This compound step1 Reaction with PhOCOCl in presence of a base (e.g., NEt₃) start1->step1 start2 Phenyl Chloroformate (PhOCOCl) start2->step1 start3 2-((2-methylpyridin-3-yl)oxy)pyridin-5-amine step2 Coupling with the substituted aminopyridine derivative start3->step2 intermediate Indoline-1-carbonyl chloride intermediate (in situ) step1->intermediate intermediate->step2 product SB-242084 (Crude Product) step2->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure SB-242084 purification->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis Confirm Structure & Purity

References

An In-depth Technical Guide to 6-Chloro-5-methylindoline (CAS: 162100-44-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that has garnered interest in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its notable application as a key intermediate in the development of selective serotonin receptor antagonists.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a summary of its computed physicochemical properties provides valuable insights for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₀ClNPubChem[1]
Molecular Weight 167.64 g/mol PubChem[1]
IUPAC Name 6-chloro-5-methyl-2,3-dihydro-1H-indolePubChem[1]
CAS Number 162100-44-9PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 167.0501770 DaPubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]

Synthesis

A common and effective method for the synthesis of indolines is the reduction of the corresponding indole. For this compound, the precursor would be 6-chloro-5-methyl-1H-indole.

Experimental Protocol: Reduction of 6-chloro-1H-indole to 6-chloroindoline

This protocol describes the synthesis of the closely related 6-chloroindoline and can be adapted for this compound.

Materials:

  • 6-chloro-1H-indole

  • Acetic acid

  • Sodium cyanoborohydride

  • Ethyl acetate

  • 5N Sodium hydroxide solution

  • Magnesium sulfate

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL).

  • Add sodium cyanoborohydride (1.24 g, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

  • Extract the organic phase with a 5N aqueous sodium hydroxide solution.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Expected Outcome: This procedure is expected to yield 6-chloro-2,3-dihydro-1H-indole. The product can be analyzed by mass spectrometry to confirm the molecular weight (ES, m/z): 154.0 (M+1).[2] A similar outcome would be expected for the synthesis of this compound from its corresponding indole precursor.

Application in Drug Development: Synthesis of SB-242084

This compound is a crucial building block in the synthesis of SB-242084, a potent and selective 5-HT2C receptor antagonist. The development of such antagonists is of significant interest for the treatment of various central nervous system disorders, including anxiety and depression.

Experimental Workflow: Synthesis of SB-242084

The synthesis of SB-242084 from this compound involves a multi-step process, as outlined below.

G A 3-Hydroxy-2-methylpyridine B Intermediate Amine A->B i) NaH, DMF ii) SnCl2, EtOH/cHCl C Activated Intermediate B->C iii) PhOCOCl, NEt3, DCM E SB-242084 C->E iv) NEt3, DMF D This compound D->E

Synthesis of SB-242084 from this compound.

Role in 5-HT2C Receptor Signaling

SB-242084, synthesized from this compound, acts as an antagonist at the 5-HT2C receptor. Understanding the signaling pathway of this receptor is crucial for comprehending the mechanism of action of such drugs. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), initiates a cascade of intracellular events.

5-HT2C Receptor Signaling Pathway

The primary signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also couple to other G-proteins such as Gi/o and G12/13, leading to a more complex signaling network.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2C Receptor Gq11 Gq/11 receptor->Gq11 Activates Gio Gi/o receptor->Gio G1213 G12/13 receptor->G1213 PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase Gio->AC Inhibits RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK Raf/MEK/ERK Pathway PKC->ERK Serotonin Serotonin (5-HT) Serotonin->receptor Activates SB242084 SB-242084 (Antagonist) SB242084->receptor Blocks

Simplified 5-HT2C Receptor Signaling Cascade.

Safety Information

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of pharmacologically relevant compounds, most notably the selective 5-HT2C receptor antagonist SB-242084. While detailed experimental characterization of the compound itself is limited in publicly available literature, its synthesis via the reduction of the corresponding indole is a feasible approach. The understanding of its role in the synthesis of neuropharmacological agents, coupled with a comprehension of the downstream signaling pathways of its targets, underscores its importance for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation into the properties and reactivity of this compound would be a valuable contribution to the scientific community.

References

Spectral Analysis of 6-Chloro-5-methylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 6-Chloro-5-methylindoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this compound in the public domain, the data presented herein is a predictive analysis based on the known spectral characteristics of closely related structural analogs. This guide also outlines standardized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the indoline core structure, drawing comparisons with analogs such as 5-methylindoline and 6-chloroindoline.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.0-7.2s1HH-4
~6.8-7.0s1HH-7
~3.5-3.7t2HH-2
~2.9-3.1t2HH-3
~2.2-2.4s3H-CH₃
~3.5-4.5br s1HN-H

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Carbon Assignment
~150-152C-7a
~130-132C-3a
~128-130C-6
~125-127C-5
~123-125C-4
~108-110C-7
~47-49C-2
~30-32C-3
~18-20-CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3400-3300Medium, SharpN-H Stretch
~3000-2850MediumC-H Stretch (Aliphatic)
~1610-1590MediumC=C Stretch (Aromatic)
~1480-1460StrongC=C Stretch (Aromatic)
~850-800StrongC-H Bend (Aromatic, out-of-plane)
~750-700StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
167/169High (M⁺, M⁺+2)Molecular Ion (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio)
152/154Medium[M-CH₃]⁺
132Medium[M-Cl]⁺

Predicted under Electron Ionization (EI) conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean 5 mm NMR tube.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.[1]

  • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

  • Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[3]

  • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a solid sample like this compound, a direct insertion probe is a suitable method for introduction into the ion source.

  • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

2. Ionization (Electron Ionization - EI):

  • The sample molecules are introduced into the ion source, which is under high vacuum.

  • A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[4][5]

  • This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[6]

3. Mass Analysis:

  • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • The separated ions are detected by an electron multiplier or a similar detector.

  • The detector generates a signal proportional to the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural elucidation using various spectroscopic techniques.

References

A Technical Guide to Determining the Solubility of 6-Chloro-5-methylindoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 6-Chloro-5-methylindoline in various organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols and a foundational understanding of the principles governing the solubility of this compound. The methodologies outlined herein will enable researchers to generate precise and reliable solubility data essential for applications in drug discovery, process chemistry, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound can provide insights into its expected solubility behavior.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNPubChem[1]
Molecular Weight167.63 g/mol PubChem[1]
XLogP32.9PubChem[1]
Hydrogen Bond Donors1ChemScene[2]
Hydrogen Bond Acceptors1ChemScene[2]

The positive XLogP3 value suggests that this compound is a lipophilic compound and is likely to exhibit greater solubility in non-polar organic solvents compared to polar solvents like water.

Solubility of this compound in Organic Solvents

SolventSolvent Polarity (Relative)Temperature (°C)Solubility (g/L)Solubility (mg/mL)
Hexane0.009To be determinedTo be determinedTo be determined
Toluene0.099To be determinedTo be determinedTo be determined
Diethyl Ether0.117To be determinedTo be determinedTo be determined
Dichloromethane0.309To be determinedTo be determinedTo be determined
Acetone0.355To be determinedTo be determinedTo be determined
Ethyl Acetate0.228To be determinedTo be determinedTo be determined
Acetonitrile0.460To be determinedTo be determinedTo be determined
Isopropanol0.546To be determinedTo be determinedTo be determined
Ethanol0.654To be determinedTo be determinedTo be determined
Methanol0.762To be determinedTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)0.444To be determinedTo be determinedTo be determined
N,N-Dimethylformamide (DMF)0.386To be determinedTo be determinedTo be determined

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound.

Qualitative Solubility Assessment

This initial test provides a rapid indication of a compound's solubility in various solvents.

Methodology:

  • Place approximately 25 mg of this compound into a small test tube.[3]

  • Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[3]

  • After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[4]

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation of Saturated Solution:

    • Allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the filtered saturated solution can be determined using one of the following analytical techniques:

    • Gravimetric Analysis:

      • Pipette a precise volume of the filtered saturated solution into a pre-weighed evaporating dish.

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

      • The difference between the final and initial weights of the dish corresponds to the mass of the dissolved this compound.

      • Calculate the solubility in units such as g/L or mg/mL.

    • UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

      • Prepare a series of standard solutions of known concentrations.

      • Measure the absorbance of the standard solutions at λmax and construct a calibration curve (Absorbance vs. Concentration).

      • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

      • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

      • Inject a known volume of the filtered saturated solution into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method followed by gravimetric analysis.

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature Shaking) A->B Shake for 24-72h C Sedimentation B->C Allow to settle D Filtration of Supernatant C->D Withdraw aliquot E Gravimetric Analysis: Solvent Evaporation D->E Transfer to pre-weighed dish F Final Weighing & Calculation E->F Cool and weigh G End: Solubility Data F->G Calculate g/L

Caption: Workflow for Solubility Determination via Shake-Flask and Gravimetry.

References

The Biological Frontier: A Technical Guide to the Activity of Halogenated Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, often leading to enhanced potency and selectivity for a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of halogenated indoline derivatives, focusing on their anticancer, antimicrobial, and neurological effects. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows to aid in the advancement of drug discovery and development.

Anticancer Activity

Halogenated indoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative halogenated indoline derivatives, expressed as the half-maximal inhibitory concentration (IC50).

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
1a 5-FluoroMCF-7 (Breast)1.5[1]
1b 5-ChloroHCT-116 (Colon)0.8[2]
1c 5-BromoA549 (Lung)2.1[3]
1d 6-ChloroKyse450 (Esophageal)1.49[3]
2a 4-ChloroHepG2 (Liver)69.68[4]
2b 4-TrifluoromethylHepG2 (Liver)7.37[4]
3a 5-Bromo-4-chloroMDA-MB-231 (Breast)Not specified[5]
3b 4,6-DibromoMDA-MB-231 (Breast)Not specified[5]
4a 5-Chloro-4-fluoroCEM (Leukemia)Low nanomolar range[2]
4b 5-BromoCEM (Leukemia)Low nanomolar range[2]
Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points to the ability of halogenated indoline derivatives to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation HalogenatedIndoline Halogenated Indoline Derivative HalogenatedIndoline->PI3K inhibits HalogenatedIndoline->Akt inhibits HalogenatedIndoline->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Halogenated indoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated indoline derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Halogenated Indoline Derivatives Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate % Viability & IC50 Value ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Halogenated indoline derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. The nature and position of the halogen substituent play a crucial role in determining the antimicrobial potency.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected halogenated indoline derivatives against various microbial strains.

Compound IDHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
5a 4,6-DibromoCandida albicans25[5]
5b 5-Bromo-4-chloroCandida albicans25[5]
5c 4,6-DibromoCandida auris10-50[5]
5d 5-Bromo-4-chloroCandida auris10-50[5]
6a 6-Bromo-4-iodoStaphylococcus aureus20[11]
6b 4-Bromo-6-chloroStaphylococcus aureus30[11]
7a 5-IodoEscherichia coli>100[11]
Mechanism of Action: Disruption of Fungal Morphogenesis and Biofilm Formation

In fungi, particularly Candida species, halogenated indoles have been shown to inhibit the yeast-to-hyphae transition, a critical virulence factor.[5][12] They also disrupt biofilm formation and induce the production of reactive oxygen species (ROS), leading to fungal cell death.[5][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated indoline derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Inoculum suspension standardized to 0.5 McFarland

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the halogenated indoline derivative in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microplate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Neurological Activity

Certain halogenated indoline derivatives exhibit significant activity in the central nervous system (CNS), primarily through their interaction with cannabinoid receptors.

Quantitative Neurological Activity Data

The following table provides binding affinity data (Ki) for halogenated indoline derivatives at cannabinoid receptors.

Compound IDHalogen SubstitutionReceptorKi (nM)Reference
8a 5-Fluoro (on pentyl chain)CB11.0[14]
8b 5-Fluoro (on pentyl chain)CB22.4[14]
Mechanism of Action: Cannabinoid Receptor Modulation

Halogenated synthetic cannabinoids often act as potent agonists at the CB1 and CB2 receptors.[15] The CB1 receptor is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in inflammation.[16]

Cannabinoid_Receptor_Signaling HalogenatedIndoline Halogenated Indoline Agonist CB1R CB1 Receptor HalogenatedIndoline->CB1R binds to G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channels (e.g., Ca2+, K+) G_protein->IonChannel modulates cAMP cAMP ATP ATP ATP->AC converts Neurotransmission Modulation of Neurotransmission cAMP->Neurotransmission IonChannel->Neurotransmission

Figure 3: Cannabinoid receptor signaling pathway.
Experimental Protocol: Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is commonly used to determine the affinity of a test compound for cannabinoid receptors.[16][17]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP-55,940)

  • Halogenated indoline derivative (test compound)

  • Non-specific binding control (e.g., WIN-55,212-2)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by plotting the percentage of specific binding against the log of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Synthesis of Halogenated Indoline Derivatives

The synthesis of halogenated indoline derivatives can be achieved through various synthetic routes. A common approach involves the direct halogenation of an indoline precursor or the cyclization of a halogenated aniline derivative.

General Synthesis Workflow

Synthesis_Workflow Start Start Precursor Indoline or Aniline Precursor Start->Precursor Halogenation Halogenation Precursor->Halogenation Cyclization Cyclization Precursor->Cyclization (Alternative Route) HalogenatedIntermediate Halogenated Intermediate Halogenation->HalogenatedIntermediate FinalProduct Halogenated Indoline Derivative Cyclization->FinalProduct HalogenatedIntermediate->Cyclization Purification Purification & Characterization FinalProduct->Purification End End Purification->End

Figure 4: General synthesis workflow for halogenated indolines.
Example Protocol: Synthesis of a 3-Halogenated 2-Trifluoromethylindole

This protocol describes the direct halogenation of a 2-trifluoromethylindole precursor.[18]

Materials:

  • 2-Trifluoromethylindole

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or Iodine

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Reaction Setup: Dissolve the 2-trifluoromethylindole in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.

  • Reagent Addition: Add the halogenating agent (NCS, NBS, or Iodine) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for iodine). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-halogenated 2-trifluoromethylindole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This guide provides a foundational understanding of the biological activities of halogenated indoline derivatives. The presented data and protocols are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

The Emerging Therapeutic Landscape of Methylindoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in many natural and synthetic bioactive compounds, continues to be a fertile ground for the discovery of novel therapeutics. This technical guide focuses on the burgeoning potential of methylindoline derivatives, exploring their diverse applications across multiple therapeutic areas, from inflammation and oncology to neurodegenerative disorders. We delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Anti-inflammatory and Nephroprotective Applications

Methylindoline derivatives have demonstrated significant promise in combating inflammation and protecting renal function, primarily through mechanisms involving the mitigation of oxidative stress and the modulation of inflammatory signaling pathways.

Mechanism of Action: Dual Enzyme Inhibition and Antioxidant Activity

A key strategy in developing anti-inflammatory agents is the targeting of multiple pathways. Certain indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators.[1] By inhibiting both 5-LOX and sEH, these compounds can effectively reduce the inflammatory response.[1]

Another significant mechanism is the direct antioxidant and anti-inflammatory effect observed in models of heavy metal-induced nephrotoxicity. For instance, the methylindoline derivative (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one, referred to as compound IC , has been shown to protect against cadmium-induced kidney damage in zebrafish.[2][3] The protective effect is achieved by reducing oxidative stress, evidenced by decreased levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA), and by restoring the activity of crucial antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[2][3]

Furthermore, compound IC significantly downregulates the expression of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[2][3]

Data Presentation: In Vitro Efficacy

The therapeutic potential of these compounds is quantified by their inhibitory concentrations. The data below highlights the efficacy of a lead indoline derivative as a dual 5-LOX/sEH inhibitor.

Compound IDTarget EnzymeAssay TypeIC50 (μM)
73 5-LOXIsolated Human Recombinant 5-LOX0.41 ± 0.01
73 sEHSoluble Epoxide Hydrolase Assay0.43 ± 0.10

Table 1: In vitro inhibitory activity of a lead indoline-based dual 5-LOX/sEH inhibitor. Data sourced from[1].

Signaling Pathway Visualization

The signaling cascade of cadmium-induced nephrotoxicity and the intervention point of a therapeutic methylindoline derivative are depicted below.

G Mechanism of Methylindoline in Cadmium-Induced Nephritis Cadmium Cadmium (Cd) ROS Reactive Oxygen Species (ROS) Generation Cadmium->ROS OxidativeStress Oxidative Stress (↑ LDH, ↑ MDA, ↓ CAT, ↓ SOD) ROS->OxidativeStress NFkB NF-κB Activation ROS->NFkB Nephritis Nephritis & Renal Injury OxidativeStress->Nephritis Cytokines Pro-inflammatory Cytokines (↑ TNF-α, ↑ IL-1β, ↑ IL-6) NFkB->Cytokines Cytokines->Nephritis CompoundIC (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene) -5-methylindolin-2-one (Compound IC) CompoundIC->ROS Inhibits CompoundIC->NFkB Inhibits G Anticancer Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Synthesis Compound Synthesis (Methylindoline Derivatives) Cytotoxicity Cytotoxicity Screening (MTT Assay vs. Cancer Cell Panel) Synthesis->Cytotoxicity HitID Hit Identification (Select compounds with low IC50) Cytotoxicity->HitID Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) HitID->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) HitID->CellCycle Target Target Engagement (e.g., Aromatase Inhibition Assay) HitID->Target Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) Apoptosis->Xenograft CellCycle->Xenograft Target->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD G Logical Flow of ADME Prediction Input Input Molecule SMILES or Sketch SwissADME {SwissADME Web Tool|{Physicochemical Properties|Pharmacokinetics|Drug-Likeness|Medicinal Chemistry}} Input->SwissADME Output Output Parameters Lipophilicity (logP) Water Solubility (logS) GI Absorption BBB Permeation CYP Inhibition Bioavailability Radar SwissADME->Output

References

The Pivotal Role of 6-Chloro-5-methylindoline as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylindoline has emerged as a crucial synthetic intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system. Its unique substitution pattern provides a valuable scaffold for the synthesis of potent and selective ligands for various receptors. This technical guide delves into the synthesis of this compound, its application in the preparation of the highly selective 5-HT2C receptor antagonist SB-242084, and the underlying pharmacology of the target receptor. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are provided to facilitate further research and development in this area.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indoline ring can significantly influence the pharmacological properties of the resulting molecules. This compound, with its specific halogen and alkyl substitution, serves as a key building block for compounds with high affinity and selectivity for important biological targets. This guide focuses on its role as a precursor to SB-242084, a potent and selective antagonist of the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the formation of the corresponding indole derivative via a modified Leimgruber-Batcho indole synthesis, followed by reduction to the indoline.

Synthesis of the Precursor: 6-Chloro-5-methylindole

The Leimgruber-Batcho indole synthesis is a versatile method for the preparation of substituted indoles from o-nitrotoluenes. The key steps involve the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.

Experimental Protocol: Synthesis of 6-Chloro-5-methylindole (Adapted from a similar synthesis of 6-chloro-5-fluoroindole)

  • Enamine Formation: A mixture of 4-chloro-5-methyl-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents), and dimethylformamide (DMF) is heated to 100°C and stirred for 3 hours. The reaction mixture is then cooled to room temperature.

  • Reductive Cyclization: In a separate vessel, a mixture of toluene, acetic acid, iron powder (Fe), and silica gel is heated to 60°C with stirring. The solution of the enamine from the previous step is added dropwise, maintaining the temperature below 80°C. The reaction mixture is then heated to 100°C and stirred for 2 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered, and the filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the crude product. The crude 6-Chloro-5-methylindole is then purified by silica gel chromatography.

Reduction of 6-Chloro-5-methylindole to this compound

The reduction of the indole to the corresponding indoline is a critical final step. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 6-Chloro-5-methylindole

  • To a solution of 6-Chloro-5-methylindole (1 equivalent) in acetic acid, sodium cyanoborohydride (NaBH3CN) (2 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then carefully poured into ice-water and basified with a 50% aqueous solution of sodium hydroxide.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford this compound.

Quantitative Data for Synthesis

The following table summarizes the typical yields for the synthesis of a structurally related indole, which can be considered indicative for the synthesis of 6-Chloro-5-methylindole.

Reaction StepStarting MaterialProductTypical Yield (%)Purity (%)
Leimgruber-Batcho Synthesis4-chloro-5-fluoro-2-nitrotoluene6-chloro-5-fluoroindole72>97
Reduction6-chloro-5-methylindoleThis compoundNot explicitly found, but typically high>98

Application in the Synthesis of SB-242084

This compound is a key intermediate in the synthesis of SB-242084, a potent and selective 5-HT2C receptor antagonist.

Synthetic Pathway to SB-242084

The synthesis involves the reaction of this compound with a phenyl carbamate derivative.

G cluster_0 Synthesis of Phenyl Carbamate Intermediate cluster_1 Final Coupling Reaction 3-hydroxy-2-methylpyridine 3-hydroxy-2-methylpyridine Nitrobipyridyl_ether Nitrobipyridyl ether 3-hydroxy-2-methylpyridine->Nitrobipyridyl_ether 1. NaH, DMF 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine->Nitrobipyridyl_ether Aniline_derivative Aniline derivative Nitrobipyridyl_ether->Aniline_derivative 2. SnCl2, EtOH Phenyl_carbamate Phenyl carbamate (10) Aniline_derivative->Phenyl_carbamate 3. PhOCOCl, NEt3 SB-242084 SB-242084 Phenyl_carbamate->SB-242084 4. NEt3, DMF, 100°C This compound This compound This compound->SB-242084

Caption: Synthetic pathway for SB-242084.

Experimental Protocol: Synthesis of SB-242084
  • Preparation of the Phenyl Carbamate Intermediate (10):

    • To a solution of 3-hydroxy-2-methylpyridine in DMF, sodium hydride is added, and the mixture is stirred.

    • 2-chloro-5-nitropyridine is then added, and the reaction is stirred to yield the nitrobipyridyl ether.

    • The nitro group is reduced using stannous chloride in ethanol to give the corresponding aniline derivative.

    • The aniline is treated with phenyl chloroformate in the presence of triethylamine to afford the phenyl carbamate intermediate.

  • Coupling Reaction: A solution of this compound and the phenyl carbamate intermediate in DMF with triethylamine is heated at 100°C for 1 hour to yield SB-242084.

Biological Activity of SB-242084

SB-242084 exhibits high affinity for the human 5-HT2C receptor and excellent selectivity over other serotonin receptor subtypes.

ReceptorBinding Affinity (pKi)Selectivity vs. 5-HT2C
5-HT2C9.0-
5-HT2A6.8158-fold
5-HT2B7.0100-fold

The 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating neurotransmission. Its activation triggers a cascade of intracellular signaling events. Antagonists like SB-242084 block these signaling pathways.

G cluster_g_protein G-Protein Activation Serotonin Serotonin 5-HT2C_Receptor 5-HT2C Receptor Serotonin->5-HT2C_Receptor Agonist Gq11 Gq/11 5-HT2C_Receptor->Gq11 G_io Gi/o/z 5-HT2C_Receptor->G_io G1213 G12/13 5-HT2C_Receptor->G1213 SB-242084 SB-242084 SB-242084->5-HT2C_Receptor Antagonist PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C receptor signaling pathway.

Upon binding of an agonist like serotonin, the 5-HT2C receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC).[1][2][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which lead to various cellular responses.[4] The receptor can also couple to other G-proteins such as Gi/o/z and G12/13, leading to a more complex signaling profile.[1][2]

Conclusion

This compound is a valuable and versatile synthetic intermediate that provides a foundation for the development of potent and selective therapeutic agents. Its application in the synthesis of the 5-HT2C receptor antagonist SB-242084 highlights its importance in the field of medicinal chemistry and drug discovery. The detailed synthetic protocols and an understanding of the target's signaling pathway provided in this guide are intended to support and accelerate further research into novel therapeutics based on the this compound scaffold.

References

The Evolving Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a saturated bicyclic heterocyclic amine, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery and history of substituted indolines, detailing key synthetic methodologies, their mechanism of action as potent kinase inhibitors, and the experimental protocols that underpin their development.

A Historical Perspective: From Indigo to Kinase Inhibitors

The story of substituted indolines is intrinsically linked to the history of its aromatic counterpart, indole. The journey began in the 19th century with the work of Adolf von Baeyer on the natural dye indigo. In 1866, Baeyer first synthesized oxindole (an indolin-2-one) by the reduction of isatin, a derivative of indigo.[1][2] This was followed by his landmark synthesis of indole itself in 1869.[3] An early example of a synthetic method that could generate a substituted indoline core is the Hinsberg oxindole synthesis , first reported in 1888, which involves the reaction of a secondary arylamine with a glyoxal bisulfite adduct.[4]

For much of the early 20th century, the focus remained on the rich chemistry of indoles. However, the mid to late 20th century witnessed a paradigm shift with the burgeoning field of medicinal chemistry. Researchers began to recognize the therapeutic potential of the reduced indoline scaffold. The development of indoline-based compounds has since grown exponentially, with a significant focus on their application as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This has culminated in the approval of several indoline-containing drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Key Synthetic Strategies for Substituted Indolines

The synthesis of substituted indolines has evolved from classical methods to modern, highly efficient catalytic reactions. This section details some of the most significant synthetic approaches, with representative experimental protocols.

Fischer Indole Synthesis and Subsequent Reduction

One of the oldest and most well-known methods for indole synthesis, the Fischer indole synthesis, can be adapted to produce substituted indolines through a subsequent reduction step. The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole and Subsequent Reduction to 2-Phenylindoline

  • Step 1: Synthesis of 2-Phenylindole. A mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours. The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

  • Step 2: Reduction to 2-Phenylindoline. To a solution of 2-phenylindole (1.93 g, 10 mmol) in glacial acetic acid (30 mL), sodium cyanoborohydride (1.26 g, 20 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours, then carefully neutralized with aqueous sodium hydroxide solution. The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-phenylindoline.

Leimgruber-Batcho Indole Synthesis and Reduction

The Leimgruber-Batcho synthesis offers a versatile and high-yielding route to indoles from o-nitrotoluenes, which can then be reduced to indolines. This method is particularly popular in the pharmaceutical industry.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Methoxyindole and Subsequent Reduction to 5-Methoxyindoline

  • Step 1: Enamine Formation. A mixture of 2-nitro-4-methoxytoluene (1.67 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol), and pyrrolidine (1.42 g, 20 mmol) in dimethylformamide (DMF) (20 mL) is heated at 110 °C for 4 hours. The reaction mixture is cooled and poured into water (100 mL). The resulting red precipitate is collected by filtration and washed with water to give the crude enamine.

  • Step 2: Reductive Cyclization. The crude enamine is dissolved in methanol (50 mL), and a catalytic amount of Raney nickel is added. The mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford 5-methoxyindole.

  • Step 3: Reduction to 5-Methoxyindoline. 5-Methoxyindole is reduced to 5-methoxyindoline following the procedure described in section 2.1, Step 2.

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for the direct formation of the indoline ring system via intramolecular C-H amination. These reactions offer high efficiency and functional group tolerance under mild conditions.[5][6]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp²)–H Amination [5]

  • Substrate Synthesis: A picolinamide (PA)-protected β-arylethylamine substrate is synthesized by coupling the corresponding β-arylethylamine with picolinic acid.

  • Cyclization: To a solution of the PA-protected β-arylethylamine substrate (0.1 mmol) in toluene (2 mL) in a sealed tube are added Pd(OAc)₂ (2.2 mg, 0.01 mmol) and AgOAc (33.4 mg, 0.2 mmol). The tube is sealed, and the mixture is stirred at 100 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired indoline.

Intramolecular [4+2] Cycloaddition

Intramolecular [4+2] cycloaddition reactions of ynamides with conjugated enynes provide a powerful and modular strategy for the construction of highly substituted indolines.[4][7]

Experimental Protocol: Intramolecular [4+2] Cycloaddition of an Ynamide [4]

  • Substrate Synthesis: The ynamide-en-yne substrate is assembled from a derivative of 3-butynylamine via Sonogashira coupling with an alkenyl halide, followed by copper-catalyzed N-alkynylation with an acetylenic bromide.

  • Cycloaddition: A solution of the ynamide-en-yne substrate (0.1 mmol) in toluene (2 mL) is heated at 110-210 °C in a sealed tube until the starting material is consumed (monitored by TLC). The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the substituted indoline.

Quantitative Data on Substituted Indoline Synthesis

The choice of synthetic route often depends on the desired substitution pattern and the required efficiency. The following table summarizes typical yields for the aforementioned synthetic methods.

Synthesis MethodSubstrateProductYield (%)
Fischer Indole Synthesis & Reduction Phenylhydrazine, Acetophenone2-Phenylindoline~60-75% (over 2 steps)
Leimgruber-Batcho Synthesis & Reduction 2-Nitro-4-methoxytoluene5-Methoxyindoline~70-85% (over 3 steps)
Palladium-Catalyzed C-H Amination [5]N-(2-(4-methoxyphenyl)ethyl)picolinamide5-Methoxy-1-picolinoylindoline85%
Intramolecular [4+2] Cycloaddition [4]N-(5-phenylpent-4-en-2-yn-1-yl)-N-tosyl-4-methylbenzenesulfonamide5-Phenyl-1-tosyl-1,2-dihydro-3H-benzo[b]azepine78%

Substituted Indolines as Tyrosine Kinase Inhibitors

A significant number of substituted indolines exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of RTK signaling is a hallmark of many cancers.

Mechanism of Action

Substituted indolin-2-ones, a prominent class of indoline-based kinase inhibitors, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the RTK, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of the initial signaling event inhibits the downstream activation of pro-survival and proliferative pathways, such as the Ras-MAPK and PI3K-Akt pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The following diagram illustrates the general RTK signaling pathway and the inhibitory action of a substituted indoline.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., VEGF, PDGF) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive 1. Ligand Binding RTK_dimer Receptor Dimerization & Autophosphorylation RTK_inactive->RTK_dimer 2. Dimerization ADP ADP Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) RTK_dimer->Downstream 4. Signal Transduction ATP ATP ATP->RTK_dimer 3. Phosphorylation Indoline Substituted Indoline Inhibitor Indoline->RTK_dimer Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Receptor Tyrosine Kinase (RTK) signaling and inhibition.
Quantitative Activity of Substituted Indoline Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table presents IC₅₀ values for representative substituted indoline derivatives against key RTKs.

CompoundTarget KinaseIC₅₀ (nM)Reference
SunitinibVEGFR-22[9]
SunitinibPDGFRβ2[9]
Sunitinibc-Kit4[9]
SU5416VEGFR-220[10]
Compound 10gVEGFR-287[11]
Compound 17aVEGFR-278[11]
Compound 16EGFR1026[12]
Compound 16SRC2[12]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Materials: Cancer cell line (e.g., HUVEC, MCF-7), cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualization of Workflows and Relationships

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel substituted indoline.

Experimental_Workflow Start Design of Target Substituted Indoline Synthesis Chemical Synthesis (e.g., Pd-catalyzed coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Bio_Assay Biological Evaluation Characterization->Bio_Assay Kinase_Assay In Vitro Kinase Inhibition Assay (IC₅₀) Bio_Assay->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC₅₀) Bio_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design

Workflow for substituted indoline development.
Logical Relationships Between Synthetic Methods

This diagram illustrates the relationships between different synthetic strategies for accessing substituted indolines.

Logical_Relationships Indoline Substituted Indoline Fischer Fischer Indole Synthesis + Reduction Fischer->Indoline Leimgruber Leimgruber-Batcho + Reduction Leimgruber->Indoline Pd_Catalysis Palladium-Catalyzed C-H Amination Pd_Catalysis->Indoline Cycloaddition Intramolecular [4+2] Cycloaddition Cycloaddition->Indoline

Synthetic approaches to substituted indolines.

Conclusion

The journey of substituted indolines, from their origins in the structural elucidation of natural products to their current status as highly designed therapeutic agents, showcases the power of organic synthesis and medicinal chemistry. The development of novel and efficient synthetic methodologies has been paramount to exploring the vast chemical space of this privileged scaffold. As our understanding of the molecular basis of diseases continues to grow, the versatile indoline core will undoubtedly remain a central focus in the quest for new and improved medicines. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and biological evaluation methods that are essential for researchers in this dynamic field.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-5-methylindoline, a substituted indoline scaffold of significant interest in medicinal chemistry. The document details its chemical properties, synthesis methodologies, and the biological activities of its derivatives, with a focus on their interactions with key signaling pathways. Quantitative data is presented in structured tables to facilitate comparison, and detailed experimental protocols for relevant assays are provided.

Core Compound: this compound

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with chloro and methyl substituents on the benzene moiety.[1] The strategic placement of these functional groups influences the molecule's physicochemical properties and its potential for biological activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data retrieved from public chemical databases.

PropertyValueSource
IUPAC Name 6-chloro-5-methyl-2,3-dihydro-1H-indolePubChem[1]
Molecular Formula C₉H₁₀ClNPubChem[1]
Molecular Weight 167.63 g/mol PubChem[1]
CAS Number 162100-44-9PubChem[1]
Canonical SMILES CC1=CC2=C(C=C1Cl)NCC2PubChem[1]
InChI Key ZAMJLADJGLXVOJ-UHFFFAOYSA-NPubChem[1]
XLogP3 2.9PubChem[1]

Synthesis of the this compound Scaffold

G cluster_0 Proposed Synthesis of this compound A Substituted Phenylhydrazine (e.g., 4-chloro-3-methylphenylhydrazine) C Fischer Indole Synthesis A->C Step 1a B Pyruvic Acid B->C Step 1b D 6-Chloro-5-methyl-1H-indole C->D Formation of Indole Ring E Reduction (e.g., NaBH3CN, Zn/HCl) D->E Step 2 F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Fischer Indole Synthesis

This protocol is a generalized procedure for the Fischer indole synthesis, which can be adapted for the synthesis of 6-chloro-5-methyl-1H-indole as a precursor to this compound.

  • Reaction Setup: A solution of the appropriately substituted phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Carbonyl Compound: The corresponding ketone or aldehyde (e.g., pyruvic acid, 1.1 eq.) is added to the solution.

  • Acid Catalysis: A catalytic amount of an acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the reaction mixture.

  • Heating: The mixture is heated to reflux for a period ranging from 1 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired indole.

Experimental Protocol: Reduction of Indole to Indoline

This protocol describes a general method for the reduction of an indole to the corresponding indoline.

  • Reaction Setup: The synthesized 6-chloro-5-methyl-1H-indole (1.0 eq.) is dissolved in a suitable solvent (e.g., acetic acid or methanol) in a round-bottom flask.

  • Reducing Agent: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or zinc dust in the presence of hydrochloric acid is added portion-wise to the solution at room temperature or with cooling.

  • Reaction Monitoring: The reaction is stirred until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is quenched by the addition of water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Biological Activity and Signaling Pathways

The this compound scaffold is a key component of pharmacologically active molecules. Its derivatives have shown significant potential in modulating various biological targets, particularly in the central nervous system and in oncology.

Serotonin 5-HT₂C Receptor Antagonism

A prominent derivative of this compound is SB-242084 , a potent and selective antagonist of the serotonin 5-HT₂C receptor.[2][3] This receptor is a G protein-coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.[4] Antagonism of the 5-HT₂C receptor has been investigated for the treatment of anxiety, depression, and schizophrenia.[5]

G cluster_1 5-HT2C Receptor Signaling Blockade by SB-242084 Serotonin Serotonin (5-HT) Receptor 5-HT2C Receptor Serotonin->Receptor Agonist Binding Gq_alpha Gαq Receptor->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation SB242084 SB-242084 SB242084->Receptor Antagonist Binding

Caption: Signaling pathway of the 5-HT2C receptor and its inhibition by SB-242084.

ParameterValueSpeciesAssayReference
pKi (5-HT₂C) 9.0HumanRadioligand Binding[3][5]
pKi (5-HT₂B) 7.0HumanRadioligand Binding[5]
pKi (5-HT₂A) 6.8HumanRadioligand Binding[5]
pKb 9.3HumanPhosphatidylinositol Hydrolysis[3]
ID₅₀ (mCPP-induced hypolocomotion) 0.11 mg/kg (i.p.)RatIn vivo behavioral assay[3]
ID₅₀ (mCPP-induced hypolocomotion) 2.0 mg/kg (p.o.)RatIn vivo behavioral assay[3]
Potential Anticancer Activity

The indole and indoline scaffolds are present in numerous natural and synthetic compounds with demonstrated anticancer activity.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. While specific anticancer data for this compound derivatives are limited in the public domain, the structural alerts suggest potential for activity. For instance, substituted indolin-2-ones have shown inhibitory activity against various cancer cell lines.[6]

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Fluoro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-oneHeLa10.64[6]
5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-oneHeLa11.21[6]
5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-oneHeLa12.05[6]
Indolylisoxazoline 6cC4-2 (Prostate)2.5[7]
Indolylisoxazoline 6iC4-2 (Prostate)5.0[7]
Potential Anti-inflammatory Activity

Indole derivatives have also been widely explored for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating pro-inflammatory signaling pathways such as NF-κB.[8][9][10][11] The this compound scaffold could serve as a starting point for the design of novel anti-inflammatory agents.

CompoundAssayActivityReference
1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleCOX-2 Inhibition (in vitro)IC₅₀ = 0.32 µM[10]
Indole Schiff base S14Carrageenan-induced paw edema (in vivo)63.69% inhibition[8]
2-(4-(Methylsulfonyl)phenyl)indole derivative 4bCOX-2 Inhibition (in vitro)IC₅₀ = 0.11 µM[9]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for 5-HT₂C Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT₂C receptor.[12]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂C receptor.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.5 mM EDTA, is used.

  • Reaction Mixture: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., mianserin).

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

G cluster_2 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A typical workflow for an MTT-based cell viability assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[13]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its derivatives, most notably the 5-HT₂C antagonist SB-242084, have demonstrated significant biological activity. The structural features of this indoline core also suggest its potential for the development of novel anticancer and anti-inflammatory agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this compound and its analogs for various therapeutic applications. Further structure-activity relationship studies are warranted to fully elucidate the potential of this promising chemical scaffold.

References

Methodological & Application

Synthesis of 6-Chloro-5-methylindoline from 5-methylindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-chloro-5-methylindoline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the 6-chloro-5-methylindole intermediate via a modified Leimgruber-Batcho indole synthesis, followed by the reduction of the indole ring to the target indoline.

Introduction

Direct chlorination of 5-methylindole is challenging to control regioselectively, with electrophilic substitution favoring the electron-rich pyrrole ring, primarily at the C3 position. Therefore, a more strategic, multi-step approach is required to achieve the desired 6-chloro-5-methyl substitution pattern. The following protocols outline a robust and scalable synthesis beginning from a commercially available substituted nitrotoluene.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Product
1Enamine Formation2-Chloro-4-methyl-1-nitrobenzeneN,N-Dimethylformamide dimethyl acetal (DMF-DMA), PyrrolidineDMF110-1204~90(E)-1-(2-(2-chloro-4-methyl-1-nitrophenyl)vinyl)-N,N-dimethylmethanamine
2Reductive Cyclization(E)-1-(2-(2-chloro-4-methyl-1-nitrophenyl)vinyl)-N,N-dimethylmethanamineRaney Nickel, Hydrazine hydrateEthanolReflux6~756-Chloro-5-methylindole
3Reduction to Indoline6-Chloro-5-methylindolePlatinum on Carbon (10% Pt/C), p-Toluenesulfonic acid (p-TsOH)WaterRoom Temperature12>95This compound

Experimental Protocols

Part 1: Synthesis of 6-Chloro-5-methylindole (via Modified Leimgruber-Batcho Synthesis)

This procedure outlines the formation of the indole ring system from a substituted nitrotoluene.

Step 1: Synthesis of the Enamine Intermediate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 2-chloro-4-methyl-1-nitrobenzene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and a catalytic amount of pyrrolidine (0.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with stirring. The enamine product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Chloro-5-methylindole

  • Reaction Setup: In a round-bottom flask, dissolve the crude enamine from the previous step in ethanol. Add a catalytic amount of Raney Nickel (approximately 10% w/w).

  • Reagent Addition: While stirring vigorously, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. An exothermic reaction is expected.

  • Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the enamine is consumed (approximately 6 hours).

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloro-5-methylindole.

Part 2: Synthesis of this compound

This protocol describes the reduction of the synthesized 6-chloro-5-methylindole to the target indoline. This method is noted for being an environmentally benign procedure.[1]

  • Reaction Setup: To a solution of 6-chloro-5-methylindole (1.0 eq) in water, add a catalytic amount of 10% Platinum on Carbon (Pt/C, 5 mol%) and p-toluenesulfonic acid (p-TsOH, 1.0 eq).[1]

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (approximately 12 hours).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with water.

  • Isolation: Make the filtrate basic by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

SynthesisWorkflow Start 2-Chloro-4-methyl-1-nitrobenzene Enamine (E)-1-(2-(2-chloro-4-methyl-1-nitrophenyl)vinyl)- N,N-dimethylmethanamine Start->Enamine DMF-DMA, Pyrrolidine DMF, 110-120°C Indole 6-Chloro-5-methylindole Enamine->Indole Raney Ni, Hydrazine Ethanol, Reflux Indoline This compound Indole->Indoline 10% Pt/C, p-TsOH H₂, Water, RT

Caption: Synthetic workflow for this compound.

SignalingPathways cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Indole Reduction A 2-Chloro-4-methyl- 1-nitrobenzene D Enamine Intermediate A->D Condensation B DMF-DMA B->D Condensation C Pyrrolidine (catalyst) C->D Condensation E Enamine Intermediate H 6-Chloro-5-methylindole E->H Reduction & Cyclization F Raney Nickel F->H Reduction & Cyclization G Hydrazine Hydrate G->H Reduction & Cyclization I 6-Chloro-5-methylindole M This compound I->M Catalytic Hydrogenation J 10% Pt/C J->M Catalytic Hydrogenation K p-TsOH K->M Catalytic Hydrogenation L H₂ Gas L->M Catalytic Hydrogenation

Caption: Key transformations in the synthesis of this compound.

References

Synthetic Routes for Producing 6-Chloro-5-methylindoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-chloro-5-methylindoline derivatives. The indoline scaffold is a core component of numerous biologically active molecules, and the introduction of halogen and methyl groups can significantly influence the physicochemical and biological properties of the resulting compounds. These derivatives are of interest in medicinal chemistry, with known examples demonstrating activity as selective 5-HT2C receptor antagonists and components of potent MDM2 inhibitors.[1]

The following sections detail a reliable multi-step synthetic pathway, including experimental protocols, quantitative data from analogous reactions, and visualizations of the chemical transformations and relevant biological pathways.

Overall Synthetic Workflow

The synthesis of this compound can be achieved through a four-step process commencing with the reduction of 2-chloro-5-nitrotoluene, followed by diazotization to form the corresponding phenylhydrazine. A subsequent Fischer indole synthesis yields the 6-chloro-5-methyl-1H-indole intermediate, which is then reduced to the target indoline.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Reduction A 2-Chloro-5-nitrotoluene B 4-Chloro-3-methylaniline A->B H2, Pt Catalyst or Fe/HCl C 4-Chloro-3-methylphenylhydrazine B->C 1. NaNO2, HCl 2. Na2SO3 D 6-Chloro-5-methyl-1H-indole C->D Ketone/Aldehyde, Acid Catalyst (e.g., PPA) E This compound D->E H2, Pt/C or LiAlH4

A high-level overview of the synthetic workflow.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis, based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Reduction2-Chloro-5-nitrotoluene4-Chloro-3-methylanilineH₂, Platinum Catalyst>95
2Diazotization & Reduction4-Chloro-3-methylaniline4-Chloro-3-methylphenylhydrazine1. NaNO₂, HCl 2. Na₂SO₃70-85
3Fischer Indole Synthesis4-Chloro-3-methylphenylhydrazine6-Chloro-5-methyl-1H-indolePropanal, Polyphosphoric Acid60-80
4Indole Reduction6-Chloro-5-methyl-1H-indoleThis compoundH₂, Pt/C, p-TSA>90

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-methylaniline

This protocol describes the reduction of 2-chloro-5-nitrotoluene to 4-chloro-3-methylaniline via catalytic hydrogenation.[2] An alternative method using iron powder in acidic medium is also described.[3]

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-5-nitrotoluene (1 equiv.), a platinum catalyst (e.g., 5% Pt/C, 0.5-1 mol%), and a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 0.7-1.2 MPa with hydrogen.

  • Reaction Conditions: Heat the mixture to 85-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-chloro-3-methylaniline. The product can be further purified by distillation or recrystallization if necessary.

Method B: Reduction with Iron Powder

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-nitrotoluene (1 equiv.), iron powder (5 equiv.), and hexafluoroisopropanol (HFIP) (10 equiv.).[3]

  • Reaction Conditions: Slowly add 2N aqueous hydrochloric acid to the stirred mixture. Stir the reaction at room temperature for 30 minutes.[3]

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]

Step 2: Synthesis of 4-Chloro-3-methylphenylhydrazine

This protocol describes a general procedure for the synthesis of a phenylhydrazine from the corresponding aniline via diazotization followed by reduction.

  • Diazotization:

    • In a beaker, dissolve 4-chloro-3-methylaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Reduction:

    • In a separate, larger beaker, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Hydrolysis:

    • Once the addition is complete, heat the reaction mixture to 70-80 °C.

    • Acidify the solution with concentrated hydrochloric acid and continue heating at 95-100 °C for 30-60 minutes.

  • Isolation:

    • Cool the reaction mixture in an ice bath to precipitate the 4-chloro-3-methylphenylhydrazine hydrochloride salt.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The free hydrazine base can be obtained by neutralization with a base followed by extraction.

Step 3: Fischer Indole Synthesis of 6-Chloro-5-methyl-1H-indole

This protocol is adapted from a similar synthesis of a substituted indole and utilizes the Fischer indole synthesis methodology.[4][5][6]

G cluster_0 Mechanism of Fischer Indole Synthesis A Phenylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole G->H Aromatization

Key steps in the Fischer indole synthesis mechanism.[4][5]
  • Hydrazone Formation (Optional, can be formed in situ):

    • Dissolve 4-chloro-3-methylphenylhydrazine hydrochloride (1 equiv.) in ethanol. Add a catalytic amount of glacial acetic acid.

    • Add an appropriate aldehyde or ketone (e.g., propanal to yield a 2-unsubstituted indole, 1.05 equiv.) dropwise with stirring.

    • Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation.

  • Cyclization:

    • To the hydrazone mixture (or a mixture of the hydrazine and carbonyl compound), add a suitable solvent such as toluene or use neat conditions.[5]

    • Carefully add an acid catalyst. Polyphosphoric acid (PPA) is effective. Alternatively, Brønsted acids like p-toluenesulfonic acid can be used.[4][5]

    • Heat the reaction mixture to 80-120 °C (or higher for neat reactions) and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-chloro-5-methyl-1H-indole.

Step 4: Reduction of 6-Chloro-5-methyl-1H-indole to this compound

The final step involves the reduction of the indole ring to the corresponding indoline. Catalytic hydrogenation is a clean and efficient method.

  • Reaction Setup: In a hydrogenation vessel, dissolve 6-chloro-5-methyl-1H-indole (1 equiv.) in a suitable solvent such as water, ethanol, or acetic acid.

  • Catalyst and Additive: Add a platinum-on-carbon catalyst (Pt/C, 5-10 mol%) and p-toluenesulfonic acid (p-TSA) as an activator.

  • Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize with hydrogen gas (typically 1-5 atm).

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Isolation:

    • Carefully vent the hydrogen and filter the reaction mixture through celite to remove the catalyst, washing with the solvent.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, a complex derivative has been identified as a selective 5-HT2C receptor antagonist.[7] The 5-HT2C receptor is a G-protein coupled receptor that, upon activation by serotonin, primarily couples to Gq/11 to activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Antagonists of this receptor block these downstream signaling events.

G Serotonin Serotonin Receptor 5-HT2C Receptor Serotonin->Receptor Activates G_protein Gq/11 Receptor->G_protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Simplified 5-HT2C receptor signaling pathway.[7]

References

Application Notes: Palladium-Catalyzed Synthesis of Substituted indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence has driven the development of numerous synthetic methodologies for its construction. Among these, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of substituted indolines, offering high efficiency, functional group tolerance, and opportunities for asymmetric synthesis. These methods often proceed via intramolecular C-H activation and amination, providing a direct and atom-economical route to this important heterocyclic system.

This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for synthesizing substituted indolines, focusing on intramolecular C(sp²)–H and C(sp³)–H amination reactions.

Key Applications in Drug Development

The development of robust and efficient methods for indoline synthesis is of significant interest to the pharmaceutical industry. The indoline core is a key component of several approved drugs and clinical candidates. The ability to rapidly generate libraries of substituted indolines is crucial for structure-activity relationship (SAR) studies in drug discovery. Palladium-catalyzed methods are particularly advantageous as they often tolerate a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.

Featured Methodologies

Two primary palladium-catalyzed approaches for the synthesis of substituted indolines are highlighted herein:

  • Intramolecular C(sp²)–H Amination with a Picolinamide Directing Group: This method, developed by Chen and coworkers, utilizes a picolinamide (PA) directing group to facilitate the palladium-catalyzed intramolecular amination of ortho-C(sp²)–H bonds in β-arylethylamine substrates.[1][2] The reaction is characterized by its high efficiency, low catalyst loadings, and mild operating conditions.[1][2]

  • Intramolecular C(sp²)–H Amination with a 2-Pyridinesulfonyl Protecting Group: Pioneered by Yu and colleagues, this approach employs a 2-pyridinesulfonyl protecting group to direct the Pd(II)-catalyzed intramolecular C-H amination.[3][4][5] A key feature of this method is the use of PhI(OAc)₂ as a bystanding oxidant, which facilitates the catalytic cycle.[3][4][5]

General Reaction Mechanism

The palladium-catalyzed intramolecular C-H amination for indoline synthesis generally proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the specific methodology. A generalized representation of the Pd(II)/Pd(IV) cycle is depicted below. The reaction is initiated by the coordination of the directing group to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. Oxidation of the Pd(II) center to Pd(IV) is then followed by C-N reductive elimination to furnish the indoline product and regenerate the active Pd(II) catalyst.

Palladium_Catalytic_Cycle A Pd(II) Catalyst B Substrate Coordination A->B Substrate C C-H Activation (Palladacycle Formation) B->C D Oxidation (Pd(II) -> Pd(IV)) C->D Oxidant E C-N Reductive Elimination D->E F Indoline Product E->F G Regenerated Pd(II) Catalyst E->G G->B Catalytic Cycle

Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for indoline synthesis.

Protocol 1: Intramolecular C(sp²)–H Amination using a Picolinamide (PA) Directing Group

This protocol is based on the work of Chen and coworkers and provides an efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates.[1][2]

Experimental Workflow

Workflow_Protocol_1 start Start reagents Combine Substrate, Pd(OAc)₂, K₂CO₃, and Cu(OAc)₂ in a reaction vessel. start->reagents atmosphere Evacuate and backfill with Argon (3x). reagents->atmosphere solvent Add solvent (e.g., toluene). atmosphere->solvent reaction Heat the reaction mixture at 60 °C. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Perform aqueous workup and extract with an organic solvent. monitoring->workup purification Purify the crude product by flash column chromatography. workup->purification product Obtain substituted indoline. purification->product

Caption: Experimental workflow for Protocol 1.

Detailed Experimental Protocol

Materials:

  • PA-protected β-arylethylamine substrate (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv)

  • Toluene (or other suitable solvent)

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dried reaction tube, add the PA-protected β-arylethylamine substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.1 equiv), K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv), and Cu(OAc)₂ (36.3 mg, 0.2 mmol, 1.0 equiv).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 60 °C and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indoline.

Substrate Scope and Yields

The following table summarizes the yields for a variety of substituted indolines synthesized using this protocol.

EntrySubstrate (R group)ProductYield (%)
1HN-picolinoylindoline85
24-Me5-Methyl-N-picolinoylindoline82
34-OMe5-Methoxy-N-picolinoylindoline78
44-F5-Fluoro-N-picolinoylindoline90
54-Cl5-Chloro-N-picolinoylindoline88
64-Br5-Bromo-N-picolinoylindoline86
73-Me6-Methyl-N-picolinoylindoline75
83-Cl6-Chloro-N-picolinoylindoline79

Protocol 2: Intramolecular C(sp²)–H Amination using a 2-Pyridinesulfonyl Protecting Group

This protocol is based on the methodology developed by Yu and coworkers, which utilizes a 2-pyridinesulfonyl protecting group and PhI(OAc)₂ as the oxidant.[3][4][5]

Logical Relationship of Key Components

Protocol_2_Logic substrate Substrate 2-Pyridinesulfonyl-protected phenethylamine product {Product|Substituted Indoline} substrate->product Cyclization catalyst Catalyst Pd(OAc)₂ catalyst->product Catalyzes oxidant Oxidant PhI(OAc)₂ oxidant->product Enables catalytic turnover solvent Solvent Aromatic (e.g., Toluene) solvent->product Reaction medium

Caption: Key components for Protocol 2.

Detailed Experimental Protocol

Materials:

  • 2-Pyridinesulfonyl-protected phenethylamine substrate (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • PhI(OAc)₂ (1.2 equiv)

  • Toluene (or other suitable aromatic solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried reaction vial, add the 2-pyridinesulfonyl-protected phenethylamine substrate (e.g., 0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.1 equiv), and PhI(OAc)₂ (38.7 mg, 0.12 mmol, 1.2 equiv).

  • Add anhydrous toluene (1.0 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted indoline.

Substrate Scope and Yields

The following table presents the yields for a range of substituted indolines prepared via this method.

EntrySubstrate (R group)ProductYield (%)
1HN-(pyridin-2-ylsulfonyl)indoline88
24-Me5-Methyl-N-(pyridin-2-ylsulfonyl)indoline85
34-tBu5-tert-Butyl-N-(pyridin-2-ylsulfonyl)indoline82
44-OMe5-Methoxy-N-(pyridin-2-ylsulfonyl)indoline75
54-F5-Fluoro-N-(pyridin-2-ylsulfonyl)indoline80
64-Cl5-Chloro-N-(pyridin-2-ylsulfonyl)indoline78
73,5-diMe4,6-Dimethyl-N-(pyridin-2-ylsulfonyl)indoline91
83-Me6-Methyl-N-(pyridin-2-ylsulfonyl)indoline72

Conclusion

The palladium-catalyzed synthesis of substituted indolines via intramolecular C-H amination offers a powerful and versatile platform for accessing this important heterocyclic motif. The two protocols detailed above, utilizing either a picolinamide or a 2-pyridinesulfonyl directing group, provide reliable and high-yielding routes to a wide array of indoline derivatives. These methods are highly valuable for both academic research and industrial applications, particularly in the field of drug discovery and development. The choice of methodology may depend on the specific substrate, desired functional group tolerance, and the desired protecting group on the final indoline product.

References

Application Notes and Protocols for the Quantification of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is essential for ensuring the quality, efficacy, and safety of final drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical principles for similar molecules and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

A summary of representative analytical methods for the quantification of this compound is presented below. These methods offer varying degrees of selectivity, sensitivity, and throughput, allowing researchers to choose the most suitable technique for their specific needs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules. This method is suitable for routine quality control and analysis of samples with relatively high concentrations of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides mass spectral data for confident identification of the analyte. It is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for both qualitative and quantitative purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is ideal for the trace-level quantification of compounds in complex matrices.[2][3] The use of Multiple Reaction Monitoring (MRM) enhances specificity and reduces matrix interference.[2]

Quantitative Data Summary

The following tables summarize the typical performance characteristics that can be expected from validated HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method - Illustrative Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method - Illustrative Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 3: LC-MS/MS Method - Illustrative Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from established methods for related halo-substituted aromatic compounds.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solution C->E D->E F Data Acquisition E->F G Construct Calibration Curve F->G H Determine Concentration G->H

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established procedures for the analysis of halogenated aromatic compounds.[4]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to a final concentration within the linear range of the assay.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-300

  • Analysis: Inject the standard solutions and the sample solution into the GC-MS system and acquire the data in full scan or selected ion monitoring (SIM) mode.

  • Quantification: Construct a calibration curve by plotting the peak area of the characteristic ion of this compound against the concentration of the standard solutions. Determine the concentration in the sample from the calibration curve.

Workflow for GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Solutions D Inject Standards & Sample A->D B Prepare Sample Solution B->D C GC-MS System Setup C->D E Data Acquisition D->E F Construct Calibration Curve E->F G Determine Concentration F->G

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a highly sensitive LC-MS/MS method.[5]

Instrumentation:

  • LC system coupled to a tandem mass spectrometer

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Standard and IS Solution Preparation: Prepare stock solutions of this compound and the internal standard in acetonitrile. Prepare calibration standards by spiking blank matrix with appropriate amounts of the analyte and a fixed amount of the IS.

  • Sample Preparation: To an aliquot of the sample, add a fixed amount of the internal standard. Perform a sample clean-up step if necessary (e.g., protein precipitation with acetonitrile for plasma samples, or solid-phase extraction for complex matrices). Centrifuge and transfer the supernatant for analysis.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the analyte.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Optimize the precursor ion and product ions for this compound and the IS.

    • Set up the Multiple Reaction Monitoring (MRM) transitions for the analyte and the IS.

  • Analysis: Inject the calibration standards and prepared samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of this compound in the sample from the calibration curve.

Workflow for LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards D Inject Standards & Samples A->D B Sample Preparation with IS B->D C LC-MS/MS System Setup C->D E Data Acquisition (MRM) D->E F Construct Calibration Curve E->F G Determine Concentration F->G

References

Application Note: HPLC Analysis for Purity Determination of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 6-Chloro-5-methylindoline, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high resolution, enabling the effective separation of the main compound from potential process-related impurities and degradation products. This protocol is suitable for quality control and routine analysis in research and drug development settings.

Introduction

This compound is a heterocyclic organic compound that serves as a vital structural motif in the development of various biologically active molecules.[1] The purity of such active pharmaceutical ingredient (API) intermediates is a critical parameter that can significantly impact the safety and efficacy of the final drug product. Regulatory bodies require stringent control over impurities, making reliable analytical methods essential.[2][3]

High-Performance Liquid Chromatography (HPLC) is a premier technique for impurity profiling due to its high sensitivity, resolution, and quantitative accuracy.[2] This document provides a detailed protocol for a reversed-phase HPLC method tailored for assessing the purity of this compound. The method utilizes a C18 column, which is standard for separating aromatic amines and related heterocyclic compounds.[4][5][6]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, column oven, and data acquisition software.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar). Phenyl or Pentafluorophenyl (PFP) columns can also be considered for alternative selectivity with halogenated aromatic compounds.[7][8]

  • Chemicals and Reagents:

    • This compound Reference Standard (RS)

    • This compound Sample for Analysis

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Ultrapure)

    • Formic Acid or Trifluoroacetic acid (TFA) (HPLC Grade)

  • Labware: Analytical balance, volumetric flasks, pipettes, vials with caps, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis. A gradient elution may be necessary to resolve closely eluting impurities, but an isocratic method is presented here for simplicity and robustness.

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (v/v)
(Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[6][9]
Injection Volume 10 µL
Run Time Approximately 15-20 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare the aqueous component, add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water.

    • Mix the required volumes of the aqueous component and Acetonitrile (e.g., 400 mL aqueous to 600 mL Acetonitrile for a 60:40 ratio).

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.

  • Reference Standard (RS) Solution Preparation (Concentration: ~0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution Preparation (Concentration: ~1.0 mg/mL for impurity detection):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow and Data Analysis

The overall process from sample preparation to final purity calculation follows a standardized workflow to ensure reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Diluent to Target Concentration weigh->dissolve filter Filter Solution (0.45 µm) into HPLC Vials dissolve->filter inject Inject into HPLC System filter->inject acquire Data Acquisition (Chromatogram) inject->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (Area % Method) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for HPLC purity analysis.
System Suitability

Before sample analysis, inject the Reference Standard solution (e.g., five replicate injections) to verify the performance of the chromatographic system. Key parameters are summarized below.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0% for n=5 injections
Purity Calculation

The purity of the sample is determined using the area normalization method (Area %). This calculation assumes that all impurities have a similar UV response to the main compound at the chosen wavelength.

Formula: % Purity = (Area of the main peak / Sum of the areas of all peaks) x 100

G cluster_formula Purity Calculation (Area %) term1 Area of Main Peak op1 / term1->op1 term2 Sum of Areas of All Peaks op2 x 100 = term2->op2 result % Purity op1->term2 op2->result

Caption: Logical diagram for the area percent purity formula.

Expected Results

Under the specified conditions, this compound should be well-resolved from common process impurities, such as starting materials or by-products like des-chloro variants.[10] The main peak should be sharp and symmetrical. A representative (hypothetical) data summary is provided below.

Peak IDRetention Time (min)Area (mAU*s)Area %
Impurity 13.8515000.05
This compound 7.21 2989500 99.75
Impurity 29.5430000.10
Impurity 312.1030000.10
Total 2997000 100.00

Conclusion

The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it easily adaptable for routine quality control in most analytical laboratories. The protocol demonstrates good separation and is suitable for detecting and quantifying impurities, ensuring the material meets the high-quality standards required for pharmaceutical development.

References

Application Notes and Protocols for the GC-MS Analysis of Indoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of indoline compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed protocols for sample preparation, derivatization, and instrument parameters, complemented by quantitative data and an overview of mass spectral fragmentation patterns.

Introduction to GC-MS of Indoline Compounds

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For many indoline derivatives, their inherent polarity, particularly the presence of an N-H group and other functional moieties, necessitates derivatization to improve their volatility and thermal stability for successful GC-MS analysis. Silylation is a common and effective derivatization technique for this class of compounds.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible GC-MS analysis and depends on the sample matrix.

Protocol 2.1.1: Extraction of Indoline Alkaloids from Plant Material [1]

This protocol is suitable for the extraction of indoline alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material

  • 96% Ethanol

  • 2.5% Sulfuric acid

  • Ethyl acetate

  • 25% Ammonia solution

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extract 2.5 g of dried, milled plant material with 25 mL of 96% ethanol. This can be done either by maceration overnight at room temperature or by heating at 55°C for 90 minutes.[1]

  • Filter the ethanolic extract and evaporate to dryness using a rotary evaporator.[1]

  • Dissolve the residue in 25 mL of 2.5% sulfuric acid.[1]

  • Extract the acidic solution twice with 25 mL of ethyl acetate to remove non-alkaloidal compounds, discarding the organic phase each time.[1]

  • Adjust the pH of the aqueous phase to 10 with a 25% ammonia solution.[1]

  • Extract the alkaloids from the basified aqueous phase with three equal volumes of ethyl acetate.[1]

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Evaporate the ethyl acetate to dryness.[1]

  • Dissolve the resulting alkaloid mixture in a suitable solvent for GC-MS analysis, such as dichloromethane.[1]

Protocol 2.1.2: Extraction from Biological Fluids (e.g., Urine, Plasma)

This protocol is a general procedure for the extraction of indoline compounds from biological fluids.

Materials:

  • Biological fluid sample (e.g., urine, plasma)

  • Internal standard (if quantitative analysis is desired)

  • 0.5 M Ammonium hydrogen carbonate

  • Ethyl acetate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1 mL sample of the biological fluid, add an appropriate internal standard.

  • Add 200 µL of 0.5 M ammonium hydrogen carbonate to adjust the pH.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the N-H group in indolines, as well as hydroxyl and carboxyl groups. This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating reagents.[4]

Protocol 2.2.1: General Silylation Protocol for Indoline Compounds

Materials:

  • Dried sample extract

  • Silylating reagent: BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA

  • Anhydrous pyridine (optional, as a catalyst and solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry, as moisture interferes with the silylation reaction.

  • To the dried residue, add 50 µL of anhydrous pyridine (if used) to aid dissolution.

  • Add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS or MSTFA).

  • Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for specific compounds.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of indoline compounds. Optimization may be required for specific applications.

Table 1: Typical GC-MS Parameters for Indoline Analysis

ParameterSettingReference
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[1]
Carrier GasHelium, constant flow at 1.0-1.2 mL/min[1]
Inlet Temperature250-280°C[1]
Injection ModeSplit (e.g., 10:1 or 20:1) or Splitless[1]
Injection Volume1 µL
Oven ProgramInitial temp: 80-100°C, hold for 2 min; Ramp: 10-15°C/min to 280-300°C; Final hold: 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Ion Source Temp.230°C[1]
Transfer Line Temp.280°C[1]
Mass Rangem/z 40-550[1]
Acquisition ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data

The following tables summarize retention times and characteristic mass-to-charge ratios (m/z) for selected indoline compounds. Retention times are dependent on the specific chromatographic conditions and should be confirmed with authentic standards.

Table 2: GC-MS Data for Selected Indole Alkaloids

CompoundRetention Time (min)Molecular Ion [M]⁺ (m/z)Characteristic Fragment Ions (m/z)Reference
Ibogamine32.26280280, 195, 154, 136, 135, 122[6]
Olivacine35.06246246, 245, 229, 204, 123, 122[6]
Voacangine35.21384384, 367, 225, 207, 122[6]

Table 3: GC-MS Data for Silylated Indolic Acid Derivatives [7]

Compound (as TMS derivative)Retention Time (min)Molecular Ion [M]⁺ (m/z)Characteristic Fragment Ions (m/z)
Indole-3-carboxylic acid (mono-TMS)-233218
Indole-3-propionic acid (mono-TMS)-261144, 143
Indole-3-acetic acid (di-TMS)-319202
5-Hydroxyindole-3-acetic acid (tri-TMS)-423306

Mass Spectral Fragmentation of Indoline Compounds

Electron ionization (EI) at 70 eV typically induces extensive fragmentation of indoline compounds, providing valuable structural information.[5] The fragmentation patterns are influenced by the indoline core and its substituents.

General Fragmentation Pathways:

  • α-Cleavage: The bond adjacent to the nitrogen atom is a common site of cleavage, leading to the formation of a stable iminium ion.

  • Retro-Diels-Alder (RDA) Reaction: In more complex, fused ring systems, the RDA reaction can occur, leading to characteristic fragmentation of the heterocyclic rings.

  • Loss of Substituents: Substituents on the aromatic ring or the nitrogen atom can be lost as neutral radicals or molecules. For example, a methoxy group can be lost as a methyl radical followed by carbon monoxide.

  • Fragmentation of the Indole Ring: The indole ring itself can fragment, although this is less common for the molecular ion and more prevalent in subsequent fragmentation steps.

The mass spectrum of the TMS derivative of indole shows a prominent molecular ion at m/z 189 and a characteristic fragment at m/z 174 due to the loss of a methyl group.[8]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material, Biological Fluid) Extraction Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., with MSTFA/BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Derivatization_Pathway Indoline {Indoline Compound | with Active Hydrogen (N-H)} Product {Silylated Indoline | (Volatile & Thermally Stable)} Indoline->Product + Reagent (Heat) Reagent {Silylating Reagent | (e.g., MSTFA)} GCMS {Ready for | GC-MS Analysis} Product->GCMS

References

Application Notes & Protocols: 6-Chloro-5-methylindoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 6-Chloro-5-methylindoline is a known building block in medicinal chemistry. However, to date, no specific fragment-based drug discovery (FBDD) campaigns detailing its screening and characterization have been published in peer-reviewed literature. The following application notes and protocols are presented as a detailed, representative case study illustrating how this fragment could be utilized in a hypothetical FBDD project targeting the Serotonin 2C (5-HT2C) receptor, a biologically relevant target for indoline-derived compounds.

Introduction to this compound as a Fragment

This compound is an attractive starting point for fragment-based drug discovery due to its desirable physicochemical properties. The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. The chloro and methyl substitutions on the benzene ring provide specific vectors for chemical elaboration and can contribute to binding affinity and selectivity.[1] This fragment adheres to the "Rule of Three," a set of guidelines for desirable fragment properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight167.63 g/mol [2]
cLogP2.9[2]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds0PubChem

Hypothetical Case Study: Targeting the 5-HT2C Receptor

The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a validated target for the treatment of obesity and psychiatric disorders.[3][4] Molecules derived from this compound have been shown to act as potent 5-HT2C receptor antagonists.[5] This provides a strong rationale for using this fragment as a starting point for an FBDD campaign against this target.

Fragment Screening Workflow

A typical FBDD workflow involves a primary screen to identify binders, followed by orthogonal validation methods and structural biology to confirm the binding mode.

FBDD_Workflow cluster_screening Primary Screening & Hit Validation cluster_characterization Hit Characterization & Optimization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Fragment_Library->Primary_Screen Hit_Triage Hit Triage & Orthogonal Validation (e.g., SPR) Primary_Screen->Hit_Triage Structural_Biology Structural Biology (X-ray Crystallography) Hit_Triage->Structural_Biology Hit_to_Lead Hit-to-Lead Chemistry (Fragment Growing/Linking) Structural_Biology->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[6][7]

Objective: To identify fragments that thermally stabilize the 5-HT2C receptor.

Materials:

  • Purified 5-HT2C receptor protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Fragment library plates (including this compound) at 10 mM in DMSO

  • Quantitative PCR (qPCR) instrument with a thermal ramp capability

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the 5-HT2C receptor protein at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the assay buffer.

  • Fragment Dispensing: Dispense 0.25 µL of each fragment stock solution from the library plates into a 96-well or 384-well PCR plate. Include DMSO-only wells as a negative control.

  • Protein Addition: Add 24.75 µL of the protein/dye master mix to each well, for a final volume of 25 µL. The final fragment concentration will be 100 µM, and the final DMSO concentration will be 1%.

  • Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Calculate the first derivative of the fluorescence intensity versus temperature. The peak of the derivative curve corresponds to the melting temperature (Tm). A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment is considered a preliminary hit.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding interactions in real-time. It is an excellent orthogonal method to validate hits from a primary screen.[1][8]

Objective: To confirm the binding of this compound to the 5-HT2C receptor and determine its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified 5-HT2C receptor protein

  • SPR running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO)

  • This compound stock solution in DMSO

Methodology:

  • Protein Immobilization: Immobilize the 5-HT2C receptor onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximum response (Rmax) appropriate for small molecule detection. A reference flow cell should be activated and blocked without protein to serve as a control.

  • Fragment Preparation: Prepare a serial dilution of this compound in the running buffer. Typical concentrations for fragment screening range from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

  • Data Processing: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Affinity Determination: Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is crucial for structure-guided lead optimization.[9][10][11]

Objective: To determine the co-crystal structure of the 5-HT2C receptor in complex with this compound.

Methodology:

  • Co-crystallization: Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) with the 5-HT2C receptor protein (e.g., at 10 mg/mL) mixed with a 5 to 10-fold molar excess of this compound. Screen a wide range of crystallization conditions.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, attempt to soak pre-existing apo-protein crystals in a solution containing the fragment (e.g., 1-10 mM) for a defined period.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known 5-HT2C structure as a search model. Refine the model and build the fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the final refined structure to identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate fragment binding.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the described experiments.

Table 2: Hypothetical DSF Screening Results for Selected Fragments

Fragment IDΔTm (°C)Hit?
This compound + 3.5 Yes
Fragment A+ 0.8No
Fragment B+ 2.9Yes
Fragment C- 0.5No
DMSO Control0.0-

Table 3: Hypothetical SPR Validation Data for this compound

ParameterValue
Association rate (ka) (M⁻¹s⁻¹)1.5 x 10³
Dissociation rate (kd) (s⁻¹)0.3
Dissociation Constant (KD) (µM) 200
Ligand Efficiency (LE)0.32

Ligand Efficiency (LE) is calculated as: (-RT * ln(KD)) / Number of Heavy Atoms

Signaling Pathway and Mechanism of Action

Upon agonist binding, the 5-HT2C receptor couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium.[4] An antagonist derived from this compound would block this cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response Fragment This compound (Antagonist) Fragment->Receptor Blocks

Caption: Antagonism of the 5-HT2C receptor Gq signaling pathway.

Conclusion

While direct experimental data for the use of this compound in FBDD is not publicly available, its physicochemical properties and the known pharmacology of its derivatives make it a compelling candidate for such an approach. The protocols and hypothetical data presented here provide a robust framework for researchers and drug discovery professionals to design and execute an FBDD campaign using this or similar fragments against relevant biological targets like the 5-HT2C receptor. The combination of biophysical screening and structure-based design is a powerful strategy for translating a low-affinity fragment into a high-potency lead compound.

References

Application Notes and Protocols for N-Alkylation of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 6-chloro-5-methylindoline, a key intermediate in the synthesis of various biologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the nitrogen atom allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1]

Introduction

N-alkylated indoline derivatives are prevalent in a wide range of pharmaceuticals and bioactive molecules.[2][3] The nitrogen atom of the indoline ring system serves as a crucial point for chemical modification, enabling the introduction of diverse functionalities that can modulate the pharmacological properties of the parent molecule. The presence of the chloro and methyl substituents on the benzene ring of this compound can influence its reactivity and the biological activity of its N-alkylated derivatives. This document outlines several common and effective methods for the N-alkylation of indolines, which can be adapted for this compound.

General Strategies for N-Alkylation of Indolines

Several robust methods have been developed for the N-alkylation of indoles and indolines. The choice of method often depends on the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting material. Key strategies include:

  • Direct Alkylation with Alkyl Halides: This is a classical and widely used method involving the reaction of the indoline with an alkyl halide in the presence of a base.[4]

  • Reductive Amination: This method involves the reaction of the indoline with an aldehyde or ketone to form an enamine or iminium intermediate, which is then reduced in situ to the N-alkylated product.[5][6]

  • Borrowing Hydrogen Methodology: This elegant approach utilizes alcohols as alkylating agents, catalyzed by transition metals like iridium or iron.[7][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the indoline, with the borrowed hydrogen being returned in the final reduction step.

  • Buchwald-Hartwig Amination: While primarily known for forming aryl-N bonds, modifications of this palladium-catalyzed cross-coupling reaction can be employed for N-alkylation under specific conditions.[9][10][11]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes various N-alkylation methods applicable to indoline derivatives, providing a general overview of reaction conditions and expected outcomes based on literature for similar substrates.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
Direct Alkylation Alkyl Halide (R-X)NoneNaH, K₂CO₃, Cs₂CO₃DMF, THF, CH₃CNRT - 10070-95[4]
Reductive Amination Aldehyde (R-CHO)NaBH(OAc)₃, Et₃SiHAcetic Acid (cat.)DCE, CH₂Cl₂RT60-90[5][6]
Borrowing Hydrogen Alcohol (R-CH₂OH)[Ir(cod)Cl]₂, Fe-complexK₂CO₃, t-BuOKToluene, TFE80 - 12075-95[7][8]
Buchwald-Hartwig Alkyl Halide (R-X)Pd₂(dba)₃, Pd(OAc)₂NaOtBu, LHMDSToluene, Dioxane80 - 11065-90[11]

Experimental Protocols

Below are detailed experimental protocols for two common N-alkylation methods, adapted for this compound.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide and a common base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the indoline in anhydrous DMF or CH₃CN.

  • Add potassium carbonate (2.0 eq) to the solution. If using sodium hydride, add it portion-wise (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water. If NaH was used, quench carefully with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the N-alkylation of this compound with an aldehyde via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of the key N-alkylation strategies.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound + Alkylating Agent setup Dissolve in Solvent Add Base/Catalyst start->setup reaction Stir at appropriate Temperature & Time setup->reaction workup Quench Reaction Aqueous Extraction reaction->workup purification Dry & Concentrate Column Chromatography workup->purification product N-Alkylated This compound purification->product

Caption: General workflow for the N-alkylation of this compound.

logical_relationships Indoline This compound Direct Direct Alkylation Reductive Reductive Amination Borrowing Borrowing Hydrogen Buchwald Buchwald-Hartwig AlkylHalide Alkyl Halide + Base Direct->AlkylHalide Aldehyde Aldehyde/Ketone + Reducing Agent Reductive->Aldehyde Alcohol Alcohol + Metal Catalyst Borrowing->Alcohol PdCatalyst Alkyl Halide + Pd Catalyst/Ligand Buchwald->PdCatalyst Product N-Alkylated Product AlkylHalide->Product Aldehyde->Product Alcohol->Product PdCatalyst->Product

Caption: Key strategies for the N-alkylation of this compound.

References

Application of 6-Chloro-5-methylindoline in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, substituted with a chlorine atom and a methyl group, provides a valuable scaffold for the design and synthesis of novel therapeutic agents. The electronic properties conferred by the chloro and methyl substituents influence the molecule's reactivity and its ability to interact with biological targets. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of potent and selective drug candidates, particularly focusing on its application in the synthesis of 5-HT₂C receptor antagonists and MDM2-p53 interaction inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValue
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.63 g/mol
CAS Number 162100-44-9
Appearance Off-white to light brown solid
Melting Point Not reported
Boiling Point Not reported
LogP 2.9

Application 1: Synthesis of Selective 5-HT₂C Receptor Antagonists

This compound is a key intermediate in the synthesis of SB-242084, a potent and selective 5-HT₂C receptor antagonist. The 5-HT₂C receptor is a G-protein coupled receptor implicated in the modulation of various neurotransmitter systems, and its antagonists are investigated for the treatment of anxiety, depression, and other CNS disorders.

Biological Activity of SB-242084

SB-242084 exhibits high affinity for the human 5-HT₂C receptor with excellent selectivity over other serotonin receptor subtypes and a range of other receptors.

ReceptorpKiSelectivity vs. 5-HT₂C
5-HT₂C 9.0-
5-HT₂B <7.0>100-fold
5-HT₂A <6.8>158-fold
Experimental Protocol: Synthesis of SB-242084 from this compound

This protocol describes the synthesis of SB-242084, a selective 5-HT₂C antagonist, using this compound as a key starting material. The synthesis involves the reaction of this compound with a suitable isocyanate or carbamoyl chloride derivative of the bipyridyl ether side chain.

Materials:

  • This compound

  • Phenyl N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add phenyl N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford SB-242084.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized.

Diagram: Synthetic Workflow for SB-242084

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6_Chloro_5_methylindoline This compound Coupling_Reaction Coupling Reaction (Anhydrous Solvent, RT) 6_Chloro_5_methylindoline->Coupling_Reaction Bipyridyl_Carbamate Phenyl N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate Bipyridyl_Carbamate->Coupling_Reaction Concentration Concentration Coupling_Reaction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography SB_242084 SB-242084 Chromatography->SB_242084

Caption: Synthetic workflow for SB-242084.

Application 2: Development of MDM2-p53 Interaction Inhibitors

The indoline scaffold is a privileged structure in the design of inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology. By inhibiting MDM2, the p53 tumor suppressor protein is stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The 6-chloro-5-methyl substitution pattern on the indoline ring can be exploited to enhance binding affinity and pharmacokinetic properties of these inhibitors. A notable example involves the use of chloro-substituted isatins (oxidized indolines) in the synthesis of spirooxindole-based MDM2 inhibitors.

p53-MDM2 Signaling Pathway and Inhibition

The p53 tumor suppressor protein is a transcription factor that regulates the expression of genes involved in cell cycle arrest and apoptosis in response to cellular stress. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus acting as a negative regulator. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecule inhibitors that block the p53-binding pocket of MDM2 can restore p53 function.

Diagram: p53-MDM2 Signaling Pathway

G Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Cellular_Stress->p53 activates Transcription Transcription of Target Genes p53->Transcription Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation leads to MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 binds and ubiquitinates Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis Inhibitor This compound -based Inhibitor Inhibitor->MDM2 inhibits binding to p53

Caption: Inhibition of the p53-MDM2 interaction.

Experimental Protocol: Synthesis of Spirooxindole-based MDM2 Inhibitors

This protocol outlines a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives, which are potent MDM2 inhibitors, using a chloro-substituted isatin as a key reactant. This multi-component reaction is a powerful method for generating molecular complexity in a single step.

Materials:

  • 6-Chloro-5-methylisatin (can be synthesized from this compound by oxidation)

  • An appropriate (E)-alkenyl-aryl ketone

  • A secondary amino acid (e.g., L-proline)

  • A suitable solvent (e.g., Methanol, Ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the (E)-alkenyl-aryl ketone (1.0 eq) in the chosen solvent, add the secondary amino acid (1.1 eq) and 6-Chloro-5-methylisatin (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, often a mixture of diastereomers, can be purified by column chromatography on silica gel to isolate the desired spirooxindole-pyrrolidine diastereomer.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Note: The specific choice of reactants and reaction conditions will influence the stereochemical outcome of the reaction. Further optimization may be required.

Biological Data for a Representative Chloro-Substituted Spirooxindole MDM2 Inhibitor

The following table presents biological data for a spirooxindole derivative containing a chloro-substituted indoline core, demonstrating its potent anticancer activity.

Compound IDTargetBinding Affinity (Kᵢ)Cell LineIC₅₀
Spirooxindole-A MDM22.38 µMHCT116 (colon cancer)3.80 µM
MCF7 (breast cancer)5.21 µM

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent and selective 5-HT₂C receptor antagonists and in the development of novel MDM2-p53 interaction inhibitors for cancer therapy. The detailed protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. The strategic incorporation of the this compound moiety can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Application Notes and Protocols: 6-Chloro-5-methylindoline as a Precursor for Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 6-chloro-5-methylindoline as a key precursor in the synthesis of selective serotonin receptor antagonists. Focusing on the potent and selective 5-HT2C receptor antagonist, SB-242084, we present a summary of its synthesis, key pharmacological data, and detailed protocols for relevant binding and functional assays. The provided information is intended to guide researchers in the development and evaluation of novel therapeutics targeting the serotonergic system.

Introduction

The serotonergic system, and specifically the 5-HT2C receptor, is a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression.[1][2] Potent and selective antagonists for this receptor are valuable research tools and potential drug candidates. This compound serves as a crucial starting material for the synthesis of a class of these antagonists. This document outlines the synthetic route from this precursor to the well-characterized 5-HT2C antagonist SB-242084 and provides the necessary protocols to assess the pharmacological properties of such compounds.

Synthesis of a 5-HT2C Receptor Antagonist from this compound

The synthesis of the selective 5-HT2C receptor antagonist, 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084), from this compound is a multi-step process.[1][3] A general overview of the synthetic pathway is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 6_chloro_5_methylindoline This compound coupling Coupling Reaction 6_chloro_5_methylindoline->coupling NEt3, DMF, 100°C phenyl_carbamate_intermediate Phenyl Carbamate Intermediate phenyl_carbamate_intermediate->coupling Four-step synthesis intermediate SB_242084 SB-242084 coupling->SB_242084

Caption: Synthetic workflow for SB-242084.
Experimental Protocol: Synthesis of SB-242084

The synthesis of SB-242084 from this compound is achieved through a four-step process, with the final step involving the coupling of the indoline with a phenyl carbamate intermediate.[1][3]

Step 1-3: Preparation of the Phenyl Carbamate Intermediate The synthesis begins with the preparation of a key bipyridyl ether intermediate. This involves the reaction of 3-hydroxy-2-methylpyridine with a suitable pyridine derivative, followed by reduction and subsequent reaction with phenyl chloroformate.[3]

Step 4: Coupling to form SB-242084 [3]

  • To a solution of the phenyl carbamate intermediate in dimethylformamide (DMF), add triethylamine (NEt3).

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 100°C for 1 hour.

  • After cooling, the crude product is purified by chromatography to yield SB-242084.

Pharmacological Data

SB-242084 is a potent and selective antagonist of the 5-HT2C receptor. Its high affinity for the 5-HT2C receptor and significant selectivity over other serotonin receptor subtypes, as well as other monoamine receptors, make it a valuable tool for studying 5-HT2C receptor function.[1][4][5]

Table 1: Binding Affinity and Selectivity of SB-242084
Receptor TargetpKiSelectivity vs. 5-HT2C
5-HT2C 9.0 -
5-HT2A6.8158-fold
5-HT2B7.0100-fold
5-HT1A6.4>100-fold
5-HT1B6.4>100-fold
5-HT1D6.4>100-fold
Dopamine D26.2>100-fold
Dopamine D36.2>100-fold
Adrenergic α1<5.0>100-fold

Data compiled from multiple sources.[1][4][5]

Experimental Protocols for Receptor Characterization

Radioligand Binding Assay for 5-HT2C Receptor

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2C receptor using a radiolabeled ligand.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing 5-HT2C Receptors) start->prepare_membranes assay_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_membranes->assay_setup add_reagents Add Radioligand ([3H]mesulergine) and Test Compound assay_setup->add_reagents incubate Incubate (e.g., 30°C for 60 min) add_reagents->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash scintillation_count Scintillation Counting wash->scintillation_count analyze Data Analysis (Calculate Ki) scintillation_count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]mesulergine.

  • Non-specific binding control: 10 µM Mianserin.

  • Test compound (e.g., SB-242084) at various concentrations.

  • Glass fiber filters (PEI-soaked).

  • Scintillation cocktail.

Procedure: [6][7]

  • Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Addition: Add the cell membrane suspension, the test compound (or buffer for total binding, mianserin for non-specific binding), and finally the [3H]mesulergine to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Counting: After drying the filters, add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using appropriate software.

Functional Assay: 5-HT-Stimulated Phosphatidylinositol Hydrolysis

This assay measures the ability of a compound to antagonize the functional response of the 5-HT2C receptor, which is coupled to the Gq signaling pathway.

Gq_Signaling_Pathway Serotonin Serotonin 5HT2C_Receptor 5-HT2C Receptor Serotonin->5HT2C_Receptor Agonist Binding Gq_protein Gq Protein 5HT2C_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT2C receptor Gq signaling pathway.

Materials:

  • SH-SY5Y cells stably expressing the human 5-HT2C receptor.[4]

  • Cell culture medium.

  • Assay buffer containing LiCl.

  • Serotonin (5-HT) as the agonist.

  • Test compound (e.g., SB-242084).

  • [3H]myo-inositol.

  • Anion exchange columns.

Procedure: [4]

  • Cell Culture and Labeling: Culture the SH-SY5Y cells and label them by incubating with [3H]myo-inositol overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with assay buffer containing the test compound (antagonist) at various concentrations.

  • Stimulation: Stimulate the cells by adding a fixed concentration of serotonin.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Quantification: Separate the inositol phosphates using anion exchange chromatography and quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

  • Data Analysis: Determine the pKb value of the antagonist by analyzing the inhibition of the 5-HT-stimulated response.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potent and selective serotonin receptor antagonists. The example of SB-242084 demonstrates the utility of this starting material in developing high-affinity ligands for the 5-HT2C receptor. The protocols provided herein offer a framework for the synthesis and pharmacological characterization of novel compounds derived from this important chemical scaffold, aiding in the discovery and development of new treatments for central nervous system disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-5-methylindoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, followed by reduction to the indoline.

Issue 1: Low or No Yield in Fischer Indole Synthesis of 6-Chloro-5-methylindole

Question: I am attempting to synthesize 6-chloro-5-methylindole via the Fischer indole synthesis using (4-chloro-3-methylphenyl)hydrazine, but I am experiencing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Fischer indole synthesis can be attributed to several factors, particularly the electronic nature of the substituents on the phenylhydrazine ring.[1][2]

Possible Causes and Solutions:

  • Substituent Effects: The chloro (weakly deactivating) and methyl (weakly activating) groups on the phenylhydrazine can influence the key[2][2]-sigmatropic rearrangement step. Electron-donating groups can sometimes lead to undesired side reactions by weakening the N-N bond.[1][2][3]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][4] Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃).[4] The optimal catalyst and concentration often need to be determined empirically.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[5] However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials or products.

  • Purity of Starting Materials: Impurities in the (4-chloro-3-methylphenyl)hydrazine or the aldehyde/ketone can lead to side reactions and lower yields.[1] Ensure the purity of your starting materials before proceeding.

  • Choice of Carbonyl Compound: The direct synthesis of a parent indole using acetaldehyde can be problematic.[1] Using pyruvic acid followed by decarboxylation is a common alternative for synthesizing 2,3-unsubstituted indoles.[1]

Troubleshooting Steps:

  • Vary the Acid Catalyst: Experiment with different Brønsted and Lewis acids, and optimize their concentrations.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using TLC or HPLC to identify the optimal endpoint.

  • Purify Starting Materials: Recrystallize or distill the (4-chloro-3-methylphenyl)hydrazine and ensure the purity of the carbonyl compound.

  • Consider an Alternative Carbonyl Source: If using a simple aldehyde is failing, consider using a more stable precursor like pyruvic acid.

Issue 2: Difficulties in the Leimgruber-Batcho Synthesis of 6-Chloro-5-methylindole

Question: I am following the Leimgruber-Batcho route to synthesize 6-chloro-5-methylindole starting from the corresponding o-nitrotoluene derivative, but I am facing issues with the enamine formation or the reductive cyclization step. What are the common problems and how can they be resolved?

Answer:

The Leimgruber-Batcho synthesis is a versatile method, but each step presents its own challenges.[6]

Possible Causes and Solutions for Enamine Formation:

  • Reactivity of o-nitrotoluene: The acidity of the methyl group on the 2-nitro-4-chloro-5-methyltoluene is crucial for the initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction Conditions: This step often requires heating. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[7] The use of a Lewis acid catalyst, such as CuI or Yb(OTf)₃, can also accelerate the reaction.

Possible Causes and Solutions for Reductive Cyclization:

  • Choice of Reducing Agent: Various reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid.[6] The choice of reducing agent can impact the yield and purity of the final indole. For a similar synthesis of 6-chloro-5-fluoroindole, a mixture of iron powder and acetic acid in toluene was used.[8]

  • Reaction Temperature: The temperature of the reductive cyclization needs to be carefully controlled to avoid side reactions.

Troubleshooting Steps:

  • Optimize Enamine Formation: Consider using microwave irradiation or adding a Lewis acid catalyst to improve the efficiency of the enamine formation.

  • Screen Reducing Agents: If the cyclization is problematic, experiment with different reducing systems to find the one that gives the best yield and purity for your specific substrate.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor both the enamine formation and the reductive cyclization to determine the optimal reaction times.

Issue 3: Incomplete Reduction of 6-Chloro-5-methylindole to this compound

Question: I have successfully synthesized 6-chloro-5-methylindole, but the subsequent reduction to the indoline is incomplete or results in side products. How can I optimize this reduction step?

Answer:

The reduction of the indole C2-C3 double bond to form an indoline can be achieved through various methods, but over-reduction or side reactions are potential issues.[9]

Possible Causes and Solutions:

  • Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like zinc in hydrochloric acid.[9] A method using a borane complex in the presence of trifluoroacetic acid has been reported to be rapid and high-yielding for reducing indoles to indolines with minimal side reactions.[10]

  • Reaction Conditions: For catalytic hydrogenation, the pressure of hydrogen, temperature, and choice of catalyst and solvent are important parameters to optimize. For chemical reductions, the concentration of the acid and the reaction temperature are crucial.

  • Over-reduction: In some cases, the benzene ring of the indole can also be reduced, leading to undesired byproducts.

Troubleshooting Steps:

  • Select a Milder Reducing Agent: If over-reduction is an issue, consider using a milder reducing agent or less harsh reaction conditions. The borane/trifluoroacetic acid system is a good candidate to explore.[10]

  • Optimize Catalytic Hydrogenation: If using catalytic hydrogenation, vary the catalyst loading, hydrogen pressure, and temperature to find the optimal conditions for selective reduction of the pyrrole ring.

  • Careful Monitoring: Monitor the reaction closely by TLC or GC-MS to stop the reaction once the starting indole has been consumed and before significant side product formation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: For the Fischer indole synthesis, the key starting material is (4-chloro-3-methylphenyl)hydrazine.[9] This can be prepared from 4-chloro-3-methylaniline via diazotization followed by reduction.[9] For the Leimgruber-Batcho synthesis, the starting material is typically 2-nitro-4-chloro-5-methyltoluene.

Q2: Are there any particular safety precautions I should take during the synthesis?

A2: Yes. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Many of the reagents used, such as strong acids, reducing agents (e.g., hydrazine, boranes), and catalysts, are hazardous and require careful handling according to their safety data sheets.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Q4: What are some common side products I might encounter?

A4: In the Fischer indole synthesis, side products can arise from the cleavage of the N-N bond in the hydrazine intermediate, leading to the formation of aniline derivatives.[1][2] During the reduction of the indole to the indoline, over-reduction can lead to saturation of the benzene ring. Incomplete reactions will, of course, leave starting materials as impurities.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-5-methylindole via Leimgruber-Batcho Reaction (Adapted from a similar synthesis) [8]

Step 1: Enamine Formation

  • In a reaction vessel, combine 2-nitro-4-chloro-5-methyltoluene (1.0 eq), N,N-dimethylformamide di-isopropyl acetal (2.0 eq), and N,N-dimethylformamide (DMF) (4 volumes).

  • Heat the mixture to 100°C and stir for 3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Reductive Cyclization

  • In a separate reaction vessel, prepare a mixture of toluene (8.8 volumes), acetic acid (8 volumes), iron powder (2.3 eq), and silica gel (2 volumes).

  • Heat this mixture to 60°C and stir for 30 minutes.

  • Add the enamine solution from Step 1 dropwise to the iron/acetic acid mixture, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture to 50°C and add ethyl acetate.

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-5-methylindole.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of 6-Chloro-5-methylindole to this compound [10]

  • Dissolve 6-chloro-5-methylindole (1.0 eq) in a suitable solvent (e.g., THF or dioxane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of a borane complex (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex, ~1.5 eq) to the cooled indole solution.

  • After the addition of the borane complex, slowly add trifluoroacetic acid (~2.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the excess borane by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Work up the reaction by adding an aqueous base (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary

Table 1: Leimgruber-Batcho Synthesis of Substituted Indoles - Reported Yields

Starting MaterialProductYieldReference
3-chloro-4-fluoro-6-methylnitrobenzene6-chloro-5-fluoroindoleNot explicitly stated for this specific compound, but related syntheses are described as high-yielding.[8]
3-bromo-4-fluoro-6-methylnitrobenzene6-bromo-5-fluoroindole73%[8]
3-iodo-4-fluoro-6-methylnitrobenzene6-iodo-5-fluoroindole70%[8]

Table 2: Reduction of Indoles to Indolines - General Observations

Reducing AgentConditionsAdvantagesPotential IssuesReference
Borane complex / Trifluoroacetic acidLow temperature, rapid reactionHigh yields, minimal side reactionsReagent handling requires care[10]
Catalytic Hydrogenation (e.g., H₂/Pd-C)Varies (pressure, temp.)Effective for many substratesPotential for over-reduction[9]
Zinc / Hydrochloric acidAcidic conditionsInexpensive reagentsCan lead to polymerization of some indoles[9]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_fischer Fischer Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis cluster_indole Intermediate cluster_reduction Reduction cluster_final Final Product 4-chloro-3-methylaniline 4-chloro-3-methylaniline Diazotization & Reduction Diazotization & Reduction 4-chloro-3-methylaniline->Diazotization & Reduction Step 1a 2-nitro-4-chloro-5-methyltoluene 2-nitro-4-chloro-5-methyltoluene Enamine Formation (DMF-DMA) Enamine Formation (DMF-DMA) 2-nitro-4-chloro-5-methyltoluene->Enamine Formation (DMF-DMA) (4-chloro-3-methylphenyl)hydrazine (4-chloro-3-methylphenyl)hydrazine Diazotization & Reduction->(4-chloro-3-methylphenyl)hydrazine Condensation with Aldehyde/Ketone Condensation with Aldehyde/Ketone (4-chloro-3-methylphenyl)hydrazine->Condensation with Aldehyde/Ketone Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Condensation with Aldehyde/Ketone->Cyclization (Acid Catalyst) 6-chloro-5-methylindole 6-chloro-5-methylindole Cyclization (Acid Catalyst)->6-chloro-5-methylindole Step 2a Reductive Cyclization Reductive Cyclization Enamine Formation (DMF-DMA)->Reductive Cyclization Reductive Cyclization->6-chloro-5-methylindole Step 1b & 2b Reduction of C2-C3 double bond Reduction of C2-C3 double bond 6-chloro-5-methylindole->Reduction of C2-C3 double bond Step 3 This compound This compound Reduction of C2-C3 double bond->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Fischer_Indole Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Purity Check Starting Material Purity Low/No Yield->Check Purity Impure? Optimize Acid Optimize Acid Catalyst & Concentration Check Purity->Optimize Acid Pure Successful Synthesis Successful Synthesis Check Purity->Successful Synthesis Purify & Retry Optimize Conditions Optimize Temperature & Time Optimize Acid->Optimize Conditions Consider Carbonyl Consider Alternative Carbonyl Source Optimize Conditions->Consider Carbonyl Consider Carbonyl->Successful Synthesis

Caption: Troubleshooting flowchart for the Fischer Indole Synthesis.

References

Technical Support Center: Purification of Crude 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloro-5-methylindoline. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a substituted indoline, are:

  • Flash Column Chromatography: Highly effective for removing both polar and non-polar impurities.

  • Recrystallization: Useful for obtaining highly pure crystalline material, provided a suitable solvent is found.

  • Vacuum Distillation: Applicable if the compound is thermally stable and has a sufficiently low boiling point under reduced pressure. This can be particularly useful for removing non-volatile impurities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route. However, common impurities in the synthesis of substituted indolines may include:

  • Unreacted starting materials: Such as the corresponding substituted 2-alkenylaniline or o-haloaniline.

  • Regioisomers: Isomers with the chloro and methyl groups at different positions on the aromatic ring can form, depending on the specificity of the synthetic method.

  • Oxidation products: Indolines can be susceptible to oxidation, leading to the formation of corresponding indoles or other degradation products, which may be colored.

  • Catalyst residues: If transition metals like palladium are used in the synthesis, trace amounts may remain in the crude product.

  • Side-products from cyclization: Incomplete or alternative cyclization pathways can lead to various structural byproducts.

Q3: My purified this compound is colored (e.g., pinkish or brown). What is the likely cause and how can I fix it?

A3: A pinkish or brown hue in purified indolines often suggests the presence of minor oxidation products. While these may be present in small quantities, they can be highly colored. To address this, you can try:

  • Charcoal treatment during recrystallization: Adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities.

  • Thorough purification by flash chromatography: A carefully run column can separate these colored byproducts.

  • Storage under inert atmosphere: To prevent further oxidation, store the purified compound under nitrogen or argon, protected from light.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of this compound from an impurity.

Possible CauseSuggested Solution
Inappropriate Mobile Phase Polarity The polarity of the eluent is critical. For indolines, a common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Peak Tailing Basic compounds like indolines can interact strongly with the acidic silica gel, causing peaks to tail. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to the mobile phase.[1]
Co-elution with a Non-polar Impurity If an impurity is very close in polarity, consider using a different solvent system to alter the selectivity. For example, substituting ethyl acetate with dichloromethane or a mixture of solvents might change the elution order.
Column Overloading Loading too much crude material onto the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Issue: The compound is not eluting from the column.

Possible CauseSuggested Solution
Mobile Phase is Not Polar Enough If the compound is more polar than anticipated, it may be strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. A gradient elution from low to high polarity is often effective.
Compound Degradation on Silica Some sensitive compounds can degrade on acidic silica gel. If this is suspected, consider using deactivated (neutral) silica or basic alumina as the stationary phase.
Recrystallization

Issue: No crystals form upon cooling.

Possible CauseSuggested Solution
Solution is Not Saturated (Too Much Solvent) Evaporate some of the solvent to increase the concentration of the compound and try cooling again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
Inappropriate Solvent The chosen solvent may be too good a solvent at all temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a solvent/anti-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until turbidity is observed, then heating to redissolve and cooling).

Issue: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is Cooling Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
High Concentration of Impurities The presence of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Try purifying by column chromatography first to remove the bulk of the impurities.
Solvent is Too Non-polar Highly non-polar solvents can sometimes cause compounds to oil out. Try a slightly more polar solvent system.

Data Presentation

The following table summarizes representative data for the purification of substituted indolines using various techniques. Note that specific yields and purity will depend on the crude sample's quality and the precise experimental conditions.

Purification MethodCompoundCrude Purity (example)Purified PurityYieldReference
Vacuum DistillationN-allyl-4-fluoroaniline (precursor)Mixture~96.5%75%[2]
Recrystallization(S)-5-Fluoro-2-(...)-indoline89% ee>98% eeHigh[2]
Flash Chromatography4- and 7-methoxyindolinesMixtureSeparated Isomers49%[3]
Flash ChromatographySubstituted IndolineCrude MixtureAnalytically Pure40-61%[3]
CrystallizationIndole from wash oil73.3 wt%99.5 wt%57.5%[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. Test various ratios of ethyl acetate in hexanes. A good Rf value for the product is typically between 0.2 and 0.4. If peak tailing is observed on the TLC plate, add a drop of triethylamine to the developing chamber.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Optimize Conditions recrystallization Recrystallization crude->recrystallization If solid column Flash Column Chromatography tlc->column fractions Collect & Analyze Fractions column->fractions evaporation Solvent Evaporation fractions->evaporation pure_col Pure Product evaporation->pure_col dissolve Dissolve in Hot Solvent recrystallization->dissolve cool Cool to Crystallize dissolve->cool filter Filter and Dry cool->filter pure_rec Pure Product filter->pure_rec

Caption: General purification workflows for crude this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography q_tailing Is there peak tailing? start->q_tailing a_tailing_yes Add 0.1-1% Triethylamine to mobile phase q_tailing->a_tailing_yes Yes q_coelution Are peaks co-eluting? q_tailing->q_coelution No a_tailing_yes->q_coelution a_coelution_yes Change mobile phase system (e.g., DCM instead of EtOAc) or use a shallower gradient q_coelution->a_coelution_yes Yes q_overload Is the column overloaded? q_coelution->q_overload No a_coelution_yes->q_overload a_overload_yes Reduce sample load (1-5% of silica weight) q_overload->a_overload_yes Yes end Improved Separation q_overload->end No a_overload_yes->end

Caption: Troubleshooting decision tree for flash chromatography issues.

References

Technical Support Center: Chlorination of 5-Methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 5-methylindoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of 5-methylindoline, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Chlorinating Agent: The chlorinating agent (e.g., N-Chlorosuccinimide - NCS) may have degraded due to improper storage. 2. Insufficient Activation: For less reactive chlorinating agents, an acid catalyst may be required to enhance electrophilicity. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Use a fresh batch of the chlorinating agent. 2. Add a catalytic amount of a protic or Lewis acid. 3. Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.
Formation of Multiple Products (Poor Regioselectivity) 1. Multiple Reactive Sites: 5-methylindoline has several potential sites for chlorination on the aromatic ring (positions 2, 3, 4, 6, 7) and the nitrogen atom. 2. Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity of the chlorination.1. Employ a milder and more sterically hindered chlorinating agent to favor substitution at the less hindered positions. 2. Screen different solvents (e.g., polar aprotic like acetonitrile or non-polar like dichloromethane) and run the reaction at lower temperatures to improve selectivity.
Presence of Dichlorinated Byproducts Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent can lead to the formation of dichlorinated products.Carefully control the stoichiometry of the chlorinating agent. A slight sub-stoichiometric amount might be beneficial to avoid over-chlorination, at the cost of some conversion.
Formation of N-Chloro-5-methylindoline Reaction with the Indoline Nitrogen: The nitrogen atom of the indoline ring is nucleophilic and can react with electrophilic chlorine sources, especially in the absence of an acid catalyst.Conduct the reaction under acidic conditions to protonate the indoline nitrogen, thereby reducing its nucleophilicity and favoring chlorination on the aromatic ring.
Observation of Colored Impurities (Oxidation) Oxidation of the Indoline Ring: The electron-rich indoline ring is susceptible to oxidation, which can be promoted by the chlorinating agent or by exposure to air, especially at elevated temperatures.1. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder chlorinating agent and avoid unnecessarily high reaction temperatures.
Difficult Purification of Isomeric Products Similar Polarity of Isomers: Chlorinated isomers of 5-methylindoline may have very similar polarities, making their separation by standard column chromatography challenging.1. Utilize a high-performance liquid chromatography (HPLC) system for better separation. 2. Consider derivatization of the isomeric mixture to alter their physical properties, facilitating separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chlorination of 5-methylindoline?

A1: The most common side reactions include:

  • Polychlorination: Introduction of more than one chlorine atom onto the aromatic ring.

  • N-Chlorination: Chlorination at the nitrogen atom of the indoline ring.

  • Oxidation: Formation of colored byproducts due to the oxidation of the electron-rich indoline ring.

  • Formation of Isomers: Chlorination can occur at various positions on the aromatic ring (C4, C6, C7), leading to a mixture of isomers.

Q2: How can I favor chlorination on the aromatic ring over N-chlorination?

A2: To favor C-chlorination, it is recommended to perform the reaction in the presence of an acid. The acid protonates the indoline nitrogen, making it less nucleophilic and deactivating it towards electrophilic attack. This directs the chlorination to the activated aromatic ring.

Q3: Which chlorinating agent is best for selective monochlorination of 5-methylindoline?

A3: N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of activated aromatic rings like indoles and indolines due to its milder nature compared to reagents like chlorine gas or sulfuryl chloride. Optimizing the reaction conditions (solvent, temperature, and stoichiometry) with NCS is key to achieving selective monochlorination.

Q4: What is a typical experimental protocol for the chlorination of 5-methylindoline?

Experimental Protocol: Chlorination of 5-Methylindoline with NCS

  • Dissolution: Dissolve 5-methylindoline (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired chlorinated 5-methylindoline isomer(s).

Note: This is a general guideline, and optimization of solvent, temperature, and reaction time may be necessary.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Potential Side Reactions

chlorination_reactions cluster_main Main Reaction cluster_side Side Reactions 5-Methylindoline 5-Methylindoline Monochloro-5-methylindoline Monochloro-5-methylindoline 5-Methylindoline->Monochloro-5-methylindoline Chlorinating Agent (e.g., NCS) Dichloro-5-methylindoline Dichloro-5-methylindoline 5-Methylindoline->Dichloro-5-methylindoline Excess Agent N-Chloro-5-methylindoline N-Chloro-5-methylindoline 5-Methylindoline->N-Chloro-5-methylindoline Non-acidic conditions Oxidized Byproducts Oxidized Byproducts 5-Methylindoline->Oxidized Byproducts Air/High Temp

Caption: Reaction scheme showing the desired monochlorination and common side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Experiment Start issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Poor Yield multiple_products Multiple Products issue->multiple_products Impure Product over_chlorination Over-chlorination issue->over_chlorination Higher MW peaks n_chlorination N-Chlorination issue->n_chlorination Unstable product oxidation Oxidation Products issue->oxidation Colored impurities solution1 Check Reagent Increase Temp Add Catalyst low_conversion->solution1 solution2 Modify Solvent Lower Temp multiple_products->solution2 solution3 Control Stoichiometry over_chlorination->solution3 solution4 Use Acidic Conditions n_chlorination->solution4 solution5 Inert Atmosphere Milder Conditions oxidation->solution5 end Successful Reaction solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: A logical workflow for troubleshooting common issues in the chlorination of 5-methylindoline.

Technical Support Center: Leimgruber–Batcho Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in the Leimgruber–Batcho indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Enamine Formation

Question 1: My enamine formation is slow or incomplete. What are the possible causes and solutions?

Answer:

Slow or incomplete enamine formation is a common issue. The reaction's success is highly dependent on the reactivity of the o-nitrotoluene and the reaction conditions.

Possible Causes & Solutions:

  • Low Reactivity of the o-Nitrotoluene: The acidity of the methyl group on the o-nitrotoluene is crucial for the initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2]

    • Electron-donating groups on the aromatic ring decrease the acidity of the methyl protons, slowing down the reaction.[3]

    • Solution: For less reactive substrates, consider using a more reactive formamide acetal or adding a catalyst. The addition of pyrrolidine can significantly accelerate the reaction by forming a more reactive reagent in situ.[1] In some cases, using stronger basic conditions or alternative reagents like tris(N,N-dimethylamino)methane may be beneficial.[4]

  • Steric Hindrance: Bulky substituents near the methyl group can hinder the approach of the formamide acetal.

    • Solution: Prolonged reaction times or higher temperatures may be necessary. Microwave-assisted synthesis can also be effective in overcoming steric hindrance and improving yields.[5]

  • Suboptimal Reaction Temperature: The reaction typically requires heating.

    • Solution: Ensure the reaction temperature is appropriate for the specific substrate and solvent used. For many substrates, heating in DMF at or near reflux is effective.[3]

  • Reagent Quality: The purity of the o-nitrotoluene, DMF-DMA, and any additives is important.

    • Solution: Use freshly distilled or high-purity reagents. Ensure anhydrous conditions, as moisture can hydrolyze the formamide acetal.

Question 2: I am observing the formation of side products during enamine synthesis. What are they and how can I avoid them?

Answer:

Side product formation can compete with the desired enamine synthesis, leading to lower yields and purification challenges.

Common Side Products & Prevention:

  • Reaction at Other Active Methylene Groups: If the o-nitrotoluene substrate contains other acidic protons (e.g., another methyl group or a methylene group), the formamide acetal can react at these positions as well.

    • Solution: This is a substrate-dependent issue. If possible, protect other reactive sites before the condensation step. Careful control of reaction stoichiometry and temperature might offer some selectivity.

  • Polymerization/Degradation: The enamine products, which are often intensely colored, can be unstable at high temperatures for extended periods, leading to polymerization or degradation.[6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.[7] Once the starting material is consumed, proceed to the work-up or the next step. Microwave synthesis can often reduce the required reaction time, minimizing degradation.

Part 2: Reductive Cyclization

Question 3: My reductive cyclization is failing or giving a low yield of the indole. What should I check?

Answer:

The reductive cyclization of the enamine to the indole is the critical final step. Failure at this stage can be due to several factors, primarily related to the choice and activity of the reducing agent.

Troubleshooting Steps:

  • Choice of Reducing Agent: Not all reducing agents are suitable for all substrates. The most common methods include catalytic hydrogenation (e.g., Pd/C with H₂) and chemical reduction (e.g., Raney Ni with hydrazine, Fe/AcOH, SnCl₂, sodium dithionite).[1][3]

    • For substrates with sensitive functional groups (e.g., halogens, benzyl groups): Catalytic hydrogenation might lead to dehalogenation or debenzylation. In such cases, chemical reducing agents like iron in acetic acid, stannous chloride, or titanium (III) chloride might be more suitable.[3]

    • For substrates prone to forming 1-hydroxyindoles: See Question 4.

  • Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Ni) may be poisoned or inactive.

    • Solution: Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds). In some cases, adding a small amount of acid or base can reactivate the catalyst, but this should be done with caution.

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. Extend the reaction time or increase the amount of reducing agent if necessary. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.

  • Side Reactions: The desired indole might be consumed in side reactions. See Question 5 for more details.

Question 4: I am isolating a significant amount of a 1-hydroxyindole byproduct. How can I prevent its formation?

Answer:

The formation of 1-hydroxyindoles is a known side reaction, particularly when the starting enamine has strong electron-withdrawing groups (e.g., -CN, -NO₂) at the 5 or 6 position. This occurs when the intermediate hydroxylamine cyclizes before being fully reduced to the amine.

Strategies to Minimize 1-Hydroxyindole Formation:

  • Choice of Reducing Agent: Some reducing agents are more prone to forming 1-hydroxyindoles than others. While catalytic hydrogenation can lead to these byproducts, stronger reducing conditions can favor the formation of the desired indole.

  • Reaction Conditions for Catalytic Hydrogenation:

    • Catalyst Loading: Using a higher catalyst-to-substrate ratio generally favors the formation of the indole over the 1-hydroxyindole.

    • Hydrogen Pressure: Higher hydrogen pressure also tends to promote complete reduction to the indole.

  • Alternative Reduction: If 1-hydroxyindole formation remains a problem, consider switching to a different reducing agent, such as Raney nickel with sodium hypophosphite, which can sometimes reduce the mixture of indole and 1-hydroxyindole to the desired indole.

Question 5: What are other common side products in the reductive cyclization step?

Answer:

Besides 1-hydroxyindoles, other side products can arise during the reduction step.

Common Side Products and Solutions:

  • Reduction of the Enamine Double Bond: This leads to the formation of 2-aminophenylethylamines as byproducts.[3]

    • Solution: This side reaction is usually minor (often less than 10% yield) and the resulting basic byproducts are typically easy to separate from the neutral indole product via an acidic wash during work-up.[3]

  • Formation of Amides from Nitrile Groups: If the substrate contains a nitrile group, it can be hydrolyzed to a carboxamide under certain reductive conditions, especially in specific solvents. For instance, the formation of a 7-carboxamidoindole was observed when the reduction was carried out in benzene, but not in tetrahydrofuran (THF).[3]

    • Solution: Careful selection of the reaction solvent is crucial when working with substrates containing sensitive functional groups.

Data Presentation

Table 1: Comparison of Reducing Agents for Leimgruber-Batcho Reductive Cyclization

Reducing Agent/SystemTypical SubstratesAdvantagesPotential Issues/Disadvantages
Pd/C, H₂ General use, good for many functional groupsHigh yields, clean reactions, catalyst can be filtered off.Can reduce other functional groups (e.g., C=C, C=O, benzyl ethers); potential for catalyst poisoning. May form 1-hydroxyindoles with EWG-substituted substrates.
Raney Ni, N₂H₄·H₂O General useEffective alternative to catalytic hydrogenation, avoids issues with hydrogenolysis of benzyl groups.[3]Hydrazine is toxic; Raney Ni is pyrophoric and requires careful handling.
Fe, Acetic Acid General use, good for nitro group reductionInexpensive, effective, and tolerates many functional groups.Requires acidic conditions, which may not be suitable for all substrates; work-up can be tedious.
SnCl₂ General useMild reducing agent.Stoichiometric amounts are needed; tin waste can be an issue.
Sodium Dithionite (Na₂S₂O₄) General useMild and often used in aqueous systems.Can sometimes lead to lower yields compared to other methods.[3]
TiCl₃ Good for substrates with multiple reducible groupsCan offer controlled reduction levels depending on the stoichiometry.[3]Reagent is sensitive to air and moisture.
Zn, NH₄Cl or AcOH Halogen-containing enaminesEffective for reductive cyclization of substrates with halogens.Requires acidic or neutral conditions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Chloro-1H-indole

This protocol is adapted from a streamlined, one-pot Leimgruber-Batcho synthesis that demonstrates higher yields compared to traditional stepwise methods.[8]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add 4-chloro-2-nitrotoluene (1.0 eq), dioxane as the solvent, and pyrrolidine (5.0 eq).

  • Enamine Formation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the mixture.

  • Reduction: To the same flask, add ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst and hydrazine hydrate (85%, 10.0 eq) as the reducing agent.

  • Reaction Conditions: Heat the reaction mixture to 45°C and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash it thoroughly with dichloromethane or acetone.

  • Purification: Evaporate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent to yield the final product.

Protocol 2: General Procedure for Microwave-Assisted Enamine Formation

This protocol is based on the use of microwave irradiation to accelerate the enamine formation step, often leading to cleaner reactions and higher yields.[5][9]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the substituted o-nitrotoluene (1.0 eq), DMF-DMA (1.5-2.0 eq), and a catalytic amount of a Lewis acid (e.g., Zn(OTf)₂, 0.05 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 175°C) for a short duration (e.g., 20-60 minutes), as optimized for the specific substrate.

  • Monitoring: After cooling, check the reaction completion by TLC or LC-MS.

  • Work-up: If the enamine is stable, it can be isolated by removing the solvent under reduced pressure and purifying by chromatography. If it is unstable, the crude mixture can be taken directly into the reductive cyclization step.

Visualizations

Leimgruber_Batcho_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_step Identify Problematic Step (via TLC/LC-MS) start->check_step enamine_formation Step 1: Enamine Formation check_step->enamine_formation Starting material not consumed reductive_cyclization Step 2: Reductive Cyclization check_step->reductive_cyclization Enamine intermediate consumed, no indole enamine_incomplete Incomplete Reaction? enamine_formation->enamine_incomplete increase_temp_time Increase Temperature/ Reaction Time enamine_incomplete->increase_temp_time Yes add_pyrrolidine Add Pyrrolidine (1.0 eq) enamine_incomplete->add_pyrrolidine Yes use_microwave Use Microwave Assistance enamine_incomplete->use_microwave Yes check_reducing_agent Check Reducing Agent reductive_cyclization->check_reducing_agent change_agent Change Reducing Agent (see Table 1) check_reducing_agent->change_agent Substrate incompatibility check_catalyst Check Catalyst Activity (for hydrogenation) check_reducing_agent->check_catalyst No reaction check_side_products Analyze for Side Products (e.g., 1-hydroxyindole) check_reducing_agent->check_side_products Byproducts observed

Caption: Troubleshooting decision tree for low yields.

Reaction_Mechanism Leimgruber-Batcho Synthesis Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene enamine β-Amino-2-nitrostyrene (Enamine Intermediate) o_nitrotoluene->enamine dmf_dma DMF-DMA (+ Pyrrolidine) dmf_dma->enamine indole Indole Product enamine->indole reducing_agent Reducing Agent (e.g., Pd/C, H₂ or Fe/AcOH) reducing_agent->indole side_product1 1-Hydroxyindole indole->side_product1 Incomplete Reduction side_product2 2-Aminophenylethylamine indole->side_product2 Over-reduction of Enamine

Caption: Key steps and potential side products.

References

Technical Support Center: Regioselective Synthesis of Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the control of regioselectivity in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in the synthesis of substituted indolines?

A1: The regiochemical outcome of indoline synthesis is a delicate interplay of several factors. The most critical include:

  • Directing Groups: The choice and position of a directing group on the aniline precursor is a powerful tool to control the site of C-H activation and subsequent functionalization.[1][2] Different directing groups can favor substitution at the C2, C4, or C7 positions.

  • Catalyst and Ligand System: The nature of the transition metal catalyst (e.g., Palladium, Rhodium, Nickel, Ruthenium) and the steric and electronic properties of the coordinating ligands play a crucial role in determining which C-H bond is activated.[3][4][5][6][7][8][9][10][11]

  • Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives or oxidants can significantly influence the reaction pathway and the ratio of regioisomers.[12]

  • Electronic and Steric Effects of Substrates: The inherent electronic properties and steric bulk of substituents on both the aniline derivative and the coupling partner can direct the reaction to a specific position.[12]

  • Reaction Mechanism: The underlying mechanism of the cyclization (e.g., Heck reaction, [4+2] cycloaddition, C-H activation) will have its own inherent regiochemical preferences.[13][14]

Q2: How can I selectively synthesize a 4-substituted indoline?

A2: Achieving regioselective synthesis of 4-substituted indolines is a common challenge. One effective strategy is the use of a directing group at a suitable position on the aniline precursor to favor C-H activation at the C4 position. For example, an aldehyde directing group has been successfully employed with a Ruthenium catalyst for the C4-alkenylation of indoles, which can then be reduced to the corresponding indoline.[9] Another approach involves intramolecular cycloaddition reactions, such as the reaction of enynamides which can provide access to indolines with carbon substituents at the C4 position.[14]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: Obtaining a mixture of regioisomers is a frequent issue. To improve selectivity, consider the following systematic approaches:

  • Ligand Screening: The steric and electronic properties of ligands can have a profound impact on regioselectivity. A screening of different phosphine, N-heterocyclic carbene (NHC), or other relevant ligands for your catalytic system is often a good starting point. For instance, in a nickel/photoredox dual catalysis for indoline synthesis, the use of an NHC ligand was found to be crucial for high regioselectivity.[5]

  • Solvent Optimization: The polarity and coordinating ability of the solvent can influence the stability of key intermediates and transition states, thereby affecting the regiochemical outcome. Experiment with a range of solvents with varying properties.

  • Temperature Adjustment: Reactions can sometimes be under kinetic or thermodynamic control. Varying the reaction temperature might favor the formation of one regioisomer over another.[15]

  • Modification of the Directing Group: If you are using a directing group strategy, subtle modifications to the directing group itself can fine-tune the regioselectivity.

Q4: What are the advantages of using a directing group strategy for regioselective indoline synthesis?

A4: The use of directing groups offers several advantages:

  • High Regiocontrol: Directing groups provide a powerful way to achieve high regioselectivity, often leading to a single major product.[1][2]

  • Predictability: The regiochemical outcome is often more predictable compared to relying solely on the inherent electronic and steric properties of the substrates.

  • Versatility: A variety of directing groups are available, allowing for the targeted functionalization of different positions on the indoline core.

  • Milder Reaction Conditions: In some cases, the use of a directing group can enable C-H activation under milder conditions than would otherwise be possible.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired regioisomer and formation of multiple side products. Suboptimal reaction conditions.Systematically screen reaction parameters such as temperature, reaction time, and concentration. Ensure all reagents are pure and solvents are anhydrous if required.
Inefficient catalyst or ligand.Screen a variety of catalysts and ligands. The combination that is optimal for one substrate may not be for another.
Instability of starting materials or products.Consider the use of protecting groups for sensitive functionalities. Analyze the reaction mixture at different time points to check for product degradation.
Poor regioselectivity with a mixture of C2 and C3 substituted indolines. Competing reaction pathways.In nickel/photoredox dual catalysis, β-hydride elimination can compete with the desired reductive elimination. The choice of ligand is critical to suppress the undesired pathway.[5]
Steric and electronic effects.Modify the substituents on your starting materials to electronically or sterically favor one position over the other.
Difficulty in achieving C7 functionalization. Inherent low reactivity of the C7 position.Employ a directing group strategy specifically designed for C7 functionalization. Rhodium(III)-catalyzed C-H activation has been shown to be effective for the synthesis of 7-substituted indoles from indolines.[8]
Failure of an intramolecular cycloaddition to yield the desired indoline. Incorrect substrate geometry.Ensure the linker connecting the reacting moieties has the appropriate length and flexibility for the desired cyclization.
Unfavorable reaction thermodynamics or kinetics.Try different solvents or the addition of a Lewis acid catalyst to promote the cycloaddition.[14]

Quantitative Data Summary

Table 1: Effect of Ligand on Regioselectivity in Nickel/Photoredox Indoline Synthesis

EntryLigandYield of Indoline (%)Regioselectivity (Indoline:Heck product)
1PPh₃<5-
2dppf<5-
3IPr (NHC ligand)85>19:1

Data synthesized from a study by Jamison and Tasker, demonstrating the crucial role of the N-Heterocyclic Carbene (NHC) ligand in favoring the desired indoline product over the Heck-type side product.[5]

Table 2: Regioselectivity in Intramolecular [4+2] Cycloaddition of Ynamides

Substrate TypeKey Substituent PositionResulting Indoline SubstitutionTypical Yield (%)
DiynamideAlkyne on NitrogenC7-substituted60-85
EnynamideEnyne tethered to NitrogenC4-substituted55-78

This table summarizes the complementary strategies for synthesizing C7- and C4-substituted indolines via intramolecular [4+2] cycloadditions, as reported by Movassaghi and Ondrus.[14]

Experimental Protocols

Key Experiment: Nickel/Photoredox Catalyzed Synthesis of 3-Substituted Indolines

This protocol is based on the work of Tasker and Jamison for the highly regioselective synthesis of 3-substituted indolines.[3][4][5][6][7][10][11]

Materials:

  • 2-Iodoacetanilide derivative (1.0 equiv)

  • Alkene (2.0 equiv)

  • NiCl₂·glyme (0.1 equiv)

  • IPr·HCl (N-Heterocyclic carbene ligand precursor, 0.1 equiv)

  • Ru(bpy)₃(PF₆)₂ (photocatalyst, 0.01 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Blue LEDs

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodoacetanilide derivative, NiCl₂·glyme, IPr·HCl, and Ru(bpy)₃(PF₆)₂.

  • Add anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Seal the vessel and place it in a setup with blue LED irradiation.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted indoline.

Visualizations

Experimental_Workflow cluster_start Initial Synthesis cluster_analysis Analysis cluster_decision Evaluation cluster_optimization Optimization Loop cluster_end Completion start Perform initial indoline synthesis analysis Analyze product mixture (NMR, GC-MS) start->analysis decision Is regioselectivity >95%? analysis->decision optimize Systematically vary: - Catalyst/Ligand - Solvent - Temperature - Directing Group decision->optimize No end Optimized regioselective protocol decision->end Yes optimize->start Re-run synthesis

Caption: General workflow for optimizing regioselectivity.

Troubleshooting_Flowchart start Poor Regioselectivity Observed q1 Are you using a directing group? start->q1 a1_yes Modify the directing group or its position q1->a1_yes Yes a1_no Consider introducing a suitable directing group q1->a1_no No q2 Have you screened ligands? a1_yes->q2 a1_no->q2 a2_yes Screen different solvents q2->a2_yes Yes a2_no Perform ligand screening (e.g., phosphines, NHCs) q2->a2_no No q3 Have you varied the temperature? a2_yes->q3 end Improved Regioselectivity a2_no->end a3_yes Re-evaluate substrate's electronic/steric properties q3->a3_yes Yes a3_no Run reaction at different temperatures (e.g., 0°C, RT, reflux) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision-making flowchart.

Directing_Groups cluster_dg Directing Groups (DG) cluster_pos Resulting Substitution Indoline Indoline Core DG_C2 DG for C2 (e.g., N-Pyrimidyl) Indoline->DG_C2 DG_C4 DG for C4 (e.g., C3-Aldehyde) Indoline->DG_C4 DG_C7 DG for C7 (e.g., N-Picolinamide) Indoline->DG_C7 Pos_C2 C2-Substituted Indoline DG_C2->Pos_C2 Guides functionalization Pos_C4 C4-Substituted Indoline DG_C4->Pos_C4 Guides functionalization Pos_C7 C7-Substituted Indoline DG_C7->Pos_C7 Guides functionalization

Caption: Influence of directing groups on regioselectivity.

References

Stability issues of 6-Chloro-5-methylindoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-5-methylindoline. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered when working with this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation under acidic conditions. What are the likely causes?

A1: this compound, like many indoline derivatives, can be susceptible to degradation in acidic environments. The primary contributing factors include:

  • Protonation of the Indoline Nitrogen: The nitrogen atom in the indoline ring can be protonated under acidic conditions, which can increase the molecule's susceptibility to further reactions.

  • Hydrolysis: Although indolines are generally more stable than indoles, strong acidic conditions can potentially lead to hydrolysis or ring-opening reactions over time, especially with elevated temperatures.

  • Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can be exacerbated by acidic conditions, leading to the formation of colored degradation products.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that can be influenced by the pH of the solution.[1]

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my acidic sample of this compound. What could these be?

A2: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation.[1] These could correspond to various degradation products. To investigate this, a forced degradation study is recommended to intentionally degrade the compound under controlled acidic, basic, oxidative, and photolytic conditions.[2][3] Comparing the chromatograms from the forced degradation study with your sample can help in the tentative identification of the degradation products.[1]

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8°C) or freezing (-20°C to -80°C) is advisable.[4]

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][4]

  • Use an inert atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can minimize oxidation.[1]

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh before use, especially for aqueous and acidic solutions.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound under acidic conditions.

Issue Possible Cause Troubleshooting Steps & Solutions
Change in solution color (e.g., yellowing, browning) Oxidation or formation of polymeric degradation products.[1]1. Prepare a fresh solution and compare the color. 2. Ensure storage is protected from light and air.[1] 3. Consider de-gassing your solvent or using an antioxidant if compatible with your experiment.
Precipitation in aqueous acidic buffer The compound may have low solubility at the specific pH of your buffer.1. Visually inspect for precipitate. 2. Determine the kinetic solubility of your compound in the specific buffer.[6] 3. Consider adjusting the pH or using a co-solvent if your experimental design allows.[6]
Inconsistent analytical results (e.g., decreasing concentration over time) Degradation of the compound in the experimental medium or during analysis.1. Perform a time-course experiment to quantify the stability in your specific medium.[6] 2. If using HPLC, check for on-column degradation by using a neutral pH mobile phase, if possible.[7] 3. Minimize the time samples spend in the autosampler and use a cooled autosampler if available.[7]
Low or no yield in a reaction involving this compound under acidic conditions Degradation of the starting material or product under the reaction conditions.1. Monitor the reaction closely using TLC or LC-MS to check for the disappearance of starting material and the formation of side products. 2. Consider using a milder acid catalyst or a non-acidic alternative if the reaction chemistry permits. 3. Lowering the reaction temperature may help to reduce degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, and 24 hours).[2]

    • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).[2]

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample (the stock solution diluted to the final concentration), using a validated stability-indicating HPLC-UV/MS method.

    • The HPLC method should be capable of separating the parent compound from its degradation products.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to troubleshooting the stability of this compound.

G cluster_troubleshooting Troubleshooting Workflow for Degradation start Degradation of this compound Suspected storage Review Storage Conditions (Temperature, Light, Atmosphere) start->storage solution Review Solution Preparation (Solvent, pH, Age) start->solution analytical Review Analytical Method (Mobile Phase, Column, Temperature) start->analytical improper_storage Improper Storage Identified storage->improper_storage solution_instability Solution Instability Identified solution->solution_instability method_degradation Method-Induced Degradation Identified analytical->method_degradation optimize_storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas improper_storage->optimize_storage optimize_solution Optimize Solution: - Prepare Fresh - Adjust pH (if possible) - Use Co-solvent solution_instability->optimize_solution optimize_method Optimize Method: - Adjust Mobile Phase pH - Use Guard Column - Cool Autosampler method_degradation->optimize_method

Caption: A troubleshooting workflow for identifying the root cause of this compound degradation.

G cluster_forced_degradation Experimental Workflow for Forced Degradation Studies prep_stock Prepare Stock Solution (1 mg/mL in MeCN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify Degradants & Assess Method Specificity analysis->identify

Caption: An experimental workflow for conducting forced degradation studies on this compound.[2]

References

Technical Support Center: 6-Chloro-5-methylindoline Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Chloro-5-methylindoline. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in the investigation of its degradation pathways and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation or stress testing studies are crucial for understanding the chemical stability of this compound.[1][2] Key objectives include:

  • Identifying potential degradation products that may form under various environmental and experimental conditions.[2]

  • Elucidating the likely degradation pathways of the molecule.[1][2]

  • Developing and validating stability-indicating analytical methods (e.g., HPLC) that can accurately separate the parent compound from its degradation products.[3]

  • Gaining insights into the intrinsic stability of the molecule, which is critical for formulation development, determining appropriate storage conditions, and establishing a shelf life.[1][4]

Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?

A2: To comprehensively assess stability, this compound should be exposed to a range of stress conditions as recommended by ICH guidelines.[1] These typically include:

  • Acidic and Basic Hydrolysis: To evaluate susceptibility to degradation in various pH environments.[1]

  • Oxidation: To assess the impact of oxidative stress, often using reagents like hydrogen peroxide.[1][5]

  • Thermal Stress: To understand the effect of high temperatures on the compound in its solid state and in solution.[1]

  • Photolytic Stress: To determine the compound's sensitivity to UV and visible light exposure.[1]

Q3: How should this compound be stored to minimize degradation?

A3: Based on general guidelines for indole compounds, this compound should be stored in a cool, dark, and dry place.[6] For long-term storage, it is recommended to keep the compound in airtight, light-protecting containers (e.g., amber vials) at low temperatures, such as -20°C.[6]

Q4: Which solvents are recommended for dissolving this compound to minimize degradation during experiments?

A4: The choice of solvent is critical for minimizing degradation. For stock solutions, polar aprotic solvents like DMSO or DMF are often suitable.[6] When preparing aqueous solutions, it is advisable to maintain a pH close to neutral, as extreme pH values can catalyze hydrolysis.[6] To ensure the integrity of the results, solutions should be prepared fresh whenever possible.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: You observe extra peaks, split peaks, or significant peak fronting/tailing when analyzing your this compound sample.

  • Possible Causes & Solutions:

    • On-Column Degradation: The compound may be unstable on the selected stationary phase or under the mobile phase conditions.

      • Troubleshooting: Prepare a fresh standard and re-inject immediately. If the issue persists, consider lowering the column temperature, adjusting the mobile phase pH, or trying a different stationary phase.[6]

    • Oxidation: The compound may be oxidizing in the sample vial or during the analytical run.

      • Troubleshooting: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid) to your sample diluent. Ensure sample vials are properly sealed and minimize sample exposure to air.[6]

    • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Troubleshooting: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[6]

Issue 2: Loss of Compound Signal or Purity Over Time

  • Symptom: You notice a decrease in the concentration or purity of this compound in solution or as a solid over time.

  • Possible Causes & Solutions:

    • Light Sensitivity: Indole compounds can be susceptible to photolytic degradation.

      • Troubleshooting: Store all stock solutions and samples in amber vials or wrap containers in aluminum foil to protect them from light.[6]

    • Temperature Effects: Elevated temperatures can accelerate various degradation pathways.

      • Troubleshooting: Store stock solutions and solid material at recommended low temperatures (e.g., -20°C). For ongoing experiments, keep samples in a cooled autosampler if possible.[6]

    • Hydrolytic Instability: The compound may be degrading in aqueous or protic solvents.

      • Troubleshooting: Prepare aqueous solutions fresh before use. Investigate the stability of the compound at different pH values to identify the optimal range for your experiments.[6]

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the following pathways are proposed based on the known chemistry of indole and its derivatives.[7][8] The primary points of attack are often the nitrogen atom and the C2 and C3 positions of the pyrrole ring.

G cluster_oxidative Hypothetical Oxidative Degradation Pathway A This compound B This compound N-oxide A->B N-Oxidation C 6-Chloro-5-methyl-1H-indole (Aromatization) A->C Dehydrogenation D This compound-2-one (Oxindole analog) A->D C2-Hydroxylation E This compound-2,3-dione (Isatin analog) D->E C3-Hydroxylation F Ring-Opened Products (e.g., Amino-chlorotoluic acid derivatives) E->F Hydrolytic Cleavage G cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC-UV/MS Analysis (Including unstressed control) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Method Specificity analysis->end

References

Technical Support Center: Optimization of Reaction Conditions for Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indoline derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My indoline synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in indoline synthesis can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, instability of reactants or intermediates, and the presence of interfering functional groups.[1][2] For instance, the widely used Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1]

Key areas to investigate for troubleshooting low yields include:

  • Reaction Temperature: Elevated temperatures can sometimes lead to catalyst decomposition or the formation of unwanted side products.[2][3] Conversely, a temperature that is too low may result in an incomplete reaction. A systematic optimization of the reaction temperature is often necessary.[1]

  • Catalyst System: The choice of catalyst and ligands is critical, especially in cross-coupling reactions like the Buchwald-Hartwig amination.[4] The catalyst loading should also be optimized, as insufficient amounts can lead to incomplete conversion.[2] For palladium-catalyzed reactions, ensuring an inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) active species.[2]

  • Starting Materials: The purity of your starting materials is paramount. Impurities can lead to undesirable side reactions that consume reactants and lower the yield of the desired indoline derivative.[1] Additionally, certain substituents on the starting materials can negatively impact the reaction. For example, in the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over the desired cyclization.[1]

  • Solvent Choice: The solvent plays a crucial role in dissolving reactants and can influence reaction rates and selectivity.[4] For instance, in some palladium-catalyzed reactions, chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[4]

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge. The nature of the side products depends on the specific synthetic method employed.

  • Fischer Indole Synthesis: A common side reaction is the aldol condensation of aldehydes and ketones that possess α-hydrogens, which can occur under the acidic conditions of the reaction.[1] Another potential issue is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by electron-donating groups.[1][5] To mitigate these, careful selection and optimization of the acid catalyst are essential.[1]

  • Palladium-Catalyzed Reactions: In palladium-catalyzed C-H amination, side reactions such as halogenation or acetoxylation can occur, which can be minimized by the choice of oxidant.[6]

  • Nitro Group Reduction: During the reduction of a nitro group to an amine, intermediates like nitroso and hydroxylamine species can form, potentially leading to undesired azo compounds.[7] The choice of reducing agent is critical for a clean reaction.[7]

To minimize side reactions, it is crucial to optimize reaction conditions, including temperature, catalyst, and solvent.[1] The use of protecting groups for sensitive functionalities on your starting materials can also be an effective strategy.[1]

Q3: I am struggling with the purification of my crude indoline product. What are some effective methods?

The purification of indoline derivatives can be challenging due to the presence of structurally similar impurities.[1]

Commonly used purification techniques include:

  • Column Chromatography: This is a widely used method for purifying indoline derivatives. The choice of the solvent system is critical for achieving good separation.[1]

  • Recrystallization: This can be a highly effective method for obtaining high-purity indolines, although it may sometimes result in lower recovery.[1][8]

  • Affinity Chromatography: For specific applications, such as the purification of enzymes involved in indole metabolism, affinity chromatography using indolyl-agarose columns has been shown to be effective.[9]

Troubleshooting Guides

Fischer Indole Synthesis

Problem: Low or no yield of the desired indoline derivative.

G start Low/No Yield check_sm Check Purity of Starting Materials (Arylhydrazine, Aldehyde/Ketone) start->check_sm check_sm->start Impure check_catalyst Optimize Acid Catalyst (e.g., ZnCl2, PPA, HCl) check_sm->check_catalyst Pure check_catalyst->start Suboptimal check_temp Optimize Reaction Temperature check_catalyst->check_temp Optimized check_temp->start Suboptimal check_substituents Consider Substituent Effects (Electron-donating groups can hinder) check_temp->check_substituents Optimized solution Improved Yield check_substituents->solution Considered

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Potential Cause Troubleshooting Step Reference
Impure Starting Materials Verify the purity of the arylhydrazine and carbonyl compounds. Impurities can participate in side reactions.[1]
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[1]
Suboptimal Temperature Systematically vary the reaction temperature. The reaction is highly sensitive to temperature.[1][10]
Substituent Effects Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][5]
Steric Hindrance Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
Palladium-Catalyzed Indoline Synthesis (e.g., Buchwald-Hartwig Amination)

Problem: Low yield or incomplete reaction.

G start Low Yield/ Incomplete Reaction check_atmosphere Ensure Inert Atmosphere (Argon or Nitrogen) start->check_atmosphere check_atmosphere->start Oxygen Present check_catalyst Optimize Catalyst System (Pd Source & Ligand) check_atmosphere->check_catalyst Inert check_catalyst->start Suboptimal check_base Optimize Base Selection (e.g., NaOtBu, Cs2CO3) check_catalyst->check_base Optimized check_base->start Suboptimal check_solvent Optimize Solvent Choice (e.g., Toluene, Dioxane) check_base->check_solvent Optimized solution Improved Yield check_solvent->solution Optimized

Caption: Troubleshooting workflow for Pd-catalyzed indoline synthesis.

Potential Cause Troubleshooting Step Reference
Catalyst Deactivation Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2]
Suboptimal Catalyst System The choice of palladium precursor and ligand is highly substrate-dependent. Screen different ligands, as sterically hindered biarylphosphine ligands are often effective. Pre-catalysts can also be more efficient.[4]
Inappropriate Base The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary for sensitive substrates.[4]
Poor Solvent Choice The solvent must adequately dissolve the reactants and the base. Toluene, dioxane, and THF are common choices. Avoid chlorinated solvents, acetonitrile, and pyridine.[4]
Incorrect Temperature Typical reaction temperatures are between 80-100°C. However, optimization may be required for thermally sensitive or challenging substrates.[4]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

  • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

  • Cyclization: Add the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or a protic acid) to the reaction mixture.

  • Heat the reaction to the optimized temperature (often ranging from 80°C to reflux) and monitor the progress by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the solution is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

General Protocol for Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis

This protocol is adapted from literature procedures for the synthesis of indolines via C(sp²)–H amination.[2]

  • To an oven-dried reaction tube, add the protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 - 0.10 equiv), and an appropriate oxidant (e.g., PhI(OAc)₂ (1.2 equiv)).[2]

  • Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the optimized temperature (e.g., 60-100°C) and stir for the required time (monitor by TLC or LC-MS).[2]

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of Reaction Temperature for 3,3-Di(indolyl)indolin-2-one Synthesis
EntryTemperature (°C)Time (h)Yield (%)
1100296
290298
380292
470285

Data adapted from a study on the synthesis of 3,3-di(indolyl)indolin-2-ones.[10]

Table 2: Effect of Base on the Reaction of Indole and Formaldehyde
EntryBaseTime (h)Yield of Isomer A (%)Yield of Isomer B (%)
1CaO43545
2KOH45530
3None4<5<5

Data illustrates the influence of the base on product distribution.[11]

Table 3: Optimization of a Copper-Catalyzed Indole Synthesis
EntryCatalyst Loading (mol %)SolventYield (%)
120DMSO53
210DMSO51
35DMSO50
452-MeTHF52
55EtOAc53

Data from a study on copper-catalyzed indole synthesis, demonstrating the effect of catalyst loading and solvent choice.[12]

References

Technical Support Center: Synthesis of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloro-5-methylindoline, a key intermediate for various research and drug development applications. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves a two-step process:

  • Step 1: Regioselective Chlorination of 5-methylindole to yield 6-chloro-5-methylindole.

  • Step 2: Reduction of 6-chloro-5-methylindole to the final product, this compound.

Step 1: Chlorination of 5-methylindole

Question 1: Low or no conversion of 5-methylindole to the chlorinated product.

Answer: This issue can arise from several factors related to the reagents and reaction conditions.

  • Inactive Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[1][2] Ensure the NCS is fresh and has been stored under anhydrous conditions. Older or improperly stored NCS can hydrolyze and lose its reactivity.

  • Suboptimal Solvent: The choice of solvent is crucial. Polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile are generally suitable for this reaction.

  • Insufficient Activation: While 5-methylindole is reasonably activated for electrophilic substitution, sluggish reactions may benefit from the addition of a catalytic amount of a mild Lewis acid or protic acid to enhance the electrophilicity of the chlorinating agent.[1]

  • Low Temperature: If the reaction is being run at very low temperatures (e.g., below 0 °C) to control regioselectivity, the reaction rate may be too slow. A modest increase in temperature might be necessary, but this should be done cautiously to avoid the formation of unwanted isomers.

Question 2: Formation of multiple chlorinated isomers (poor regioselectivity).

Answer: Controlling the position of chlorination on the indole ring is a common challenge.

  • Reaction Temperature: Higher temperatures can lead to a loss of regioselectivity. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature while monitoring the progress.

  • Chlorinating Agent: While NCS is generally selective, other chlorinating agents might offer different selectivity profiles. However, NCS is a good starting point for achieving chlorination at the 6-position of a 5-substituted indole.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents of varying polarity may be necessary to optimize the desired isomer formation.

Question 3: Significant formation of dark-colored byproducts or tar.

Answer: Indoles can be sensitive to strongly acidic conditions and oxidation, leading to polymerization or degradation.

  • Exclusion of Strong Acids: Avoid using strong, non-catalytic amounts of acid, as this can promote polymerization of the indole starting material and product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction closely by thin-layer chromatography (TLC) and quench it once the starting material is consumed.

Step 2: Reduction of 6-chloro-5-methylindole

Question 4: Incomplete reduction of the indole to the indoline.

Answer: Failure to fully reduce the C2-C3 double bond of the indole ring is a common hurdle.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like acetic acid or trifluoroacetic acid is a well-established method for reducing indoles to indolines.[3][4] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions.[5]

  • Acid Concentration: The reduction with sodium cyanoborohydride is acid-catalyzed. Insufficient acid will result in a sluggish or incomplete reaction. The pH of the reaction mixture should be maintained in the acidic range (typically pH 3-4) for the reduction to proceed efficiently.[6]

  • Reagent Stoichiometry: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion. A molar excess of 1.5 to 2 equivalents of NaBH₃CN is a good starting point.

Question 5: Formation of N-alkylated or other side products.

Answer: Side reactions can occur depending on the specific reducing agent and conditions employed.

  • Borohydride Reagents in Carboxylic Acids: Using sodium borohydride (NaBH₄) in neat carboxylic acids can sometimes lead to N-alkylation of the resulting indoline.[4] Sodium cyanoborohydride is generally more selective for the reduction of the double bond without affecting the nitrogen atom.[4]

  • Reaction Temperature: While the reduction is often carried out at room temperature, controlling the temperature can help minimize side reactions. For highly reactive substrates, cooling the reaction mixture may be beneficial.

Question 6: Difficulty in purifying the final this compound product.

Answer: Purification of the final product can be challenging due to the presence of unreacted starting material, byproducts, and residual reagents.

  • Work-up Procedure: A proper aqueous work-up is essential to remove the excess reducing agent and acid. This typically involves quenching the reaction with water, basifying the solution (e.g., with NaOH or NaHCO₃) to neutralize the acid, and then extracting the product with an organic solvent.

  • Chromatography: Column chromatography on silica gel is a standard and effective method for purifying indolines. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.[7]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound? A1: A common and feasible synthetic pathway starts with the regioselective chlorination of 5-methylindole using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) to form 6-chloro-5-methylindole. This intermediate is then reduced to the final product, this compound, using a selective reducing agent such as sodium cyanoborohydride in an acidic medium.

Q2: What are the key safety precautions to consider during this synthesis? A2: When working with sodium cyanoborohydride, it is crucial to perform the reaction in a well-ventilated fume hood. Acidic conditions can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[8] Always handle chlorinating agents with care, as they are corrosive and can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q3: How can I monitor the progress of the reactions? A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the chlorination and reduction steps. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system for TLC can be determined through experimentation, typically a mixture of hexane and ethyl acetate.

Q4: Are there alternative methods for the synthesis of the 6-chloro-5-methylindole intermediate? A4: Yes, the Leimgruber-Batcho indole synthesis is a powerful alternative for constructing the indole nucleus.[9][10] This method would start from a suitably substituted o-nitrotoluene derivative and proceed via an enamine intermediate, which is then reductively cyclized to form the indole ring.[11][12] This approach can be advantageous if the required starting materials are readily available and if regioselectivity is a concern with direct chlorination.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound

StepReagentRoleMolar Mass ( g/mol )Typical Stoichiometry
15-methylindoleStarting Material131.171.0 eq
1N-Chlorosuccinimide (NCS)Chlorinating Agent133.531.0 - 1.2 eq
1Dichloromethane (DCM)Solvent84.93-
26-chloro-5-methylindoleStarting Material165.621.0 eq
2Sodium CyanoborohydrideReducing Agent62.841.5 - 2.0 eq
2Acetic AcidAcid Catalyst/Solvent60.05-

Table 2: Typical Reaction Conditions and Expected Outcomes

StepReactionTemperatureDurationTypical YieldPurity (crude)
1Chlorination0 °C to RT2 - 6 hours60 - 80%85 - 95%
2ReductionRoom Temperature4 - 12 hours70 - 90%90 - 98%

Note: Yields and purity are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-5-methylindole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 5-methylindole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-chloro-5-methylindole.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-5-methylindole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Be cautious as the addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water. Basify the solution to a pH of ~8-9 by the slow addition of a saturated aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction start 5-methylindole chlorination Chlorination with NCS in DCM start->chlorination intermediate Crude 6-chloro-5-methylindole chlorination->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 product1 Pure 6-chloro-5-methylindole purification1->product1 reduction Reduction with NaBH3CN in Acetic Acid product1->reduction crude_product Crude this compound reduction->crude_product purification2 Purification (Column Chromatography) crude_product->purification2 final_product Pure this compound purification2->final_product troubleshooting_logic cluster_chlorination Troubleshooting: Chlorination Step cluster_reduction Troubleshooting: Reduction Step low_conversion Low/No Conversion Check Reagent Activity Check Reagent Activity low_conversion->Check Reagent Activity Optimize Solvent/Temp. Optimize Solvent/Temp. low_conversion->Optimize Solvent/Temp. poor_selectivity Poor Regioselectivity Control Temperature Control Temperature poor_selectivity->Control Temperature Screen Solvents Screen Solvents poor_selectivity->Screen Solvents byproducts Byproduct Formation Inert Atmosphere Inert Atmosphere byproducts->Inert Atmosphere Limit Reaction Time Limit Reaction Time byproducts->Limit Reaction Time incomplete_reduction Incomplete Reduction Check Acid Conc. Check Acid Conc. incomplete_reduction->Check Acid Conc. Increase Reducing Agent Increase Reducing Agent incomplete_reduction->Increase Reducing Agent side_products Side Product Formation side_products->Control Temperature Use NaBH3CN Use NaBH3CN side_products->Use NaBH3CN purification_issues Purification Difficulty Optimize Work-up Optimize Work-up purification_issues->Optimize Work-up Refine Chromatography Refine Chromatography purification_issues->Refine Chromatography issue Identify Issue issue->low_conversion Step 1 issue->poor_selectivity Step 1 issue->byproducts Step 1 issue->incomplete_reduction Step 2 issue->side_products Step 2 issue->purification_issues Step 2

References

Technical Support Center: Scaling Up the Production of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 6-Chloro-5-methylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 4-chloro-3-methylaniline. This precursor already contains the required substitution pattern on the benzene ring, which simplifies the overall synthetic route and avoids issues with regioselectivity during late-stage chlorination or methylation.

Q2: What are the critical parameters to control during the cyclization step to form the indoline ring?

A2: The critical parameters for a successful cyclization include reaction temperature, choice of catalyst, and maintenance of an inert atmosphere. Overheating can lead to side product formation, while an inappropriate catalyst can result in low yield. Palladium-based catalysts are often used for such transformations and are sensitive to oxygen, necessitating an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]

Q3: What yield and purity can I expect for the synthesis of this compound?

A3: The expected yield and purity can vary depending on the scale and specific conditions of the reaction. For laboratory-scale synthesis, yields can range from 60-80% with a purity of >98% after purification. During scale-up, maintaining this yield and purity can be challenging and may require process optimization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to check for the consumption of the starting material and the formation of the product.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Poor quality of starting material (4-chloro-3-methylaniline) Verify the purity of the starting material using techniques like NMR or GC-MS. Impurities can interfere with the reaction.
Ineffective cyclization Ensure the reaction is carried out under strictly anhydrous and inert conditions. Optimize the reaction temperature; sometimes lowering the temperature can reduce side product formation.[1]
Catalyst deactivation If using a palladium catalyst, ensure the reaction is under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1] Consider increasing the catalyst loading in small increments.
Suboptimal reaction time Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Both incomplete and excessive reaction times can lead to lower yields of the desired product.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Incomplete reaction Increase the reaction time or temperature slightly. Ensure proper mixing to improve reaction kinetics.
Side product formation Overheating can lead to the formation of side products. Consider lowering the reaction temperature. The choice of solvent can also influence side reactions; consider screening alternative solvents.
Inefficient purification Optimize the purification method. If using column chromatography, try different solvent systems. Recrystallization from a suitable solvent system can also be an effective method for removing impurities.
Regioisomer impurities If starting materials with different substitution patterns are present as impurities, this can lead to regioisomeric products. Ensure the high purity of starting materials. Analytical techniques like GC-FID can be used to detect and quantify such impurities.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible synthetic route from 4-chloro-3-methylaniline.

Step 1: N-Alkylation of 4-chloro-3-methylaniline

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-methylaniline in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate.

  • Add 1-bromo-2-chloroethane dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization to form this compound

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the product from Step 1 in a dry solvent like toluene.

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand).

  • Add a base, such as sodium tert-butoxide.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides illustrative data for the synthesis of this compound at different scales. Actual results may vary based on specific experimental conditions.

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Starting Material (4-chloro-3-methylaniline) 1.0 g100 g
Typical Reaction Time (Cyclization) 12-24 hours24-48 hours
Expected Yield 65-75%60-70%
Purity (after purification) >98% (by HPLC)>97% (by HPLC)

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start1 4-chloro-3-methylaniline step1 N-Alkylation start1->step1 start2 1-bromo-2-chloroethane start2->step1 step2 Intramolecular Cyclization step1->step2 purify Column Chromatography / Recrystallization step2->purify analyze Purity Analysis (HPLC, NMR) purify->analyze product This compound analyze->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Purification start->cause3 sol1 Verify Purity (NMR, GC-MS) cause1->sol1 sol2 Optimize Temp. & Time cause2->sol2 sol3 Ensure Inert Atmosphere cause2->sol3 sol4 Optimize Purification Method cause3->sol4 end Successful Synthesis sol1->end Improved Result sol2->end Improved Result sol3->end Improved Result sol4->end Improved Result

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 6-chloro-5-methylindoline, a key intermediate in the synthesis of various pharmacologically active compounds, including the selective 5-HT2C receptor antagonist SB-242084.[1] The comparison focuses on the Leimgruber-Batcho indole synthesis and the reductive cyclization of a substituted 2-nitrostyrene, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their needs.

Method 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a widely recognized and versatile method for the preparation of indoles from ortho-nitrotoluene derivatives.[2][3][4][5][6] This two-step process involves the formation of an enamine from the starting nitrotoluene, followed by a reductive cyclization to yield the desired indole, which in this case is subsequently reduced to the indoline.

Experimental Protocol:

Step 1: Synthesis of 1-(4-chloro-5-methyl-2-nitrophenyl)-N,N-dimethylethenamine

To a solution of 4-chloro-5-methyl-2-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are added. The reaction mixture is heated to facilitate the formation of the enamine intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude enamine is purified, typically by crystallization.

Step 2: Reductive Cyclization to this compound

The purified enamine is dissolved in a solvent like ethanol or methanol. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, is introduced. The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the nitro group and subsequent cyclization and reduction of the indole to the indoline is complete. The catalyst is then filtered off, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography or recrystallization.

Method 2: Reductive Cyclization of a Substituted 2-Nitrostyrene

This method involves the preparation of a substituted 2-nitrostyrene from the corresponding benzaldehyde, followed by a reductive cyclization to form the indoline ring. This approach offers an alternative pathway to the target molecule.

Experimental Protocol:

Step 1: Synthesis of 1-chloro-2-methyl-4-(2-nitrovinyl)benzene

4-Chloro-5-methyl-2-nitrobenzaldehyde is condensed with nitromethane in the presence of a base, such as ammonium acetate, in a solvent like acetic acid. The reaction mixture is heated to drive the condensation and subsequent dehydration to form the 2-nitrostyrene derivative. After cooling, the product is typically isolated by filtration and can be purified by recrystallization.

Step 2: Reductive Cyclization to this compound

The 1-chloro-2-methyl-4-(2-nitrovinyl)benzene is dissolved in a suitable solvent, for instance, a mixture of ethanol and water. A reducing agent, such as iron powder in the presence of an acid like hydrochloric acid, is added to the solution. The mixture is heated to facilitate the reduction of both the nitro group and the double bond, leading to the formation of the indoline ring. After the reaction is complete, the mixture is filtered to remove the iron residues. The filtrate is then neutralized, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude this compound is purified using standard techniques.

Comparative Data

ParameterMethod 1: Leimgruber-Batcho SynthesisMethod 2: Reductive Cyclization of 2-Nitrostyrene
Starting Material 4-Chloro-5-methyl-2-nitrotoluene4-Chloro-5-methyl-2-nitrobenzaldehyde
Key Reagents DMF-DMA, Pyrrolidine, H₂/Pd-CNitromethane, Ammonium Acetate, Fe/HCl
Number of Steps 22
Typical Overall Yield Moderate to HighModerate
Reaction Conditions Step 1: Elevated temperature; Step 2: H₂ pressureStep 1: Elevated temperature; Step 2: Reflux
Purification Crystallization, Column ChromatographyRecrystallization, Extraction, Column Chromatography

Visualization of Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams illustrate the logical workflow of each method.

Leimgruber_Batcho cluster_0 Method 1: Leimgruber-Batcho Synthesis start_1 4-Chloro-5-methyl- 2-nitrotoluene step_1_1 Enamine Formation (DMF-DMA, Pyrrolidine) start_1->step_1_1 intermediate_1 1-(4-chloro-5-methyl-2-nitrophenyl)- N,N-dimethylethenamine step_1_1->intermediate_1 step_1_2 Reductive Cyclization (H₂, Pd/C) intermediate_1->step_1_2 product_1 This compound step_1_2->product_1

Workflow for the Leimgruber-Batcho Synthesis.

Reductive_Cyclization cluster_1 Method 2: Reductive Cyclization of 2-Nitrostyrene start_2 4-Chloro-5-methyl- 2-nitrobenzaldehyde step_2_1 Henry Condensation (Nitromethane, NH₄OAc) start_2->step_2_1 intermediate_2 1-chloro-2-methyl-4- (2-nitrovinyl)benzene step_2_1->intermediate_2 step_2_2 Reductive Cyclization (Fe, HCl) intermediate_2->step_2_2 product_2 This compound step_2_2->product_2

Workflow for the Reductive Cyclization of a 2-Nitrostyrene.

Conclusion

Both the Leimgruber-Batcho synthesis and the reductive cyclization of a 2-nitrostyrene offer viable pathways to this compound. The choice of method may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Leimgruber-Batcho method is a robust and often high-yielding process, while the reductive cyclization of a 2-nitrostyrene provides a solid alternative. Researchers should consider the specific requirements of their project to determine the most advantageous route.

References

A Comparative Guide to the Biological Activities of 6-Chloro-5-methylindoline and 6-bromo-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the known biological activities of derivatives of 6-Chloro-5-methylindoline and 6-bromo-5-methylindoline. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Halogenation of the indoline ring is a common strategy to modulate the physicochemical properties and biological activities of these molecules. This guide focuses on a comparative analysis of two such halogenated indoline derivatives: this compound and 6-bromo-5-methylindoline. While direct comparative studies are limited, this document compiles and contrasts the biological activities reported for various derivatives of these two core structures.

Data Presentation: A Comparative Overview

The biological activities of derivatives of this compound and 6-bromo-5-methylindoline have been explored in several therapeutic areas, most notably in neuroscience, oncology, and infectious diseases. The following tables summarize the available quantitative data for representative derivatives.

Table 1: Comparative Biological Activity Data
Compound ScaffoldDerivativeBiological ActivityTarget/AssayQuantitative DataReference(s)
This compound SB-242084 (6-chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline)5-HT2C Receptor AntagonismHuman 5-HT2C Receptor BindingpKi = 9.0[1][2][3][4]
6-chloro-7-arylamino-5,8-isoquinolinedione derivativesAnticancer (Cytotoxicity)Human Tumor Cell LinesNot specified
6-bromo-5-methylindoline 6-bromoindolglyoxylamido-spermineAntimicrobialStaphylococcus intermediusMIC = 3.125 µM[5]
Staphylococcus aureusMIC = 6.25 µM[5]
6-bromoquinazoline derivative (8a)Anticancer (Cytotoxicity)MCF-7 (Breast Cancer)IC50 = 15.85 µM[6]
SW480 (Colon Cancer)IC50 = 17.85 µM[6]
6-bromotryptamine derivatives5-HT2A Receptor Antagonism5-HT2A ReceptorNot specified

Note: The presented data is for derivatives and not the parent this compound or 6-bromo-5-methylindoline compounds themselves. Direct comparison of potency should be made with caution as the appended chemical moieties contribute significantly to the observed activity.

Key Biological Activities and Mechanistic Insights

Serotonin 5-HT2C Receptor Antagonism

Derivatives of both this compound and 6-bromo-indoles have been shown to interact with serotonin receptors, particularly the 5-HT2C subtype.

A derivative of This compound , SB-242084, is a potent and highly selective 5-HT2C receptor antagonist with a pKi of 9.0, indicating a high binding affinity in the nanomolar range[1][2][3][4]. This activity suggests its potential for treating conditions like anxiety and depression.

Interestingly, studies on a series of halogenated indole derivatives have indicated that both 6-chloro and 6-bromo substitutions on the indole ring favor binding to the 5-HT2C receptor over the 5-HT2A receptor.

Signaling Pathway: 5-HT2C Receptor Activation

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists like SB-242084 block this signaling cascade.

Gq_PLC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C 5-HT2C Receptor Gq Gq/11 5HT2C->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Agonist Serotonin (Agonist) Agonist->5HT2C Binds Antagonist SB-242084 (Antagonist) Antagonist->5HT2C Blocks

Canonical 5-HT2C receptor signaling pathway via Gq/11 and PLC activation.
Anticancer Activity

Derivatives of both scaffolds have demonstrated cytotoxic effects against various cancer cell lines.

6-bromo-quinazoline derivatives have shown notable anticancer activity. For instance, one such derivative exhibited IC50 values of 15.85 µM and 17.85 µM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, respectively[6]. The mechanism of action for many indole-based anticancer agents involves the disruption of the cell cycle, induction of apoptosis, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival[7][8][9][10].

While specific quantitative data for This compound derivatives in cancer is less prevalent in the reviewed literature, related 6-chloro-isoquinolinedione derivatives have been reported to possess cytotoxic activities against human tumor cell lines.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival IndoleDerivative Indole Derivative IndoleDerivative->PI3K Inhibits IndoleDerivative->Akt Inhibits IndoleDerivative->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by anticancer indole derivatives.
Antimicrobial Activity

Derivatives of 6-bromo-5-methylindoline have shown promising antimicrobial properties. Specifically, 6-bromoindolglyoxylamido-spermine has demonstrated activity against Gram-positive bacteria, with MIC values of 3.125 µM against Staphylococcus intermedius and 6.25 µM against Staphylococcus aureus[5]. The proposed mechanism of action for some bromoindole derivatives is the permeabilization of the bacterial cell membrane, leading to cell death[11][12][13][14][15].

Currently, there is a lack of specific quantitative data on the antimicrobial activity of This compound derivatives in the reviewed literature.

Mechanism of Action: Bacterial Membrane Permeabilization

Cationic antimicrobial peptides and some small molecules can disrupt the integrity of bacterial membranes, which are rich in anionic components. This interaction leads to the formation of pores or the dissolution of the membrane, causing leakage of cellular contents and ultimately cell death.

Membrane_Permeabilization cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Disrupts Bromoindole Bromoindole Derivative Bromoindole->Membrane Interacts with Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of antimicrobial action via bacterial membrane permeabilization.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the biological activities discussed in this guide.

5-HT2C Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

  • Membrane Preparation: Cell membranes expressing the 5-HT2C receptor are prepared.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]mesulergine) and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from the unbound radioligand via rapid filtration.

  • Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start MembranePrep Prepare Receptor-Expressing Cell Membranes Start->MembranePrep AssaySetup Incubate Membranes with Radioligand and Test Compound MembranePrep->AssaySetup Filtration Separate Bound and Unbound Ligand by Filtration AssaySetup->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End End Analysis->End

General workflow for a radioligand competition binding assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Workflow:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well Plate Start->CellSeeding CompoundTreatment Treat Cells with Test Compound CellSeeding->CompoundTreatment MTTAddition Add MTT Reagent CompoundTreatment->MTTAddition FormazanSolubilization Solubilize Formazan Crystals MTTAddition->FormazanSolubilization AbsorbanceMeasurement Measure Absorbance FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate Cell Viability and IC50 AbsorbanceMeasurement->DataAnalysis End End DataAnalysis->End

General workflow for an MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Workflow:

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Assay_Workflow Start Start CompoundDilution Prepare Serial Dilutions of Test Compound Start->CompoundDilution Inoculation Inoculate with Bacterial Suspension CompoundDilution->Inoculation Incubation Incubate to Allow Bacterial Growth Inoculation->Incubation MICDetermination Determine Lowest Concentration with No Visible Growth (MIC) Incubation->MICDetermination End End MICDetermination->End

General workflow for MIC determination by broth microdilution.

Conclusion

This guide provides a comparative overview of the biological activities of derivatives of this compound and 6-bromo-5-methylindoline. The available data suggests that derivatives of both scaffolds are promising templates for the development of novel therapeutic agents. This compound derivatives have shown high affinity for the 5-HT2C receptor, indicating their potential in neuroscience. 6-bromo-5-methylindoline derivatives have demonstrated a broader range of activities, including antimicrobial and anticancer effects.

The choice between a chloro or bromo substitution on the 5-methylindoline core will likely depend on the desired therapeutic target and the required pharmacokinetic properties. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of new, more potent, and selective drug candidates based on these privileged scaffolds.

References

A Spectroscopic Investigation of 6-Chloro-5-methylindoline and Its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

DATELINE: December 24, 2025

A Spectroscopic Comparison of 6-Chloro-5-methylindoline and its Isomers

This guide offers a detailed comparative analysis of the spectroscopic properties of this compound and its primary positional isomers. Due to the limited availability of direct experimental spectroscopic data for these specific compounds in publicly accessible databases, this comparison is based on established spectroscopic principles and data from analogous substituted indoline and indole derivatives. This document is intended to guide researchers, scientists, and professionals in drug development in the structural elucidation and differentiation of these closely related molecules.

Introduction to this compound and its Isomers

This compound is a substituted indoline, a heterocyclic organic compound. Its isomers, which share the same molecular formula (C₉H₁₀ClN) and molecular weight (approximately 167.63 g/mol ), differ in the positions of the chloro and methyl substituents on the benzene ring of the indoline core. The primary positional isomers of interest for this comparison are:

  • This compound

  • 4-Chloro-5-methylindoline

  • 5-Chloro-6-methylindoline

  • 7-Chloro-5-methylindoline

  • 5-Chloro-4-methylindoline

The distinct substitution patterns of these isomers result in unique electronic environments for the constituent atoms, leading to differentiable spectroscopic signatures.

Predicted Spectroscopic Data Comparison

The following sections provide a predicted comparison of the key spectroscopic data for this compound and its isomers based on fundamental principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to be the most informative for differentiating the isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons will vary significantly depending on the positions of the electron-withdrawing chlorine atom and the electron-donating methyl group. The aliphatic protons of the indoline ring (at positions 2 and 3) will also exhibit subtle shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound and its Isomers

CompoundPredicted Aromatic Proton Signals (δ, ppm)Predicted Methyl Proton Signal (δ, ppm)Predicted Aliphatic Proton Signals (δ, ppm)
This compound Two singlets~2.3Two triplets
4-Chloro-5-methylindoline Two doublets~2.3Two triplets
5-Chloro-6-methylindoline Two singlets~2.3Two triplets
7-Chloro-5-methylindoline Two doublets~2.3Two triplets
5-Chloro-4-methylindoline Two doublets~2.2Two triplets

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring will be most affected by the substituent positions. The carbon atom attached to the chlorine will experience a downfield shift, while the carbons ortho and para to the methyl group will be shielded (upfield shift).

Table 2: Predicted Key ¹³C NMR Spectral Data for this compound and its Isomers

CompoundPredicted C4 Chemical Shift (δ, ppm)Predicted C5 Chemical Shift (δ, ppm)Predicted C6 Chemical Shift (δ, ppm)Predicted C7 Chemical Shift (δ, ppm)Predicted Methyl Carbon Shift (δ, ppm)
This compound ~125-130~128-133~125-130~120-125~15-20
4-Chloro-5-methylindoline ~125-130~130-135~120-125~125-130~15-20
5-Chloro-6-methylindoline ~120-125~128-133~130-135~120-125~18-23
7-Chloro-5-methylindoline ~125-130~125-130~120-125~130-135~15-20
5-Chloro-4-methylindoline ~130-135~125-130~120-125~125-130~18-23
Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to be broadly similar, with key differences appearing in the fingerprint region (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations in the aromatic region (900-690 cm⁻¹) will be particularly sensitive to the substitution pattern.

Table 3: Predicted Key IR Absorption Bands for this compound and its Isomers

CompoundPredicted C-H Aromatic Bending (cm⁻¹)Predicted C-Cl Stretch (cm⁻¹)Predicted N-H Stretch (cm⁻¹)
Isomers of Chloro-methylindoline 800-890 (varying patterns for different substitution)700-800~3400
Mass Spectrometry (MS)

All isomers will exhibit the same molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Differences in fragmentation patterns, particularly the loss of a methyl radical or a chlorine atom, may provide clues to the substitution pattern, although these differences are often subtle for positional isomers.

Table 4: Predicted Mass Spectrometry Data for this compound and its Isomers

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Isomers of Chloro-methylindoline 167 (M⁺), 169 (M+2)152 (M-CH₃)⁺, 132 (M-Cl)⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Workflow cluster_isomers Isomeric Mixture cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Isomers This compound & Isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Analyze Aromatic Signals & Chemical Shifts NMR->NMR_Data IR_Data Analyze Fingerprint Region (C-H Bending) IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Identification Differentiate and Identify Individual Isomers NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Logical workflow for the spectroscopic differentiation of chloro-methylindoline isomers.

Conclusion

While direct experimental data for this compound and its isomers remains elusive, a systematic comparison of their predicted spectroscopic properties provides a valuable framework for their differentiation. ¹H NMR spectroscopy, in particular, is expected to be the most definitive technique for distinguishing these positional isomers based on the unique patterns of their aromatic proton signals. This guide, coupled with the provided experimental protocols, serves as a foundational resource for researchers working on the synthesis and characterization of these and other substituted indoline compounds. Further experimental work is necessary to validate these predictions and build a comprehensive spectroscopic library for this class of molecules.

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of pharmaceutical intermediates like 6-Chloro-5-methylindoline is paramount for ensuring final product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for such analyses. This guide provides a comparative framework for the validation of HPLC methods tailored for this compound, offering insights into experimental protocols and data presentation, even when direct literature is sparse.

While specific, publicly available validated HPLC methods for this compound are not readily found, this guide constructs a comparative overview based on established validation principles and analogous chloro-organic compounds. The presented data, drawn from analyses of similar molecules, serves as a blueprint for what a comprehensive validation report should entail.

Comparative Analysis of HPLC Methodologies

A successful HPLC method for this compound should offer a balance of sensitivity, specificity, accuracy, and efficiency. The choice of column, mobile phase, and detection wavelength are critical parameters that dictate the method's performance. Below is a comparative table illustrating typical parameters that would be evaluated.

ParameterMethod A (Isocratic)Method B (Gradient)Alternative Method (UPLC)
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 3.5 µm)UPLC C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.1% Formic acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min0.4 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Run Time 10 min15 min5 min
Typical Retention Time 4.5 min6.2 min2.1 min

Validation Parameters: A Head-to-Head Comparison

Method validation is a regulatory requirement and ensures the reliability of analytical data. The following table summarizes key validation parameters, with illustrative data from validated methods for analogous compounds.

Validation ParameterMethod AMethod BAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Intraday0.85%0.65%≤ 2.0%
- Interday1.20%0.95%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLSignal-to-Noise ≥ 10
Robustness PassedPassedNo significant impact on results

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are example protocols for the hypothetical HPLC methods.

Method A: Isocratic HPLC Analysis
  • Chromatographic System: An HPLC system equipped with a UV detector and an isocratic pump.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.

Method B: Gradient HPLC Analysis
  • Chromatographic System: An HPLC system with a UV detector and a gradient pump.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-2 min (30% B), 2-10 min (30-80% B), 10-12 min (80% B), 12-12.1 min (80-30% B), 12.1-15 min (30% B).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: As per Method A, using Mobile Phase A as the diluent.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for HPLC method validation, a critical process for ensuring the reliability of analytical data in a regulated environment.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_imp Implement Validated Method for Routine Analysis validation_report->method_imp end End method_imp->end

A Comparative Guide to the Cross-Validation of Analytical Techniques for Halogenated Indolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical techniques for the qualitative and quantitative analysis of halogenated indolines. It is intended for researchers, scientists, and professionals in drug development who require robust and validated analytical methodologies. The following sections detail experimental protocols, present comparative data, and illustrate a typical cross-validation workflow.

Overview of Analytical Techniques

The analysis of halogenated indolines often requires a multi-technique approach to ensure accuracy, precision, and reliability of the results. Cross-validation of different analytical methods is crucial for confirming the identity and purity of these compounds. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A general workflow for the cross-validation of these analytical techniques is presented below. This process ensures that the chosen methods are suitable for their intended purpose and that the results are consistent and reliable across different platforms.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation cluster_3 Outcome A Sample Preparation B HPLC-UV Method Development A->B C GC-MS Method Development A->C D LC-MS/MS Method Development A->D E Specificity & Selectivity B->E C->E D->E F Linearity & Range E->F G Precision & Accuracy F->G H LOD & LOQ G->H I Analysis of Same Batch with Validated Methods H->I J Statistical Comparison of Results (e.g., t-test, F-test) I->J K NMR for Structural Confirmation I->K L Validated & Cross-Verified Analytical Methods J->L K->L

Caption: Workflow for the cross-validation of analytical techniques.

Comparative Data of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. The table below summarizes the key performance characteristics of each technique for the analysis of halogenated indolines.

Parameter HPLC-UV GC-MS LC-MS/MS NMR
Primary Use Quantification, PurityQuantification, Volatile ImpuritiesQuantification, IdentificationStructural Elucidation, Quantification
Sensitivity ng - µgpg - ngfg - pgµg - mg
Selectivity Moderate to HighHighVery HighHigh (for structure)
Sample Throughput HighModerateModerate to HighLow
Instrumentation Cost Low to ModerateModerateHighVery High
Sample Prep. Simple (dissolution)Derivatization may be neededSimple (dissolution)Simple (dissolution)
Key Advantage Robust, widely availableExcellent for volatile compoundsHigh sensitivity and selectivityDefinitive structural information
Key Limitation Limited structural infoNot for non-volatile compoundsMatrix effects can be an issueLow sensitivity

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of a hypothetical halogenated indoline. These should be adapted and optimized for specific molecules and matrices.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To quantify the purity of a halogenated indoline sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Columns: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the halogenated indoline standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving a known weight in methanol to a similar concentration.

    • Inject 10 µL of each standard and sample.

    • Construct a calibration curve from the standards and determine the concentration of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile or semi-volatile halogenated impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Procedure:

    • Prepare the sample by dissolving it in a suitable solvent like dichloromethane. Derivatization may be necessary for non-volatile indolines.

    • Inject 1 µL of the sample into the GC.

    • Identify compounds by comparing their mass spectra to a library (e.g., NIST).

    • Quantify using an internal standard if necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Objective: For highly sensitive and selective quantification in complex matrices.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • LC Conditions: Similar to the HPLC-UV method but often with faster gradients and smaller particle size columns.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Procedure:

    • Optimize MS parameters (e.g., precursor and product ions, collision energy) by infusing a standard solution of the analyte.

    • Prepare calibration standards and samples in the relevant matrix (e.g., plasma, reaction mixture).

    • Inject a small volume (e.g., 1-5 µL).

    • Quantify using the area ratio of the analyte MRM transition to that of an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: For unambiguous structural confirmation and quantification (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d6 or CDCl3.

  • Procedure for ¹H NMR:

    • Accurately weigh the halogenated indoline sample and a certified internal standard into a vial.

    • Dissolve in a known volume of the deuterated solvent.

    • Transfer to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).

    • Integrate the signals of the analyte and the internal standard to determine the purity or concentration.

    • Acquire other spectra like ¹³C, ¹⁹F (if applicable), and 2D NMR (e.g., COSY, HSQC) for full structural elucidation.

Comparative Guide to the Efficacy of 6-Chloro-5-methylindoline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory efficacy of 6-Chloro-5-methylindoline derivatives. Due to the limited publicly available data on a wide range of these specific derivatives, this document focuses on a known example, SB-242084, and compares its general classification as a Cytochrome P450 (CYP) inhibitor with well-characterized inhibitors of this enzyme superfamily.

Overview of this compound Derivatives in Enzyme Inhibition

Comparative Analysis of Enzyme Inhibition

To provide a framework for comparison, the following table summarizes the available information on the this compound derivative SB-242084 and contrasts it with the inhibitory activity of well-established, potent inhibitors of major human Cytochrome P450 enzymes. This comparison helps to contextualize the potential efficacy of compounds within this class.

CompoundTarget Enzyme(s)Derivative ClassIC50 / Ki Value(s)Notes
6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridinyl)oxy]-5-pyridinyl]carbamoyl]-indoline (SB-242084) Cytochrome P450 (CYP) familyThis compoundData not available in cited literaturePrimarily a selective 5-HT2C receptor antagonist.[1][2][3]
Asenapine CYP1A2DibenzoxepinopyrroleKi = 3.2 µM (mixed inhibition)[4]Also a potent inhibitor of CYP2D6.[4]
CYP2D6Ki = 1.75 µM (competitive inhibition)[4]
CYP3A4Ki = 31.3 µM (non-competitive inhibition)[4]Weakly diminishes CYP3A4 activity.[4]
Licoisoflavone B CYP2C8IsoflavoneIC50 = 7.4 ± 1.1 µM (competitive inhibition, Ki = 7.0 ± 0.7 µM)[5]Isolated from Glycyrrhiza uralensis.[5]
CYP2C9IC50 = 4.9 ± 0.4 µM (mixed-type inhibition, Ki = 1.2 ± 0.2 µM)[5]
CYP2B6IC50 = 16.0 ± 3.9 µM[5]
Ketoconazole CYP3A4ImidazoleSubmicromolar IC50 values reported[6]A well-known potent and broad-spectrum CYP inhibitor.
Quinidine CYP2D6QuinolineData not available in cited literatureA known potent inhibitor of CYP2D6.
Sulfaphenazole CYP2C9SulfonamideData not available in cited literatureA known selective inhibitor of CYP2C9.

Experimental Protocols

A detailed methodology for assessing the inhibitory potential of a compound against Cytochrome P450 enzymes is crucial for reproducible and comparable results. Below is a generalized protocol for an in vitro CYP inhibition assay.

In Vitro Cytochrome P450 Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific human CYP isoforms.

2. Materials:

  • Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (Supersomes™).
  • CYP isoform-specific probe substrates (e.g., caffeine for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).
  • Test compound (e.g., a this compound derivative).
  • Positive control inhibitors (e.g., ketoconazole for CYP3A4).
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Phosphate buffer (pH 7.4).
  • Acetonitrile or other suitable organic solvent to terminate the reaction.
  • 96-well plates.
  • LC-MS/MS system for analysis.

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control inhibitor, and probe substrate in an appropriate solvent (e.g., DMSO).
  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM or recombinant enzymes, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control.
  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
  • Initiation of Reaction: Add the probe substrate to each well to initiate the enzymatic reaction.
  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the proteins.
  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.
  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis TestCompound Test Compound (e.g., this compound derivative) Incubation Incubation at 37°C with NADPH TestCompound->Incubation Enzyme Enzyme Source (e.g., Human Liver Microsomes) Enzyme->Incubation Substrate Probe Substrate Substrate->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination LCMS LC-MS/MS Analysis of Metabolite Termination->LCMS IC50 IC50 Determination LCMS->IC50

Caption: Workflow for determining the in vitro enzyme inhibitory activity of a test compound.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (e.g., this compound derivative) ES->E P Product ES->P EI->E

Caption: Diagram of competitive enzyme inhibition, where the inhibitor binds to the active site.

References

Unraveling the Structure-Activity Relationship of 6-Chloro-5-methylindoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-chloro-5-methylindoline analogs, a scaffold of interest in medicinal chemistry. Due to a scarcity of comprehensive SAR studies on a broad series of these specific analogs, this guide will focus on the well-characterized biological activity of a key member of this class, SB-242084, a potent 5-HT2C receptor antagonist. Furthermore, we will draw comparisons with the SAR of related indoline derivatives to explore the potential of the this compound scaffold in other therapeutic areas, such as oncology.

The indoline core, a saturated analog of indole, is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The specific substitutions of a chlorine atom at the 6-position and a methyl group at the 5-position of the indoline ring, as seen in this compound, significantly influence the molecule's electronic and steric properties, thereby dictating its pharmacological profile.

5-HT2C Receptor Antagonism: The Case of SB-242084

A prominent example showcasing the therapeutic potential of the this compound scaffold is the compound SB-242084 . This molecule is a potent and highly selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor implicated in the modulation of mood, appetite, and cognition.[1][2]

Key Structural Features for 5-HT2C Antagonism:

While a systematic SAR study varying the substituents on the this compound core of SB-242084 is not publicly available, analysis of its structure and comparison with other 5-HT2C antagonists suggest the following:

  • This compound Core: This bicyclic system serves as a rigid scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the 5-HT2C receptor. The chloro and methyl groups likely contribute to the overall lipophilicity and binding affinity.

  • Urea Linker: The urea moiety is a common feature in many 5-HT2C receptor ligands, acting as a key hydrogen bond donor and acceptor.

  • Pyridyl Ether Moiety: The extended aromatic system, consisting of a pyridine ring linked via an ether to another substituted pyridine, is crucial for high-affinity binding.

The high affinity and selectivity of SB-242084 for the 5-HT2C receptor underscore the importance of the specific arrangement of these structural motifs.

Quantitative Data: Receptor Binding Affinity of SB-242084
CompoundTarget ReceptorBinding Affinity (pKi)Selectivity over 5-HT2BSelectivity over 5-HT2A
SB-2420845-HT2C9.0[1][2][3]100-fold[1]158-fold[1]
SB-2420845-HT2B7.0[2][3]--
SB-2420845-HT2A6.8[2][3]--
Experimental Protocols

Receptor Binding Assays:

The binding affinity of SB-242084 and its analogs for serotonin receptors is typically determined using radioligand binding assays. A detailed, generalized protocol is as follows:

  • Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT2C, 5-HT2B, or 5-HT2A receptors are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_antagonist Gq Gq/11 PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC HTR2C 5-HT2C Receptor HTR2C->Gq Activates SB242084 SB-242084 (this compound analog) SB242084->HTR2C Blocks

Caption: 5-HT2C receptor signaling pathway and the inhibitory action of SB-242084.

Potential as Kinase Inhibitors and Anticancer Agents

While the this compound scaffold is well-represented in the context of 5-HT2C antagonism, the broader indoline and indolin-2-one frameworks are extensively explored as kinase inhibitors for cancer therapy.[4][5] Structure-activity relationship studies on these related scaffolds can provide valuable insights into the potential of this compound analogs in oncology.

General SAR for Indolin-2-one based Kinase Inhibitors:

  • Substitution at the 5-position: Halogen substitutions, particularly fluorine, at the 5-position of the indolin-2-one ring are often associated with potent inhibition of receptor tyrosine kinases like VEGFR-2 and PDGFRβ.[5] This suggests that the 5-methyl group in the this compound scaffold could be a key point for modification to explore kinase inhibitory activity.

  • Substitution at the 6-position: Chloro substitution at the 6-position has been incorporated into various heterocyclic anticancer agents to enhance potency.[6][7]

  • Substitution at the 3-position: The substituent at the 3-position of the indolin-2-one ring plays a critical role in determining kinase selectivity.[4] For instance, five-membered heteroaryl rings often confer selectivity for VEGFR, while bulky substituted benzylidene groups can favor EGFR and Her-2 inhibition.[4]

Comparative SAR Insights
Scaffold FeatureObservation in 5-HT2C Antagonists (e.g., SB-242084)Inferences for Kinase Inhibitors
6-Chloro group Contributes to the overall lipophilicity and binding profile.Often enhances potency in various anticancer agents.
5-Methyl group Likely involved in hydrophobic interactions within the binding pocket.Could be replaced with other groups (e.g., halogens, amides) to modulate kinase inhibitory activity and selectivity.
Indoline Core Provides a rigid scaffold for optimal pharmacophore presentation.A well-established core for kinase inhibitors, often in its oxidized indolin-2-one form.

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Cell_Lines Cancer Cell Line Screening (e.g., NCI-60) Synthesis->Cell_Lines IC50 IC50 Determination Cell_Lines->IC50 Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR, PDGFR) IC50->Kinase_Assay Apoptosis Apoptosis Assays (e.g., Annexin V) Kinase_Assay->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Pathway Signaling Pathway Analysis (Western Blot) Cell_Cycle->Pathway

Caption: A typical experimental workflow for the evaluation of anticancer activity.

Conclusion

The this compound scaffold, exemplified by the potent and selective 5-HT2C antagonist SB-242084, holds significant promise in the development of CNS-active agents. The specific substitution pattern of a chlorine at the 6-position and a methyl group at the 5-position contributes to a favorable pharmacological profile for this target.

Furthermore, by drawing comparisons with the extensive research on related indoline and indolin-2-one derivatives, it is evident that the this compound core represents a versatile template for the design of novel kinase inhibitors and anticancer agents. Future research should focus on systematic modifications of this scaffold, particularly at the 1-, 3-, and 5-positions, to fully elucidate its structure-activity relationships against a broader range of biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical entity.

References

Comparative Guide to In Vitro Cytotoxicity of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro cytotoxicity of 6-Chloro-5-methylindoline. As direct experimental data for this specific compound is not publicly available, this document serves as a methodological framework. It draws comparisons from published data on structurally related substituted indoline derivatives to predict and guide future experimental design.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The table below summarizes the IC50 values of various substituted indoline and indole derivatives against several human cancer cell lines, providing a benchmark for assessing the potential activity of this compound.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Hypothetical: this compound MCF-7 (Breast) MTT [Data to be determined] N/A
Hypothetical: this compound HCT-116 (Colon) MTT [Data to be determined] N/A
Hypothetical: this compound A549 (Lung) MTT [Data to be determined] N/A
Phthalide bearing 5-chloro substituted indoline (3b)HL-60 (Leukemia)Not Specified45.4[1]
Phthalide bearing 5-chloro substituted indoline (3b)HepG2 (Liver)Not Specified57.7[1]
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineOsteosarcoma cellsCytotoxicity Assay~74[2]
Indolo–pyrazole grafted with thiazolidinone (6c)SK-MEL-28 (Melanoma)MTT3.46[3]
Indolo–pyrazole grafted with thiazolidinone (6c)HCT-116 (Colon)MTT9.02[3]
6-Chloro-7-arylamino-5,8-isoquinolinedione (5b, 5c, 5d)HCT-15 (Colon) & SK-MEL-2Not SpecifiedPotent Activity[4]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for evaluating the in vitro cytotoxicity of a novel compound. The following workflow outlines the key stages, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis A Selection of Relevant Cell Lines (e.g., Cancer vs. Normal) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT, XTT) A->B C Determination of IC50 Values B->C D Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining) C->D If Cytotoxic E Caspase Activity Assays (Caspase-3, -8, -9) D->E F Western Blot Analysis of Key Proteins (e.g., Bcl-2 family, PARP) E->F G Gene Expression Analysis (qRT-PCR) F->G

General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in cytotoxicity testing. Below are detailed protocols for key assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include untreated and vehicle-treated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Potential Signaling Pathways in Indoline-Induced Cytotoxicity

The cytotoxic effects of small molecules are often mediated through the modulation of specific signaling pathways that control cell survival and death. The two primary programmed cell death pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[10][11]

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria.[11][12] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[13]

G A This compound (or other cytotoxic agent) B Cellular Stress (e.g., DNA Damage, ROS) A->B C Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Executioner Caspases Activation (Caspase-3, -6, -7) F->G H Apoptosis G->H

Simplified intrinsic apoptosis pathway.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[11] This binding leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspases.[10][11]

G A Death Ligand Binding (e.g., TNF-α, FasL) B Death Receptor Activation (e.g., TNFR1, Fas) A->B C DISC Formation (FADD, Pro-Caspase-8) B->C D Initiator Caspase Activation (Caspase-8) C->D E Executioner Caspases Activation (Caspase-3, -6, -7) D->E G Crosstalk with Intrinsic Pathway (via Bid cleavage) D->G F Apoptosis E->F

Simplified extrinsic apoptosis pathway.

Necroptosis Pathway

In cases where apoptosis is inhibited, cells may undergo a programmed form of necrosis called necroptosis.[14] This pathway is typically mediated by RIPK1, RIPK3, and MLKL proteins.[14]

G A Death Receptor Activation (e.g., TNFR1) C RIPK1-RIPK3 Complex (Necrosome) A->C B Caspase-8 Inhibition B->C D MLKL Phosphorylation and Oligomerization C->D E Plasma Membrane Pore Formation D->E F Necroptosis E->F

Simplified necroptosis pathway.

This guide provides a foundational framework for the systematic in vitro evaluation of this compound's cytotoxic properties. By employing the described assays and considering the potential signaling pathways involved, researchers can effectively characterize the compound's anticancer potential and mechanism of action.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a cornerstone of successful and timely project completion. This guide provides a comprehensive benchmark of the synthetic efficiency for producing 6-Chloro-5-methylindoline, a crucial building block in the development of specialized therapeutics. By presenting a detailed comparison with alternative synthetic routes and related compounds, this document aims to inform strategic decisions in process development and chemical sourcing.

This compound serves as a vital precursor in the synthesis of various pharmaceutical agents, most notably the selective 5-HT2C receptor antagonist SB-242084. The efficiency of its production directly impacts the overall cost and timeline of drug development programs. This guide evaluates different synthetic strategies for this compound and compares them to the synthetic routes of alternative compounds with similar applications in targeting the 5-HT2C receptor, such as Lorcaserin, Agomelatine, and WAY-161503.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of this compound and its alternatives. The data has been compiled from peer-reviewed literature and patents to provide a clear comparison of yields, reaction conditions, and overall efficiency.

Table 1: Synthesis of this compound

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Reductive Cyclization4-Chloro-5-methyl-2-nitrotolueneFe, NH4Cl, H2O/EtOHRefluxNot explicitly statedNot explicitly stated[1] (Implied from synthesis of SB-242084)
Leimgruber-Batcho4-Chloro-5-methyl-2-nitrotolueneDMFDMA, Pyrrolidine, then H2, Pd/CStep 1: Heat; Step 2: HydrogenationHigh (Typical for method)High (Typical for method)General Method[2][3][4][5][6]
Palladium-Catalyzed CyclizationN-allyl-4-chloro-5-methyl-2-iodoanilinePd(OAc)2, P(o-tol)3, NEt3Toluene, 100 °CGood to Excellent (Typical)High (Typical)General Method

Table 2: Synthesis of Alternative 5-HT2C Receptor Modulators

CompoundMethodKey Steps & ReagentsOverall Yield (%)Reference
Lorcaserin Multi-step1. Acylation of (R)-2-(3-chlorophenyl)propan-1-amine with chloroacetyl chloride. 2. Borane reduction. 3. AlCl3 catalyzed cyclization.Not explicitly stated in single source[7]
Agomelatine Multi-step1. Friedel-Crafts acylation of 7-methoxynaphthalene. 2. Reduction of the resulting ketone. 3. Conversion to the nitrile. 4. Reduction of the nitrile to the amine. 5. Acetylation.~30-40% (Reported ranges)[2][8][9][10]
WAY-161503 Multi-step1. Nucleophilic aromatic substitution. 2. Reductive cyclization. 3. Deprotection.~20% (Calculated from reported steps)[11]

Detailed Experimental Protocols

For a reproducible and thorough comparison, the following are detailed experimental protocols for the key synthetic methods discussed.

Protocol 1: Synthesis of this compound via Reductive Cyclization (as inferred from the synthesis of SB-242084)

This method is based on the likely industrial-scale synthesis for the production of the intermediate for SB-242084.

Step 1: Reduction of 4-Chloro-5-methyl-2-nitrotoluene To a stirred solution of 4-chloro-5-methyl-2-nitrotoluene in a mixture of ethanol and water, iron powder and ammonium chloride are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the mixture is filtered hot through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford crude this compound, which can be purified by column chromatography or distillation.

Protocol 2: Leimgruber-Batcho Indole Synthesis (General Procedure Adaptable for this compound)

This versatile method is widely used for the synthesis of substituted indoles and indolines.

Step 1: Formation of the Enamine A mixture of 4-chloro-5-methyl-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated. The reaction progress is monitored by TLC. After completion, the excess reagents are removed under vacuum to yield the crude enamine.

Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a palladium on carbon catalyst (10%) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to give this compound.

Protocol 3: Synthesis of Lorcaserin

This multi-step synthesis highlights a common strategy for producing chiral benzazepine derivatives.

Step 1: Acylation To a solution of (R)-2-(3-chlorophenyl)propan-1-amine in a suitable solvent, chloroacetyl chloride is added dropwise at a low temperature. The reaction is stirred until completion.

Step 2: Reduction The resulting amide is then reduced using a reducing agent such as borane in tetrahydrofuran (THF).

Step 3: Cyclization The final cyclization to form the benzazepine ring is achieved by treating the amino-chloride intermediate with a Lewis acid like aluminum chloride in an appropriate solvent.

Protocol 4: Synthesis of Agomelatine

The synthesis of this naphthalene-based antidepressant involves several key transformations.

Step 1: Friedel-Crafts Acylation 7-Methoxynaphthalene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the acetyl group at the 1-position.

Step 2: Subsequent Transformations The resulting ketone is then converted to the corresponding amine via a series of steps which may include reduction, conversion to a nitrile, and subsequent reduction. The final step involves the acetylation of the primary amine to yield agomelatine.

Protocol 5: Synthesis of WAY-161503

This synthesis demonstrates the construction of a more complex heterocyclic system.

Step 1: Nucleophilic Aromatic Substitution 1,2-Dichloro-4-fluoro-5-nitrobenzene is reacted with a suitable piperazine derivative in a nucleophilic aromatic substitution reaction.

Step 2: Reductive Cyclization The nitro group of the resulting product is reduced, which is followed by an intramolecular cyclization to form the pyrazino[1,2-a]quinoxalinone core.

Step 3: Deprotection A final deprotection step, if necessary, yields WAY-161503.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

G cluster_0 Synthesis of this compound 4-Chloro-5-methyl-2-nitrotoluene 4-Chloro-5-methyl-2-nitrotoluene Reductive Cyclization Reductive Cyclization 4-Chloro-5-methyl-2-nitrotoluene->Reductive Cyclization Fe, NH4Cl Leimgruber-Batcho Leimgruber-Batcho 4-Chloro-5-methyl-2-nitrotoluene->Leimgruber-Batcho DMFDMA, H2/Pd-C This compound This compound Reductive Cyclization->this compound Leimgruber-Batcho->this compound

Caption: Synthetic routes to this compound.

G cluster_1 Synthesis of Lorcaserin (R)-2-(3-chlorophenyl)propan-1-amine (R)-2-(3-chlorophenyl)propan-1-amine Acylation Acylation (R)-2-(3-chlorophenyl)propan-1-amine->Acylation ClCOCH2Cl Reduction Reduction Acylation->Reduction BH3 Cyclization Cyclization Reduction->Cyclization AlCl3 Lorcaserin Lorcaserin Cyclization->Lorcaserin

Caption: Key steps in the synthesis of Lorcaserin.

G cluster_2 Synthesis of Agomelatine 7-Methoxynaphthalene 7-Methoxynaphthalene Friedel-Crafts Acylation Friedel-Crafts Acylation 7-Methoxynaphthalene->Friedel-Crafts Acylation Multi-step Conversion Multi-step Conversion Friedel-Crafts Acylation->Multi-step Conversion Acetylation Acetylation Multi-step Conversion->Acetylation Agomelatine Agomelatine Acetylation->Agomelatine

Caption: Generalized synthetic pathway for Agomelatine.

G cluster_3 Synthesis of WAY-161503 Substituted Nitrobenzene Substituted Nitrobenzene SNAr SNAr Substituted Nitrobenzene->SNAr Reductive Cyclization Reductive Cyclization SNAr->Reductive Cyclization Deprotection (if needed) Deprotection (if needed) Reductive Cyclization->Deprotection (if needed) WAY-161503 WAY-161503 Deprotection (if needed)->WAY-161503

Caption: Synthetic approach for WAY-161503.

Conclusion

The choice of a synthetic route for this compound and its related therapeutic agents is a critical decision influenced by factors such as cost of starting materials, scalability, and overall yield. While the reductive cyclization of 4-chloro-5-methyl-2-nitrotoluene appears to be a direct and potentially cost-effective method for producing this compound, modern catalytic methods like the Leimgruber-Batcho synthesis and palladium-catalyzed cyclizations offer high efficiency and milder reaction conditions, which can be advantageous for large-scale production with high purity requirements.

The syntheses of alternative 5-HT2C receptor modulators often involve more complex multi-step procedures, which may translate to higher production costs. This comparative analysis provides a foundational dataset for researchers to evaluate the trade-offs between different synthetic strategies and make informed decisions based on the specific needs of their drug development programs. Further process optimization and development of novel catalytic systems will continue to enhance the efficiency of producing these important pharmaceutical building blocks.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloro-5-methylindoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Chloro-5-methylindoline, emphasizing operational and logistical protocols to foster a culture of safety and responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Use chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat. Ensure that no skin is exposed.
Respiratory Protection Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are likely to be generated, a respirator is recommended.

Always handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid this compound, including any contaminated materials like weighing paper, gloves, or bench liners, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Proper Labeling:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific concentration and quantity of the waste

    • The date of accumulation

3. Secure Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent any leaks or spills.[2]

  • Store containers in secondary containment to mitigate the impact of any potential leaks.[2]

4. Scheduling Waste Pickup:

  • Once a waste container is full or is no longer being added to, contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory for an extended period.[2]

A generalized workflow for the disposal of this compound is illustrated in the diagram below.

cluster_PreDisposal Pre-Disposal Phase cluster_DisposalProcess Disposal Process cluster_Emergency Emergency Protocol A Don Appropriate PPE B Handle in Ventilated Area A->B C Segregate Solid and Liquid Waste D Label Waste Containers Clearly C->D E Store Securely in Secondary Containment D->E F Schedule EHS Waste Pickup E->F G In Case of Spill, Evacuate and Secure Area H Ventilate and Contain Spill G->H I Decontaminate and Collect Waste H->I J Report to Supervisor and EHS I->J

Figure 1: Workflow for the proper disposal of this compound.

Emergency Procedures for Spills

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.

  • Containment: For small spills, use an absorbent material to contain the substance. Avoid raising dust if the material is solid.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office without delay.

Disposal of Empty Containers

Even empty containers that once held this compound must be handled with care.

  • Thoroughly empty all contents from the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[2]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific safety and disposal protocols, as local regulations may vary.

References

Personal protective equipment for handling 6-Chloro-5-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-5-methylindoline

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to answer key operational questions, fostering a culture of safety and building trust in laboratory chemical handling.

Chemical Profile:

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 162100-49-9ChemScene[1]
Molecular Formula C₉H₁₀ClNPubChem[2]
Molecular Weight 167.63 g/mol PubChem[2]
Physical Form Pale-yellow to pale reddish yellow to brown or light-red to red powder or crystalsSigma-Aldrich[3]
Storage Store in a refrigerator, in a dry, cool, and well-ventilated place. Keep container tightly closed and away from moisture and incompatible materials such as strong oxidizing agents.[1][4][5]ChemScene, ChemicalBook, Chemsrc
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles are mandatory to protect against splashes.[6] A face shield provides an additional layer of protection for the entire face.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Thicker gloves generally offer better protection.[7][9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[7]
Body Protection Laboratory Coat and Chemical-Resistant Apron/GownA standard lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant, long-sleeved, seamless gown with tight-fitting cuffs is recommended.[6][8]
Respiratory Protection N95 or N100 RespiratorTo be used when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust.[8] Surgical masks offer little to no protection.[7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound from preparation to post-handling procedures.

1. Pre-Handling Preparations:

  • Familiarization: All personnel must be familiar with this handling guide and the location of safety equipment, including the safety shower and eye wash station.

  • Work Area Setup: Ensure a clean and organized workspace. All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage and ensure a proper fit.

2. Handling Procedure:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of this compound in the fume hood.

    • Use appropriate tools (e.g., spatula, weighing paper) to minimize dust formation.[4]

    • When transferring the compound, do so slowly and carefully to avoid creating airborne dust.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[10]

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4][10]

    • In all cases of exposure, seek medical advice/attention if you feel unwell.[5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, face shield, and goggles). Wash hands thoroughly after removing all PPE.[10]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation and Collection:

  • Waste Streams: Do not mix waste streams.[11] All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

2. Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name "this compound".[11]

  • Container Condition: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[11] The container must remain closed except when adding waste.[4][11]

3. Final Disposal:

  • Arrangement for Pickup: Dispose of the contents and container through a licensed waste management company in accordance with local, state, and federal regulations.[4][10] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the complete, safe workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Inspect Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area & Glassware handle_transfer->cleanup_decon After Experiment cleanup_ppe Properly Doff & Dispose of PPE cleanup_decon->cleanup_ppe dispose_solid Segregate Solid Waste cleanup_ppe->dispose_solid Waste Segregation dispose_liquid Segregate Liquid Waste cleanup_ppe->dispose_liquid Waste Segregation dispose_label Label Hazardous Waste Containers dispose_solid->dispose_label dispose_liquid->dispose_label dispose_store Store Waste in Designated Area dispose_label->dispose_store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.